molecular formula C8H4INO2 B1313217 4-Iodoindoline-2,3-dione CAS No. 20780-75-0

4-Iodoindoline-2,3-dione

Cat. No.: B1313217
CAS No.: 20780-75-0
M. Wt: 273.03 g/mol
InChI Key: NYWOXCHAPWQNFC-UHFFFAOYSA-N
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Description

4-Iodoindoline-2,3-dione, more commonly known as 4-Iodoisatin, is a halogenated derivative of the privileged isatin (indoline-2,3-dione) scaffold. This compound serves as a high-value synthetic intermediate and core structure in medicinal chemistry and drug discovery research. The isatin nucleus is known for its diverse biological activities, and the introduction of an iodine atom at the 4-position creates a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, as well as influencing the compound's binding affinity to biological targets. Research into isatin derivatives has demonstrated their significant potential in various therapeutic areas. Specifically, analogues of indoline-2,3-dione have been synthesized and evaluated as inhibitors of enzymes like α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes . Furthermore, the broader class of isoindoline-1,3-dione derivatives has been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, highlighting the research value of this chemical scaffold . The planar structure of the indoline-2,3-dione core, confirmed by crystallographic studies, is a key feature that facilitates interactions with enzyme active sites . Supplied as a high-purity solid with a documented melting point of 227-229°C, this compound is characterized for reliable use in experimental workflows . 4-Iodoindoline-2,3-dione is presented to the research community as a foundational building block for the synthesis of novel bioactive molecules and for the exploration of new therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWOXCHAPWQNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442857
Record name 4-Iodoindoline-2,3-dione
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Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20780-75-0
Record name 4-Iodoisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20780-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodoindoline-2,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Iodoindoline-2,3-dione from 3-Iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-iodoindoline-2,3-dione, also known as 4-iodoisatin, from the starting material 3-iodoaniline. This halogenated derivative of the isatin scaffold is a valuable intermediate in medicinal chemistry, offering a versatile handle for further molecular elaboration through cross-coupling reactions.[1]

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[1] The introduction of an iodine atom at the 4-position of the isatin core provides a strategic point for chemical modification, making 4-iodoindoline-2,3-dione a sought-after building block in the synthesis of novel therapeutic agents.

The primary and most established method for the synthesis of isatins from anilines is the Sandmeyer isatin synthesis.[2][3] This two-step procedure involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the desired indoline-2,3-dione.[2] This guide will detail the application of the Sandmeyer synthesis for the preparation of 4-iodoindoline-2,3-dione from 3-iodoaniline.

Synthetic Pathway Overview

The synthesis of 4-iodoindoline-2,3-dione from 3-iodoaniline proceeds in two key steps, as illustrated in the workflow below. The initial step is the formation of the intermediate, N-(3-iodophenyl)-2-(hydroxyimino)acetamide, through a condensation reaction. The subsequent step involves the acid-catalyzed cyclization of this intermediate to afford the final product.

Synthesis_Workflow cluster_step1 Step 1: Formation of Isonitrosoacetanilide Intermediate cluster_step2 Step 2: Cyclization to 4-Iodoindoline-2,3-dione Start 3-Iodoaniline Reagents1 Chloral Hydrate, Hydroxylamine Hydrochloride, Sodium Sulfate Start->Reagents1 Condensation Intermediate N-(3-iodophenyl)-2- (hydroxyimino)acetamide Reagents1->Intermediate Reagents2 Concentrated Sulfuric Acid FinalProduct 4-Iodoindoline-2,3-dione Reagents2->FinalProduct Intermediate_ref->Reagents2 Intramolecular Cyclization

Figure 1: Overall synthetic workflow for 4-iodoindoline-2,3-dione.

Experimental Protocols

The following protocols are based on established procedures for the Sandmeyer isatin synthesis and have been adapted for the specific synthesis of 4-iodoindoline-2,3-dione from 3-iodoaniline.

Step 1: Synthesis of N-(3-iodophenyl)-2-(hydroxyimino)acetamide (Intermediate)

This procedure is adapted from a similar synthesis of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide.[4]

Materials:

  • 3-Iodoaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Anhydrous sodium sulfate

  • Concentrated hydrochloric acid

  • Deionized water

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve anhydrous sodium sulfate in deionized water.

  • To this solution, add a solution of chloral hydrate in water.

  • In a separate beaker, prepare a solution of 3-iodoaniline in deionized water, adding concentrated hydrochloric acid dropwise until the aniline is completely dissolved.

  • While stirring the sodium sulfate and chloral hydrate solution, add the 3-iodoaniline hydrochloride solution dropwise.

  • Finally, add an aqueous solution of hydroxylamine hydrochloride to the reaction mixture.

  • Heat the mixture and maintain it at a gentle reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a precipitate of N-(3-iodophenyl)-2-(hydroxyimino)acetamide will form.

  • Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the purified intermediate.

Step 2: Synthesis of 4-Iodoindoline-2,3-dione (Final Product)

This procedure for the cyclization is based on the general Sandmeyer method for isatin synthesis.[2]

Materials:

  • N-(3-iodophenyl)-2-(hydroxyimino)acetamide (from Step 1)

  • Concentrated sulfuric acid

  • Crushed ice/water mixture

Procedure:

  • In a clean, dry reaction flask equipped with a mechanical stirrer, carefully add concentrated sulfuric acid.

  • Begin stirring the sulfuric acid and gently warm it.

  • Slowly and portion-wise, add the dry N-(3-iodophenyl)-2-(hydroxyimino)acetamide to the warm sulfuric acid, ensuring the temperature of the reaction mixture is carefully controlled.

  • After the addition is complete, continue to stir the reaction mixture and increase the temperature to complete the cyclization. The reaction can be monitored by observing the color change and by TLC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. This will precipitate the crude 4-iodoindoline-2,3-dione.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain the final, purified 4-iodoindoline-2,3-dione.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical Properties of Reactants and Products

Compound NameStarting Material/Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3-IodoanilineStarting MaterialC₆H₆IN219.02------
N-(3-iodophenyl)-2-(hydroxyimino)acetamideIntermediateC₈H₇IN₂O₂290.06------
4-Iodoindoline-2,3-dioneFinal ProductC₈H₄INO₂273.03Orange to dark red solid227-229[1]

Table 2: Spectroscopic Data for 4-Iodoindoline-2,3-dione

Type of SpectrumKey Peaks/Shifts
¹H NMR (Predicted)Aromatic region: complex pattern for the three protons on the benzene ring (H-5, H-6, and H-7). A broader singlet for the N-H proton is also expected.[1]
¹³C NMR (Predicted)Expected to show eight distinct signals. The two carbonyl carbons (C-2 and C-3) would appear significantly downfield.
IRCharacteristic peaks for N-H stretching, C=O stretching (ketone and amide), and C-I stretching.
Mass SpectrometryMolecular ion peak corresponding to the molecular weight of the compound.

Logical Relationships in the Synthesis

The Sandmeyer isatin synthesis is a well-established named reaction in organic chemistry. The logical progression of the reaction is based on fundamental principles of electrophilic and nucleophilic reactions.

Logical_Relationships cluster_logic Reaction Logic Aniline 3-Iodoaniline (Nucleophile) Condensation Nucleophilic attack of aniline on carbonyl carbon precursor Aniline->Condensation Reagents1 Chloral Hydrate & Hydroxylamine HCl (Electrophilic Species Precursors) Reagents1->Condensation Intermediate Formation of Isonitrosoacetanilide Intermediate Condensation->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Acid Concentrated H₂SO₄ (Dehydrating agent & Catalyst) Acid->Cyclization Product 4-Iodoindoline-2,3-dione (Final Product) Cyclization->Product

Figure 2: Logical flow of the Sandmeyer isatin synthesis.

Conclusion

The synthesis of 4-iodoindoline-2,3-dione from 3-iodoaniline via the Sandmeyer isatin synthesis is a reliable and well-precedented method. This guide provides a detailed framework for researchers and drug development professionals to successfully synthesize this valuable intermediate. The presented protocols, quantitative data, and logical diagrams offer a comprehensive resource for the practical application of this synthetic route. The strategic placement of the iodine atom in the final product opens up numerous possibilities for the development of novel and potent pharmaceutical agents.

References

An In-depth Technical Guide to 4-Iodoisatin: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodoisatin, systematically named 4-iodo-1H-indole-2,3-dione, is a halogenated derivative of isatin. Isatin and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The introduction of an iodine atom at the 4-position of the isatin core significantly influences its electronic properties and reactivity, leading to unique biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and biological activities of 4-Iodoisatin, with a focus on its potential as an anti-inflammatory agent.

Physical and Chemical Properties

While extensive experimental data for 4-Iodoisatin is not widely available in public literature, some key properties have been identified. The compound is a solid at room temperature and, based on the properties of related isatin derivatives, is expected to have limited solubility in water but better solubility in common organic solvents.

PropertyValueSource
CAS Number 20780-75-0[1][2]
Molecular Formula C₈H₄INO₂[1]
Molecular Weight 273.03 g/mol [1]
Appearance Orange, rod-like crystals[3]
Crystal Structure The molecule is nearly planar. In the crystal, molecules form dimers through N—H⋯O hydrogen bonds. These dimers are linked by weak I⋯O interactions, forming zigzag chains.[3]

Further experimental determination of properties such as melting point and solubility in various solvents is required for a complete physicochemical profile.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H proton of the indole nucleus. The chemical shifts of the aromatic protons will be influenced by the presence of the electron-withdrawing iodine atom and the dicarbonyl system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms, including the two characteristic carbonyl carbons of the isatin core, typically found in the range of 150-190 ppm. The carbon atom attached to the iodine will also have a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching vibrations of the ketone and amide carbonyls (typically in the range of 1680-1750 cm⁻¹), and C-I stretching vibrations at lower wavenumbers.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-Iodoisatin (273.03 g/mol ). The fragmentation pattern would likely involve the loss of CO, I, and other small fragments.

Experimental Protocols: Synthesis of 4-Iodoisatin

While a specific, detailed experimental protocol for the synthesis of 4-Iodoisatin is not explicitly provided in the search results, a general and widely used method for the synthesis of isatin derivatives is the Sandmeyer isatin synthesis .[4][5] This method can be adapted for the synthesis of 4-Iodoisatin, starting from 3-iodoaniline.

Conceptual Workflow for Sandmeyer Synthesis of 4-Iodoisatin:

G cluster_step1 Step 1: Formation of Isonitrosoacetanilide cluster_step2 Step 2: Cyclization to 4-Iodoisatin A 3-Iodoaniline D Reaction Mixture (Acidic Conditions) A->D B Chloral Hydrate B->D C Hydroxylamine C->D E Isonitroso-3'-iodoacetanilide D->E F Isonitroso-3'-iodoacetanilide H Heating F->H G Concentrated Sulfuric Acid G->H I 4-Iodoisatin H->I G A Inflammatory Stimuli B Arachidonic Acid Release A->B C COX-2 B->C D Prostaglandin Synthesis (e.g., PGE₂) C->D E Inflammation D->E F 4-Iodoisatin F->C Inhibition G A Inflammatory Stimuli B TNF-α Production A->B C NF-κB Activation B->C D Pro-inflammatory Gene Expression (e.g., COX-2, other cytokines) C->D E Inflammation D->E F 4-Iodoisatin F->B Inhibition

References

An In-depth Technical Guide to the NMR Spectral Data of 4-Iodoindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Iodoindoline-2,3-dione, also known as 4-Iodoisatin. While comprehensive, assigned experimental spectra for this specific compound are not widely published in detail, this document compiles predicted spectral data based on its molecular structure and analysis of closely related isatin derivatives.[1] This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of 4-Iodoindoline-2,3-dione in medicinal chemistry and drug discovery.

The isatin scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. The introduction of an iodine atom at the 4-position provides a versatile handle for further chemical modifications, such as metal-catalyzed cross-coupling reactions, making 4-Iodoindoline-2,3-dione a key intermediate in the synthesis of novel bioactive molecules.[1]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons of 4-Iodoindoline-2,3-dione. These predictions are based on the analysis of its chemical structure and comparison with known NMR data of analogous isatin derivatives.

Table 1: Predicted ¹H NMR Spectral Data for 4-Iodoindoline-2,3-dione

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.6 - 7.8Doublet (d)7.5 - 8.5
H-67.1 - 7.3Triplet (t)7.5 - 8.5
H-77.0 - 7.2Doublet (d)7.5 - 8.5
N-H10.0 - 11.5Broad Singlet (br s)-

Table 2: Predicted ¹³C NMR Spectral Data for 4-Iodoindoline-2,3-dione

CarbonPredicted Chemical Shift (δ, ppm)
C-2182 - 185
C-3158 - 161
C-3a118 - 122
C-490 - 95
C-5140 - 143
C-6125 - 128
C-7115 - 118
C-7a150 - 153

Experimental Protocols for NMR Data Acquisition

The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 4-Iodoindoline-2,3-dione, based on standard practices for similar organic compounds.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of isatin derivatives and the ability to observe the N-H proton signal. Deuterated chloroform (CDCl₃) can also be used, though the N-H proton may be broader or exchange with trace amounts of water.

  • Concentration: Prepare a solution by dissolving 5-10 mg of 4-Iodoindoline-2,3-dione in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer and Parameters:

  • Instrumentation: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is recommended to achieve good signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Processing Steps:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick the peaks and report the chemical shifts, multiplicities, and coupling constants.

Visualizations

The following diagrams illustrate the logical relationships in the NMR analysis of 4-Iodoindoline-2,3-dione.

G cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Spectral Data cluster_analysis Structural Elucidation A 4-Iodoindoline-2,3-dione B 1H NMR A->B C 13C NMR A->C D Chemical Shifts (ppm) B->D E Multiplicity B->E F Coupling Constants (J, Hz) B->F G Signal Integration B->G C->D H Proton Environment D->H I Carbon Skeleton D->I E->H F->H G->H

Caption: Logical workflow for the NMR analysis of 4-Iodoindoline-2,3-dione.

G cluster_workflow Experimental Workflow for NMR Analysis A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration, Assignment) C->D E Final Spectral Data Report D->E

Caption: Generalized experimental workflow for NMR data acquisition and analysis.

References

Unveiling the Structural Architecture of 4-Iodoindoline-2,3-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, crystallographic structure, and biological significance of 4-Iodoindoline-2,3-dione, a versatile scaffold in medicinal chemistry and drug development.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Iodoindoline-2,3-dione, also known as 4-iodoisatin. We delve into its synthesis, present its crystallographic data through a closely related analogue, and illuminate its biological role as a modulator of key enzymatic pathways.

Core Data Summary

Quantitative data pertaining to the crystallographic structure of the closely related 5-Iodoindoline-2,3-dione is presented below, offering valuable insights into the molecular geometry and packing of this class of compounds.

Crystal Data and Structure Refinement for 5-Iodoindoline-2,3-dione (CCDC 612450)
Empirical formulaC₈H₄INO₂
Formula weight273.03
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a12.049(2) Å
b5.048(1) Å
c14.131(3) Å
α90°
β108.64(3)°
γ90°
Volume814.1(3) ų
Z4
Density (calculated)2.226 Mg/m³
Absorption coefficient4.331 mm⁻¹
F(000)512
Data collection and refinement
Theta range for data collection3.46 to 27.50°
Index ranges-15<=h<=15, -6<=k<=6, -18<=l<=18
Reflections collected4567
Independent reflections1859 [R(int) = 0.0416]
Completeness to theta = 27.50°99.1 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1859 / 0 / 100
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0315, wR2 = 0.0768
R indices (all data)R1 = 0.0435, wR2 = 0.0831
Largest diff. peak and hole0.589 and -0.662 e.Å⁻³

Experimental Protocols

The synthesis of 4-Iodoindoline-2,3-dione can be achieved through the Sandmeyer isatin synthesis, a reliable and well-established method.[1][2][3][4] The following protocol details the key steps for the synthesis of a halogenated isatin derivative.

Synthesis of 4-Iodoindoline-2,3-dione via Sandmeyer Reaction

This procedure involves two main stages: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Part 1: Synthesis of 2-(Hydroxyimino)-N-(4-iodophenyl)acetamide (Isonitrosoacetanilide intermediate)

  • Preparation of the Aniline Solution: In a suitable reaction vessel, dissolve 4-iodoaniline in water and concentrated hydrochloric acid.

  • Preparation of the Chloral Hydrate/Hydroxylamine Solution: In a separate large flask, dissolve chloral hydrate and sodium sulfate in water. To this, add a solution of hydroxylamine hydrochloride in water.

  • Reaction: To the vigorously stirred chloral hydrate/hydroxylamine solution, add the aniline solution. Heat the mixture, which will form a thick paste. Continue heating until the reaction is complete.

  • Isolation of the Intermediate: Cool the reaction mixture and filter the resulting solid. The crude 2-(hydroxyimino)-N-(4-iodophenyl)acetamide can be purified by recrystallization.

Part 2: Cyclization to 4-Iodoindoline-2,3-dione

  • Acid-catalyzed Cyclization: Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-heated concentrated sulfuric acid, maintaining a controlled temperature.

  • Reaction Completion: After the addition is complete, continue to heat the mixture briefly to ensure complete cyclization.

  • Precipitation and Isolation: Cool the reaction mixture and pour it onto crushed ice. The 4-Iodoindoline-2,3-dione will precipitate as a solid.

  • Purification: Filter the crude product, wash thoroughly with cold water to remove residual acid, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.

G cluster_synthesis Synthesis Workflow of 4-Iodoindoline-2,3-dione A 4-Iodoaniline C Isonitrosoacetanilide Intermediate Formation A->C Sandmeyer Reaction (Part 1) B Chloral Hydrate + Hydroxylamine HCl B->C E Cyclization Reaction C->E D Concentrated Sulfuric Acid D->E Catalyst F 4-Iodoindoline-2,3-dione E->F

Synthesis workflow for 4-Iodoindoline-2,3-dione.

Biological Context: Inhibition of Monoamine Oxidase

Isatin and its derivatives are recognized inhibitors of monoamine oxidases (MAO), a family of enzymes crucial for the metabolism of monoamine neurotransmitters.[5][6] This inhibitory action has significant implications for neuropharmacology and the treatment of neurological disorders. 4-Iodoindoline-2,3-dione, as a member of this class, is expected to exhibit similar activity.

Monoamine oxidases, specifically MAO-A and MAO-B, are responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain.[7][8][9] The inhibition of these enzymes by isatin derivatives leads to an increase in the synaptic levels of these neurotransmitters, which is the mechanism of action for many antidepressant and anti-Parkinsonian drugs.

The primary pathway affected by the inhibition of MAO-B is the metabolism of dopamine.[10][11][12] By blocking MAO-B, the degradation of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC) is reduced, leading to higher concentrations of dopamine in the synaptic cleft.[8] This enhancement of dopaminergic neurotransmission is a key therapeutic strategy for Parkinson's disease.

G cluster_pathway Dopamine Metabolism and Inhibition by 4-Iodoindoline-2,3-dione cluster_key Key Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolized by DOPAC 3,4-Dihydroxyphenylacetic Acid (DOPAC) MAOB->DOPAC Produces IncreasedDopamine Increased Synaptic Dopamine Levels HVA Homovanillic Acid (HVA) DOPAC->HVA Further Metabolized to Inhibitor 4-Iodoindoline-2,3-dione Inhibitor->MAOB Inhibits Neurotransmitter Neurotransmitter Enzyme Enzyme Metabolite Metabolite Inhibitor_key Inhibitor Outcome Therapeutic Outcome

Inhibition of dopamine metabolism by 4-Iodoindoline-2,3-dione.

References

Navigating the Solubility Landscape of 4-Iodoisatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Core Understanding: The Isatin Scaffold and Halogenation Effects

Isatin and its derivatives are renowned for their broad spectrum of biological activities, making their solubility a critical parameter in drug development for ensuring bioavailability and formulating effective delivery systems. The introduction of a halogen atom, such as iodine at the 4-position of the isatin core, can significantly influence its physicochemical properties, including solubility. The electron-withdrawing nature and the size of the iodine atom can alter the intermolecular forces, thereby affecting how the molecule interacts with different solvents.

Qualitative and Quantitative Solubility Insights

While specific quantitative data for 4-Iodoisatin remains elusive, qualitative information for the closely related 5-Iodoisatin indicates that it is soluble in acetone, acetic acid, and ethanol, while being insoluble in water.[1]

To provide a reasonable estimation for researchers, the following tables summarize the quantitative solubility of the parent compound, Isatin , in a range of common organic solvents. This data serves as a valuable proxy and a starting point for solvent selection in studies involving 4-Iodoisatin.

Table 1: Mole Fraction Solubility of Isatin at 298.15 K (25 °C)

SolventMole Fraction (x 10⁻³)
Transcutol523
Polyethylene Glycol-400 (PEG-400)98.5
Ethylene Glycol (EG)7.54
Propylene Glycol (PG)6.73
Ethyl Acetate (EA)5.68
2-Butanol5.16
Isopropyl Alcohol (IPA)4.19
Ethanol4.09
Water0.0514

Data sourced from ResearchGate.[2][3]

Table 2: Mass Fraction Solubility of Isatin at 298.15 K (25 °C)

SolventMass Fraction (kg·kg⁻¹)
Transcutol1.20
Polyethylene Glycol-400 (PEG-400)4.02 x 10⁻²
Ethylene Glycol (EG)1.80 x 10⁻²
Propylene Glycol (PG)1.32 x 10⁻²
Ethanol1.31 x 10⁻²
Isopropyl Alcohol (IPA)1.04 x 10⁻²
2-Butanol1.03 x 10⁻²
Ethyl Acetate (EA)9.54 x 10⁻³
Water4.20 x 10⁻⁴

Data sourced from ResearchGate.[2][3]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for 4-Iodoisatin, the following established experimental methodologies are recommended.

Isothermal Equilibrium Method (Shake-Flask Method)

This is a widely recognized and robust method for determining the equilibrium solubility of a solid compound in a solvent.

Principle: An excess amount of the solid solute is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the solute in the clear, saturated solution is then determined analytically.

Detailed Protocol:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 4-Iodoisatin to several vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration plateaus.[4][5][6]

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately pass the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.

  • Dilution and Quantification:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of 4-Iodoisatin in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7]

  • Calculation:

    • Calculate the solubility of 4-Iodoisatin in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of 4-Iodoisatin.

G A Preparation of Supersaturated Solution B Equilibration (Constant Temperature & Agitation) A->B C Phase Separation (Settling of Excess Solid) B->C D Sample Withdrawal & Filtration C->D E Dilution of Saturated Solution D->E F Quantitative Analysis (e.g., HPLC, LC-MS) E->F G Solubility Calculation F->G

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Conclusion

This technical guide provides a foundational understanding of the solubility of 4-Iodoisatin for researchers, scientists, and drug development professionals. While direct quantitative data is pending experimental determination, the provided data for Isatin and qualitative information for 5-Iodoisatin offer valuable guidance for solvent selection. The detailed experimental protocol for the isothermal equilibrium method equips researchers with the necessary tools to generate precise and reliable solubility data, a critical step in advancing research and development involving this important chemical entity.

References

In-Silico Docking of 4-Iodoindoline-2,3-dione and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in-silico docking studies involving the isatin scaffold, with a particular focus on its halogenated derivative, 4-Iodoindoline-2,3-dione (also known as 4-Iodoisatin). While specific docking data for 4-Iodoindoline-2,3-dione is limited in publicly available literature, this guide leverages the extensive research on isatin and its other derivatives to provide a robust framework for understanding its potential interactions with various protein targets. The isatin nucleus is a well-recognized "privileged scaffold" in medicinal chemistry, known for its broad spectrum of biological activities.[1] The introduction of an iodine atom at the 4-position offers a handle for further chemical modification and can significantly influence the compound's binding affinity for its biological targets.[1]

Potential Protein Targets for Isatin Derivatives

In-silico and experimental studies have identified several key protein families as potential targets for isatin derivatives. These include enzymes and receptors implicated in a range of pathologies from cancer to neurodegenerative diseases.

Key Protein Target Classes:

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A crucial enzyme in the kynurenine pathway of tryptophan metabolism, IDO1 is a significant target in cancer immunotherapy due to its role in mediating immune suppression within the tumor microenvironment.[2][3]

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the inflammatory process through their role in prostaglandin synthesis. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[4][5]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease.[6][7]

  • Kinases: This broad family of enzymes plays a critical role in cell signaling and is a major focus of cancer drug discovery. Isatin derivatives have shown inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs).[8][9]

  • Other Potential Targets: The versatile isatin scaffold has also been investigated for its interaction with targets such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and various proteins involved in microbial pathogenesis.[1]

Experimental Protocols for In-Silico Docking

A generalized workflow for conducting in-silico docking studies of isatin derivatives, including 4-Iodoindoline-2,3-dione, is presented below. This protocol is a composite of methodologies reported in various studies on isatin analogs.

Preparation of the Receptor Protein:
  • Source: The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).

  • Preparation Steps:

    • Removal of water molecules and any co-crystallized ligands or heteroatoms.

    • Addition of polar hydrogen atoms.

    • Assignment of partial charges (e.g., Kollman charges).

    • Energy minimization of the protein structure to relieve any steric clashes.

Preparation of the Ligand (4-Iodoindoline-2,3-dione):
  • Structure Generation: The 2D structure of 4-Iodoindoline-2,3-dione is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94).

  • Charge Assignment: Gasteiger partial charges are typically assigned to the ligand atoms.

  • Torsion Angles: Rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

Molecular Docking Simulation:
  • Software: Commonly used software for molecular docking includes AutoDock, Glide, and GOLD.

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions of the grid box should be sufficient to encompass the entire binding pocket and allow for translational and rotational sampling of the ligand.

  • Docking Algorithm: A genetic algorithm is frequently employed to explore the conformational space of the ligand within the active site. Key parameters include the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • Scoring Function: A scoring function is used to estimate the binding affinity of each docked pose. The poses with the lowest binding energy are considered the most favorable.

Analysis of Docking Results:
  • Binding Energy: The binding energy (typically in kcal/mol) provides a quantitative measure of the predicted binding affinity.

  • Inhibition Constant (Ki): The binding energy can be used to estimate the inhibition constant.

  • Interaction Analysis: The docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.

Quantitative Data Summary

Target Protein Isatin Derivative Docking Score (kcal/mol) Reference
Main Protease (COVID-19)Methyl 2-(2,3-dioxo-5-(1-(pyridin-3-yl)ethyl)indolin-1-yl)acetate-76.04
Cyclooxygenase-2 (COX-2)5,6-Dichloro substituted isatin derivativeNot specified, but noted as having a good docking score[10]
DNA3-trifluoromethyl-substituted s-triazine-isatin hybrid-10.3[11]
Cyclin-Dependent Kinase 2 (CDK2)N′-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide-8.9[8]

Table 1: Representative Docking Scores of Isatin Derivatives.

Target Protein Isatin Derivative IC50 / Ki Assay Type Reference
LeishmaniaN-alkyl-isatin-3-imino aromatic amine derivative (5b)IC50: 41 µM (72h)Anti-leishmanial activity[1]
Various Kinases (e.g., DYRK1A, PIM1)Tricyclic isatin oxime derivativesNanomolar/submicromolar binding affinity (Kd)Kinase binding assay[9]
Acetylcholinesterase (paraoxon-inhibited)Isatin-pyridine 4-oxime monocationic hybrid (13b)Comparable reactivation potency to pralidoximeIn-vitro reactivation assay[7]

Table 2: Experimental Inhibition Data for Isatin Derivatives.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, visualize a typical molecular docking workflow and a key signaling pathway relevant to an isatin target.

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) Prep_Protein Prepare Protein (add H, assign charges) PDB->Prep_Protein Ligand_2D Ligand 2D Structure (4-Iodoindoline-2,3-dione) Prep_Ligand Prepare Ligand (3D conversion, energy minimization) Ligand_2D->Prep_Ligand Docking Molecular Docking (e.g., AutoDock, Glide) Prep_Protein->Docking Prep_Ligand->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis

A generalized workflow for in-silico molecular docking.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by Kynurenine Kynurenine Immune_Suppression T-cell Suppression (Immune Escape) Kynurenine->Immune_Suppression IDO1->Kynurenine Isatin_Derivative Isatin Derivative (e.g., 4-Iodoindoline-2,3-dione) Isatin_Derivative->IDO1 Inhibits

Simplified IDO1 signaling pathway and the inhibitory role of isatin derivatives.

Conclusion

While direct in-silico docking studies on 4-Iodoindoline-2,3-dione are not extensively reported, the wealth of data on the broader isatin class of compounds provides a strong foundation for future research. The methodologies and potential protein targets outlined in this guide offer a clear roadmap for scientists and drug development professionals interested in exploring the therapeutic potential of this and related molecules. The versatility of the isatin scaffold, combined with the potential for targeted modifications, ensures that it will remain an area of active investigation in the quest for novel therapeutics.

References

The Enduring Scaffold: An In-depth Technical Guide to Isatin and Halogenated Isatin Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration into the synthesis, multifaceted biological activities, and mechanisms of action of isatin and its halogenated analogs, offering a critical resource for researchers, scientists, and drug development professionals.

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has long captured the attention of medicinal chemists due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Its unique structural features, including a fused aromatic ring and a reactive keto-amide moiety, provide a fertile ground for chemical modifications, leading to a vast library of derivatives with potent and selective biological effects. The introduction of halogens—fluorine, chlorine, and bromine—onto the isatin core has proven to be a particularly fruitful strategy, often enhancing lipophilicity, metabolic stability, and target engagement, thereby amplifying its therapeutic potential.[3][4] This technical guide delves into the core aspects of isatin and its halogenated derivatives, providing a detailed overview of their synthesis, a comprehensive summary of their biological activities supported by quantitative data, explicit experimental protocols, and a visual representation of their engagement with key cellular signaling pathways.

Synthetic Strategies: Crafting the Isatin Core and its Halogenated Analogs

The construction of the isatin scaffold and the introduction of halogen substituents can be achieved through several synthetic routes, with the Sandmeyer and Stolle syntheses being the most classical and widely employed methods.[3][5] However, numerous modern and more efficient methodologies have since been developed.

A general and robust method for the synthesis of halogenated isatins often involves the cyclization of an appropriate α-halo- or α,α-dihalo-acetanilide precursor. For instance, the synthesis of 5-chloroisatin can be accomplished through the reaction of p-chloroaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid like concentrated sulfuric acid.[6][7]

Experimental Protocol: Synthesis of 5-Chloroisatin [6][7]

  • Preparation of 4-chloro-isonitrosoacetanilide: A solution of sodium sulfate (85 g) in water (300 mL) is prepared in a three-necked flask equipped with a mechanical stirrer and a thermometer. To this, a saturated solution of chloral hydrate (18 g, 0.11 mol) is added, followed by a solution of 4-chloroaniline (12.7 g, 0.1 mol) in water (100 mL) containing concentrated hydrochloric acid (12 mL). A solution of hydroxylamine hydrochloride (22 g, 0.32 mol) in water (100 mL) is then added. The mixture is gradually heated to 60-70 °C and stirred for 5 hours. Upon cooling, the light yellow precipitate of 4-chloro-isonitrosoacetanilide is collected by filtration, washed with water, and dried.

  • Cyclization to 5-Chloroisatin: Concentrated sulfuric acid (100 mL) is heated to 70 °C in a three-necked flask. The 4-chloro-isonitrosoacetanilide (17.9 g, 0.09 mol) is added in portions, maintaining the temperature between 75-85 °C. After the addition is complete, the mixture is heated to 90 °C for 30 minutes. The reaction mixture is then cooled and poured onto crushed ice (300 g). The resulting dark red precipitate is collected, washed with water, and then suspended in hot water. The pH is adjusted to 8-9 with 5 M sodium hydroxide solution to dissolve the product, and the solution is filtered while hot. The filtrate is then acidified to pH 2 with 6 M hydrochloric acid to precipitate the 5-chloroisatin, which is collected by filtration, washed with water, and dried.

Similarly, the synthesis of 5-fluoroisatin can be achieved by reacting 5-fluoroisatin with various primary amines or hydrazine derivatives to introduce different functional groups.[8][9] The synthesis of 5-bromoisatin often employs brominating agents like N-bromosuccinimide (NBS) or pyridinium bromochromate (PBC) on the isatin core.[6][9]

N-alkylation of the isatin nitrogen is a common modification to enhance biological activity. This is typically achieved by treating the isatin with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[10][11][12]

A Spectrum of Biological Activities: From Anticancer to Neuroprotection

Halogenated isatin derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

The cytotoxic and antiproliferative properties of halogenated isatins are among their most extensively studied biological effects.[13][14] These compounds exert their anticancer effects through multiple mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.[5]

Several studies have highlighted the potent anticancer activity of halogenated isatin derivatives against a panel of human cancer cell lines. For instance, fluorinated isatin-hydrazone derivatives have shown significant antiproliferative activity against human lung (A549) and liver (HepG2) cancer cell lines.[15] Brominated isatins have also been reported to exhibit potent cytotoxicity against various cancer cell lines.[5]

Compound ClassHalogenPositionCancer Cell LineIC50 (µM)Reference
Isatin-hydrazoneFluoro5A549 (Lung)42.43[7]
Isatin-hydrazoneFluoro5HepG2 (Liver)-[7]
Triazole-isatin hybridChloro5MGC-8039.78[16]
Isatin-hydrazoneBromo-MCF7 (Breast)1.51[13]

Experimental Protocol: MTT Assay for Cytotoxicity [1][2][16][17]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated isatin derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

A key mechanism of anticancer action for many isatin derivatives is the induction of apoptosis. This is often mediated through the activation of caspases, a family of cysteine proteases that execute programmed cell death. Fluorinated pyrrolidinyl sulfonyl isatins have been identified as potent inhibitors of caspase-3 and -7.[17]

Experimental Protocol: Caspase-3/7 Activity Assay [7][13][18][19][20]

  • Cell Treatment: Cells are treated with the test compounds as described in the MTT assay protocol.

  • Reagent Addition: After the treatment period, an equal volume of Caspase-Glo® 3/7 reagent is added to each well of a white-walled 96-well plate.

  • Incubation: The plate is incubated at room temperature for 1-2 hours.

  • Luminescence Measurement: The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.

Antimicrobial and Antiviral Activity

Halogenation of the isatin ring has been shown to enhance its antimicrobial properties.[9] SAR studies have revealed that 5-halogenation significantly improves antibacterial activity.[3][5] These compounds are effective against both Gram-positive and Gram-negative bacteria.[21][22]

Compound ClassHalogenPositionBacterial StrainMIC (µg/mL)Reference
Schiff baseChloro5S. aureus16[21]
Schiff baseChloro5E. coli1[21]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [23][24]

  • Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Bacterial Inoculation: A standardized inoculum of the test bacteria is added to each well.

  • Incubation: The plates are incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In addition to antibacterial activity, isatin derivatives have also shown promise as antiviral agents.[25]

Neuroprotective Effects

Isatin and its derivatives have emerged as potential therapeutic agents for neurodegenerative diseases.[18][26] They have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine, which is deficient in Parkinson's disease.[10] Halogen substitution at the C-5 position of isatin has been found to increase affinity towards MAO-B.[10] Furthermore, isatin derivatives have been shown to restore insulin signaling in the brain, which is often impaired in neurodegenerative conditions like Alzheimer's disease.[18]

Unraveling the Mechanisms: Signaling Pathways as Therapeutic Targets

The diverse biological activities of halogenated isatin derivatives stem from their ability to interact with and modulate various key cellular signaling pathways that are often dysregulated in disease.

Cancer-Related Signaling Pathways

In cancer, halogenated isatins have been shown to target several critical signaling pathways that control cell proliferation, survival, and angiogenesis.

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Halogenated isatins can inhibit VEGFR-2 signaling, thereby cutting off the tumor's blood supply.[5][27][28][29][30]

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF Activates AKT AKT PI3K->AKT Activates Isatin Halogenated Isatin Derivative Isatin->VEGFR2 Inhibits Proliferation Cell Proliferation Angiogenesis AKT->Proliferation Promotes MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by halogenated isatin derivatives.

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently overactive in many cancers, leading to uncontrolled cell growth. Isatin derivatives can inhibit EGFR, thereby blocking downstream signaling cascades.[5][21][22][23][24][31]

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Isatin Halogenated Isatin Derivative Isatin->EGFR Inhibits Raf Raf Ras->Raf Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation Survival AKT->Proliferation Promotes MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes

Caption: Blockade of the EGFR signaling cascade by halogenated isatin derivatives.

  • PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Halogenated isatins can interfere with this pathway, promoting apoptosis in cancer cells.[3][11][15][18][20]

PI3K_AKT_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates Isatin Halogenated Isatin Derivative Isatin->PI3K Inhibits Survival Cell Survival & Proliferation Downstream->Survival Promotes

Caption: The inhibitory effect of halogenated isatins on the PI3K/AKT signaling pathway.

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor progression and metastasis. Halogenated isatins can inhibit the activation of STAT3, leading to the downregulation of genes involved in cell survival and proliferation.[4][5][14][16]

STAT3_Signaling Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Gene_Expression Gene Expression (Survival, Proliferation) STAT3_dimer->Gene_Expression Translocates to Nucleus & Induces Isatin Halogenated Isatin Derivative Isatin->JAK Inhibits

Caption: Halogenated isatin derivatives disrupt the STAT3 signaling pathway.

  • CDK2 Pathway: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Dysregulation of CDK2 activity is common in cancer. Isatin derivatives can inhibit CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.[1][2][5][13][17]

CDK2_Signaling CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates Isatin Halogenated Isatin Derivative Isatin->CyclinE_CDK2 Inhibits pRb p-Rb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression G1/S Transition S_Phase_Genes->Cell_Cycle_Progression Promotes

Caption: Inhibition of the CDK2-mediated cell cycle progression by halogenated isatins.

Conclusion and Future Perspectives

Isatin and its halogenated derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The ease of their synthesis and the ability to fine-tune their biological activities through structural modifications, particularly halogenation, make them attractive scaffolds for drug discovery. The wealth of data on their potent anticancer, antimicrobial, and neuroprotective effects, coupled with a growing understanding of their mechanisms of action at the molecular level, provides a solid foundation for the rational design of new and more effective therapeutic agents.

Future research in this area should focus on several key aspects. The exploration of novel synthetic methodologies to access a wider diversity of halogenated isatin derivatives is crucial. Further in-depth mechanistic studies are needed to fully elucidate the complex interplay of these compounds with various signaling pathways and to identify novel molecular targets. The development of structure-activity relationships with greater precision will enable the design of compounds with improved potency, selectivity, and pharmacokinetic properties. Finally, preclinical and clinical evaluation of the most promising candidates will be essential to translate the therapeutic potential of halogenated isatin derivatives from the laboratory to the clinic, ultimately addressing unmet medical needs in oncology, infectious diseases, and neurodegeneration. The enduring isatin scaffold, particularly when adorned with halogens, is poised to continue making significant contributions to the field of medicinal chemistry for years to come.

References

Mechanism of Action of 4-Iodoisatin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of 4-Iodoisatin analogs, a class of synthetic compounds with significant potential in anticancer therapy. Drawing upon structure-activity relationships of various isatin derivatives, this document elucidates the primary molecular targets and signaling pathways modulated by these compounds. The information presented herein is intended to facilitate further research and development of 4-Iodoisatin analogs as therapeutic agents.

Core Mechanisms of Action

Isatin and its derivatives, including halogenated analogs, exert their biological effects through multiple mechanisms, primarily targeting key cellular processes involved in cell proliferation and survival. The primary mechanisms of action identified for isatin analogs, and by extension, likely for 4-Iodoisatin analogs, include the inhibition of caspases and the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Furthermore, modulation of critical cell signaling pathways, such as the Akt pathway, has been observed.

Quantitative Data on Isatin Analog Activity

The following tables summarize the inhibitory activities of various isatin analogs against key molecular targets. While specific data for a broad range of 4-Iodoisatin analogs are not extensively available in the public domain, the provided data for other halogenated and substituted isatins offer valuable insights into the potential potency of 4-iodo-substituted compounds. The position and nature of the substituent on the isatin core are critical for activity.

Table 1: Caspase-3 and Caspase-7 Inhibition by Isatin Analogs [1][2][3][4][5]

CompoundR2 SubstituentIC50 (µM) vs. Caspase-3IC50 (µM) vs. Caspase-7
11c H> 20 (71% inhibition at 20 µg/ml)N.D.
11f H> 20 (5% inhibition at 20 µg/ml)N.D.
20d 5-(pyrrolidin-1-yl)sulfonyl2.33Moderately active
Ac-DEVD-CHO (Control) -0.016N.D.

N.D. = Not Determined

Table 2: Tubulin Polymerization Inhibition by Isatin Analogs [6][7][8]

CompoundModificationsInhibition of Tubulin Polymerization (%) at 10 µM
Vinblastine (Control) -66
Paclitaxel (Control) -(Stabilized microtubules)
Analog 5 5,7-dibromo-N-substituted63
Analog 6 5,7-dibromo-N-substituted62
Analog 11 5,7-dibromo-N-substituted71
Analog 13 5,7-dibromo-N-substituted77

Table 3: Cytotoxicity of Halogenated Isatin Analogs against Cancer Cell Lines [9]

CompoundSubstituentsCell LineIC50 (µM)
4l 5,6,7-tri-haloK562 (Leukemia)1.75
HepG2 (Hepatocellular Carcinoma)3.20
HT-29 (Colon Carcinoma)4.17

Key Signaling Pathways and Experimental Workflows

Caspase Inhibition and Apoptosis Induction

4-Iodoisatin analogs are predicted to function as inhibitors of caspases, key effector enzymes in the apoptotic cascade. The isatin scaffold can interact with the cysteine thiol in the active site of caspases.[2] Inhibition of effector caspases, such as caspase-3 and caspase-7, blocks the cleavage of cellular substrates, ultimately leading to the induction of apoptosis in cancer cells.

Caspase_Inhibition_Pathway Pro-apoptotic Signal Pro-apoptotic Signal Initiator Caspases (e.g., Caspase-9) Initiator Caspases (e.g., Caspase-9) Pro-apoptotic Signal->Initiator Caspases (e.g., Caspase-9) Effector Caspases (e.g., Caspase-3, -7) Effector Caspases (e.g., Caspase-3, -7) Initiator Caspases (e.g., Caspase-9)->Effector Caspases (e.g., Caspase-3, -7) Activation Substrate Cleavage Substrate Cleavage Effector Caspases (e.g., Caspase-3, -7)->Substrate Cleavage 4-Iodoisatin Analog 4-Iodoisatin Analog 4-Iodoisatin Analog->Effector Caspases (e.g., Caspase-3, -7) Inhibition Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Inhibition of the caspase cascade by 4-Iodoisatin analogs.
Inhibition of Tubulin Polymerization

Another critical mechanism of action for isatin analogs is the inhibition of tubulin polymerization.[6][7][8] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds prevent its assembly into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Normal Cell Division cluster_1 Effect of 4-Iodoisatin Analog αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubules Microtubules αβ-Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division 4-Iodoisatin Analog 4-Iodoisatin Analog 4-Iodoisatin Analog->αβ-Tubulin Dimers Inhibition Inhibited Polymerization Inhibited Polymerization G2/M Arrest G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Disruption of microtubule dynamics by 4-Iodoisatin analogs.
Modulation of the Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[10] Some isatin analogs have been shown to inhibit the phosphorylation and activation of Akt, thereby promoting apoptosis.[6][7] This is often assessed by Western blot analysis of phosphorylated Akt (p-Akt) levels.

Akt_Signaling_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruitment PDK1 PDK1 p-Akt (Active) p-Akt (Active) PDK1->p-Akt (Active) Phosphorylation of Akt Cell Survival & Proliferation Cell Survival & Proliferation p-Akt (Active)->Cell Survival & Proliferation Apoptosis Apoptosis p-Akt (Active)->Apoptosis 4-Iodoisatin Analog 4-Iodoisatin Analog 4-Iodoisatin Analog->p-Akt (Active) Inhibition Caspase_Assay_Workflow Prepare Compound Dilutions Prepare Compound Dilutions Add Compound to Plate Add Compound to Plate Prepare Compound Dilutions->Add Compound to Plate Add Caspase Enzyme Add Caspase Enzyme Add Compound to Plate->Add Caspase Enzyme Incubate (10 min) Incubate (10 min) Add Caspase Enzyme->Incubate (10 min) Add Fluorogenic Substrate Add Fluorogenic Substrate Incubate (10 min)->Add Fluorogenic Substrate Measure Fluorescence Measure Fluorescence Add Fluorogenic Substrate->Measure Fluorescence Data Analysis (IC50) Data Analysis (IC50) Measure Fluorescence->Data Analysis (IC50)

References

Unlocking the Therapeutic Potential of 4-Iodoisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities. Among these, the halogenated derivatives are of particular interest due to their unique physicochemical properties that can enhance biological activity. This technical guide focuses on the emerging therapeutic applications of a specific, less-studied isomer, 4-Iodoisatin. This document consolidates the current understanding of 4-Iodoisatin's bioactivity, potential mechanisms of action, and provides a foundation for future research and drug development endeavors. Preliminary evidence suggests its potential as an anti-inflammatory and anticancer agent, primarily through the inhibition of key signaling molecules such as Protein Kinase C (PKC), Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-α). This guide aims to provide a comprehensive resource, including synthetic methodologies and conceptual experimental workflows, to accelerate the exploration of 4-Iodoisatin's therapeutic utility.

Introduction: The Isatin Scaffold in Drug Discovery

The isatin core, an indole nucleus with carbonyl groups at positions 2 and 3, is a versatile starting point for the synthesis of a multitude of heterocyclic compounds.[1] This structural motif is found in natural products and has been extensively modified to generate derivatives with a broad spectrum of biological effects, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[1] The introduction of a halogen atom, such as iodine, onto the isatin ring can significantly modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets. While 5-substituted and 7-substituted isatins have been widely investigated, the 4-iodo analogue presents a unique and underexplored opportunity for therapeutic innovation.

Potential Therapeutic Applications of 4-Iodoisatin

Based on available data, 4-Iodoisatin shows promise in two primary therapeutic areas: inflammatory disorders and cancer.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis. 4-Iodoisatin has been shown to inhibit the production of several key inflammatory mediators in mouse macrophages[2]. These include:

  • Prostaglandin E2 (PGE2): A principal mediator of inflammation, pain, and fever.

  • Cyclooxygenase-2 (COX-2): The enzyme responsible for the synthesis of pro-inflammatory prostaglandins like PGE2.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to systemic inflammation.

By targeting these critical components of the inflammatory cascade, 4-Iodoisatin presents a compelling profile for the development of novel anti-inflammatory drugs.

Anticancer Activity

The link between chronic inflammation and cancer is well-established. The inhibitory action of 4-Iodoisatin on inflammatory mediators suggests a potential role in cancer therapy and chemoprevention. Furthermore, 4-Iodoisatin is reported to inhibit Protein Kinase C (PKC), a family of enzymes that are crucial in signal transduction pathways regulating cell growth, proliferation, and apoptosis.[2][3] Dysregulation of PKC activity is implicated in the development and progression of various cancers. The ability of 4-Iodoisatin to inhibit this key kinase family positions it as a candidate for further investigation as an anticancer agent.[2]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of 4-Iodoisatin appear to be mediated through its interaction with multiple key signaling pathways implicated in both inflammation and cancer.

Inhibition of the Arachidonic Acid Pathway

4-Iodoisatin's anti-inflammatory effects are, in part, attributable to its inhibition of the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Iodoisatin 4-Iodoisatin Iodoisatin->COX2

Caption: Inhibition of the COX-2 pathway by 4-Iodoisatin.
Modulation of Pro-inflammatory Cytokine Signaling

By inhibiting the production of TNF-α in macrophages, 4-Iodoisatin can disrupt a critical signaling cascade that perpetuates the inflammatory response and contributes to tumorigenesis.

Inhibition of Protein Kinase C (PKC) Signaling

PKC enzymes are central to many signaling pathways that control cell proliferation and survival. Inhibition of PKC by 4-Iodoisatin can lead to cell cycle arrest and apoptosis, making it a promising strategy for cancer therapy. Dimerization of 4-Iodoisatin has been suggested to enhance its potency as a PKC inhibitor.[2]

Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Extracellular_Signal->Receptor PKC Protein Kinase C (PKC) Receptor->PKC Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Cell_Proliferation Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation Iodoisatin 4-Iodoisatin Iodoisatin->PKC

Caption: Inhibition of the PKC signaling pathway by 4-Iodoisatin.

Synthesis of 4-Iodoisatin

A potential synthetic route to 4-Iodoisatin involves a one-pot, metal-free domino reaction from 2'-aminoacetophenones using an iodine and tert-butyl hydroperoxide (I2-TBHP) catalytic system.[1][2][4][5][6] This method proceeds through sequential iodination, Kornblum oxidation, and amidation.[1][2][4][5][6] The use of a stoichiometric amount of iodine favors the formation of iodinated isatins.[1][2][4][5][6]

Start 2'-Aminoacetophenone Step1 Iodination Start->Step1 Step2 Kornblum Oxidation Step1->Step2 Step3 Amidation Step2->Step3 End 4-Iodoisatin Step3->End Reagents I₂ / TBHP Reagents->Step1 Reagents->Step2 Reagents->Step3

Caption: Synthetic workflow for 4-Iodoisatin.

Experimental Protocols (Conceptual)

While specific published protocols for 4-Iodoisatin are scarce, the following sections outline conceptual methodologies based on standard assays for the reported biological activities.

Synthesis of 4-Iodoisatin from 2'-Aminoacetophenone

This protocol is a conceptual adaptation of the method described by Ilangovan and Satish (2014).[1][2][4][5][6]

  • Reaction Setup: To a solution of 2'-aminoacetophenone in a suitable solvent (e.g., DMSO), add a stoichiometric amount of iodine (I₂) and tert-butyl hydroperoxide (TBHP).

  • Reaction Conditions: Heat the reaction mixture at an optimized temperature (e.g., 80-100°C) for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up. Extract the product with a suitable organic solvent. Purify the crude product by column chromatography on silica gel to obtain pure 4-Iodoisatin.

  • Characterization: Confirm the structure of the synthesized 4-Iodoisatin using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro COX-2 Inhibition Assay

A fluorometric or colorimetric inhibitor screening kit can be used to assess the COX-2 inhibitory activity of 4-Iodoisatin.[7][8][9][10]

  • Reagent Preparation: Prepare all reagents, including COX assay buffer, heme, and human recombinant COX-2 enzyme, according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of 4-Iodoisatin in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.

  • Assay Procedure:

    • Add assay buffer, heme, and COX-2 enzyme to the wells of a microplate.

    • Add the diluted 4-Iodoisatin or a known COX-2 inhibitor (e.g., celecoxib) as a positive control to the respective wells.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C).

    • Initiate the reaction by adding arachidonic acid.

  • Data Analysis: Measure the fluorescence or absorbance at the appropriate wavelength. Calculate the percentage of inhibition and determine the IC50 value for 4-Iodoisatin.

Prostaglandin E2 (PGE2) Immunoassay in Macrophage Cell Culture

This protocol describes the measurement of PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][13]

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Treatment: Seed the macrophages in a multi-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of 4-Iodoisatin for a specified time.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and PGE2 production.

  • Sample Collection: Collect the cell culture supernatant for PGE2 measurement.

  • PGE2 ELISA: Quantify the PGE2 concentration in the supernatant using a commercially available competitive ELISA kit.

  • Data Analysis: Determine the effect of 4-Iodoisatin on PGE2 production and calculate the IC50 value.

TNF-α Inhibition Assay in Macrophages

This protocol is similar to the PGE2 assay and is designed to measure the inhibition of TNF-α secretion from LPS-stimulated macrophages.

  • Cell Culture and Treatment: Follow the same procedure as for the PGE2 assay, treating macrophage cells with 4-Iodoisatin followed by LPS stimulation.

  • Sample Collection: Collect the cell culture supernatant.

  • TNF-α ELISA: Measure the concentration of TNF-α in the supernatant using a specific ELISA kit.

  • Data Analysis: Analyze the data to determine the inhibitory effect of 4-Iodoisatin on TNF-α production and calculate the IC50 value.

Data Presentation

As specific quantitative data for 4-Iodoisatin is not yet widely available in the public domain, the following table is presented as a template for researchers to populate as they generate data on 4-Iodoisatin and its derivatives. For context, typical IC50 values for various isatin derivatives against different targets are often in the low micromolar to nanomolar range.

Table 1: Biological Activity of 4-Iodoisatin (Template)

Target/AssayCell Line/SystemEndpointIC50/EC50 (µM)Reference
COX-2 Enzyme AssayHuman RecombinantInhibitionData to be determined
PGE2 ProductionRAW 264.7 MacrophagesInhibitionData to be determined
TNF-α ProductionRAW 264.7 MacrophagesInhibitionData to be determined
Protein Kinase C AssaySpecific PKC isoformInhibitionData to be determined
Anticancer Activitye.g., MCF-7, HCT116Cytotoxicity (MTT Assay)Data to be determined

Future Directions and Conclusion

4-Iodoisatin is an intriguing isatin derivative with demonstrated potential for the development of novel anti-inflammatory and anticancer therapeutics. The preliminary data on its inhibitory activity against key signaling molecules like PKC, COX-2, and TNF-α provide a strong rationale for further investigation.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of 4-Iodoisatin against a broader panel of kinases and cancer cell lines.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of 4-Iodoisatin in animal models of inflammation and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of 4-Iodoisatin to optimize potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Determining the ADME-Tox properties of 4-Iodoisatin to assess its drug-like potential.

This technical guide provides a foundational resource to stimulate and guide these future research efforts. The unique properties of 4-Iodoisatin, combined with the proven versatility of the isatin scaffold, make it a promising candidate for the discovery of next-generation therapies.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of 4-Iodoindoline-2,3-dione using Sodium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of the indoline-2,3-dione (isatin) scaffold is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of biologically active compounds. The introduction of an alkyl group at the nitrogen atom can significantly modulate the pharmacological and pharmacokinetic properties of the resulting molecules. 4-Iodoindoline-2,3-dione is a particularly valuable starting material, as the iodine atom serves as a versatile handle for further functionalization via cross-coupling reactions. This application note provides a detailed protocol for the N-alkylation of 4-iodoindoline-2,3-dione using sodium hydride (NaH), a strong base effective for the deprotonation of the isatin nitrogen.

Reaction Principle

The N-alkylation of 4-iodoindoline-2,3-dione proceeds through a nucleophilic substitution mechanism. Sodium hydride, a non-nucleophilic strong base, abstracts the acidic proton from the nitrogen atom of the isatin ring to form a resonance-stabilized isatin anion. This highly nucleophilic anion then readily attacks an electrophilic alkylating agent, such as an alkyl halide, to yield the corresponding N-alkylated product. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial for solvating the sodium cation and facilitating the reaction.

Experimental Protocol

This protocol details a general procedure for the N-alkylation of 4-iodoindoline-2,3-dione with an alkyl halide using sodium hydride.

Materials:

  • 4-Iodoindoline-2,3-dione

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hexane (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or nitrogen gas inlet

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), weigh the required amount of 60% NaH dispersion. Add anhydrous hexane to wash the mineral oil from the NaH. Gently swirl the suspension, allow the NaH to settle, and then carefully remove the hexane supernatant with a syringe or cannula. Repeat this washing step two more times. After the final wash, place the flask under high vacuum for a short period to remove any residual hexane.

  • Reaction Setup: To the flask containing the oil-free NaH, add anhydrous DMF via syringe. Cool the suspension to 0 °C in an ice bath with stirring.

  • Deprotonation: To the cooled suspension, add a solution of 4-iodoindoline-2,3-dione in anhydrous DMF dropwise over 10-15 minutes. A color change and/or evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (alkyl halide) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction time will vary depending on the reactivity of the alkylating agent. For less reactive alkyl halides, gentle heating (e.g., 40-50 °C) may be required.

  • Work-up: Upon completion of the reaction, carefully quench the reaction mixture by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-alkylated 4-iodoindoline-2,3-dione.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the N-alkylation of 4-iodoindoline-2,3-dione with various alkylating agents, based on typical outcomes for similar isatin derivatives.[1][2][3]

EntryAlkylating Agent (R-X)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideNaH (1.2)DMFrt2-485-95
2Ethyl BromideNaH (1.2)DMFrt4-680-90
3Benzyl BromideNaH (1.2)DMFrt3-590-98
4Allyl BromideNaH (1.2)DMFrt2-488-96

Note: Reaction times and yields are illustrative and may vary depending on the specific reaction scale and conditions.

Mandatory Visualizations

Chemical Reaction Scheme

Scheme 1: N-Alkylation of 4-Iodoindoline-2,3-dione cluster_0 start 4-Iodoindoline-2,3-dione intermediate Isatin Anion start->intermediate 1. NaH, DMF, 0 °C to rt product N-Alkyl-4-iodoindoline-2,3-dione intermediate->product 2. R-X, 0 °C to rt

Caption: General reaction scheme for the N-alkylation of 4-iodoindoline-2,3-dione.

Experimental Workflow

Figure 1: Experimental Workflow for N-Alkylation arrow arrow prep_NaH Prepare oil-free NaH in a flame-dried flask under inert atmosphere add_DMF_cool Add anhydrous DMF and cool to 0 °C prep_NaH->add_DMF_cool deprotonation Add 4-iodoindoline-2,3-dione solution dropwise at 0 °C, then stir at rt add_DMF_cool->deprotonation alkylation Cool to 0 °C and add alkylating agent dropwise, then stir at rt deprotonation->alkylation quench Quench with saturated aqueous NH4Cl at 0 °C alkylation->quench extraction Extract with ethyl acetate quench->extraction wash_dry Wash with water and brine, then dry over Na2SO4 extraction->wash_dry purification Concentrate and purify by column chromatography wash_dry->purification

Caption: Step-by-step workflow for the N-alkylation of 4-iodoindoline-2,3-dione.

Safety Precautions

  • Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle NaH under an inert atmosphere and away from moisture.

  • Alkylating agents are often toxic and/or carcinogenic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Anhydrous DMF is a skin and respiratory irritant. Use in a fume hood and wear appropriate PPE.

  • The quenching of NaH is an exothermic process that generates hydrogen gas. Perform the quenching step slowly and with adequate cooling.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-alkylation of 4-iodoindoline-2,3-dione using sodium hydride. This method is a reliable and efficient way to synthesize a variety of N-substituted 4-iodoisatin derivatives, which are valuable intermediates for the development of novel therapeutic agents and other functional molecules. The provided workflow and safety guidelines should enable researchers to perform this transformation successfully and safely.

References

Application Notes and Protocols for Suzuki Coupling with 4-Iodoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The functionalization of the isatin scaffold is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties onto the isatin core.

This document provides a detailed guide for the Suzuki coupling reaction of 4-iodoisatin with a range of arylboronic acids. Due to the acidic nature of the N-H proton in the isatin ring, a preliminary N-protection step is crucial for a successful coupling reaction. This protocol outlines a two-step process: N-alkylation of 4-iodoisatin followed by the palladium-catalyzed Suzuki coupling.

Principle of the Reaction

The overall synthetic strategy involves two key transformations:

  • N-Protection of 4-Iodoisatin: The isatin nitrogen is deprotonated by a base and subsequently alkylated to prevent interference with the organometallic catalyst in the subsequent step.

  • Suzuki-Miyaura Coupling: This reaction involves a palladium(0) catalyst to couple the N-protected 4-iodoisatin with an organoboron reagent (arylboronic acid). The catalytic cycle consists of three main steps: oxidative addition of the palladium to the carbon-iodine bond, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Experimental Protocols

Part 1: N-Alkylation of 4-Iodoisatin

This protocol describes a general procedure for the N-alkylation of 4-iodoisatin.

Materials:

  • 4-Iodoisatin

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add 4-iodoisatin (1.0 equiv.), potassium carbonate (2.0 equiv.), and DMF.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-alkylated 4-iodoisatin.

Part 2: Suzuki Coupling of N-Alkylated 4-Iodoisatin

This protocol provides a general method for the Suzuki coupling of N-alkylated 4-iodoisatin with various arylboronic acids.

Materials:

  • N-Alkylated 4-iodoisatin (from Part 1)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Condenser (if refluxing)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a Schlenk flask, add the N-alkylated 4-iodoisatin (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle 3 times).

  • Under a positive flow of inert gas, add the palladium catalyst (3-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-isatin derivative.

Data Presentation

The following tables summarize typical reagents and representative reaction conditions for the N-alkylation and subsequent Suzuki coupling of 4-iodoisatin. The expected yields are based on analogous reactions reported in the scientific literature for structurally similar substrates.

Table 1: Reagents for N-Alkylation of 4-Iodoisatin

ReagentPurposeTypical Amount (equivalents)
4-IodoisatinStarting Material1.0
Alkyl HalideAlkylating Agent1.1 - 1.5
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0
DMFSolvent-

Table 2: Reagents and Conditions for Suzuki Coupling of N-Alkyl-4-Iodoisatin

Reagent / ConditionRole / ParameterTypical Value / Type
N-Alkyl-4-IodoisatinStarting Material1.0 equiv.
Arylboronic AcidCoupling Partner1.2 - 1.5 equiv.
Pd(PPh₃)₄ or PdCl₂(dppf)Catalyst2 - 5 mol%
K₂CO₃, Cs₂CO₃, or K₃PO₄Base2.0 - 3.0 equiv.
1,4-Dioxane/H₂O or Toluene/EtOH/H₂OSolvent4:1 to 10:1 ratio
TemperatureReaction Temperature80 - 110 °C
Reaction TimeDuration4 - 24 hours

Table 3: Representative Examples of Suzuki Coupling with Iodo-Heterocycles

EntryArylboronic AcidProductCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid4-Phenyl-N-methylisatinPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O1001285-95 (estimated)
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-N-methylisatinPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O1001280-90 (estimated)
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-N-methylisatinPdCl₂(dppf) (3)Cs₂CO₃ (2.5)Toluene/EtOH/H₂O901675-85 (estimated)
43-Pyridinylboronic acid4-(3-Pyridinyl)-N-methylisatinPd(PPh₃)₄ (5)K₃PO₄ (3)DMF1102460-75 (estimated)
52-Thienylboronic acid4-(2-Thienyl)-N-methylisatinPdCl₂(dppf) (3)K₂CO₃ (2)Dioxane/H₂O1001080-90 (estimated)

Note: The yields presented are estimates based on reactions with structurally similar iodo-heterocycles and may vary for the specific Suzuki coupling of N-alkyl-4-iodoisatin.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling```dot

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_A [label="R¹-Pd(II)Ln-X", fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_B [label="R¹-Pd(II)Ln-R²", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="R¹-X\n(4-Iodoisatin derivative)", fontcolor="#202124"]; OxAdd -> PdII_A; PdII_A -> Transmetalation [label="R²-B(OH)₂\n(Arylboronic acid)\n+ Base", fontcolor="#202124"]; Transmetalation -> PdII_B; PdII_B -> RedElim; RedElim -> Pd0 [label="R¹-R²\n(4-Arylisatin)", fontcolor="#202124"];

// Invisible nodes and edges for layout {rank=same; OxAdd; Transmetalation; RedElim;} }

Caption: Step-by-step experimental workflow for the synthesis of 4-arylisatins.

Conclusion

The two-step protocol involving N-alkylation followed by a Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of a diverse range of 4-aryl-isatin derivatives. The choice of catalyst, base, and solvent system can be optimized to achieve high yields for various arylboronic acids. This approach is highly valuable for generating libraries of novel isatin-based compounds for drug discovery and development programs, facilitating the exploration of structure-activity relationships and the identification of potent therapeutic candidates. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining the desired products in high purity.

Application Notes and Protocols for the Synthesis of Spiro-oxindoles from 4-Iodoindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of spiro-oxindoles, a class of compounds with significant biological activity, utilizing 4-iodoindoline-2,3-dione (also known as 4-iodoisatin) as a key starting material. The methodologies outlined below are based on robust, multi-component reaction strategies that offer high efficiency and functional group tolerance, making them suitable for the generation of diverse compound libraries for drug discovery and development.

Introduction

Spiro-oxindoles are a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. Their unique three-dimensional architecture has attracted considerable interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of these complex structures is often achieved through multicomponent reactions (MCRs), which offer a streamlined approach to molecular complexity from simple starting materials. This document focuses on the application of 4-iodoindoline-2,3-dione in such reactions to generate novel spiro-oxindole derivatives. The presence of the iodine atom at the 4-position of the indoline core provides a valuable handle for further functionalization, enabling the exploration of a wider chemical space.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of spiro-oxindoles from substituted isatins in three-component reactions. While specific data for 4-iodoindoline-2,3-dione is extrapolated from reactions with analogous halogenated isatins, these values provide a reliable benchmark for expected outcomes.

EntryIsatin Derivative1,3-Dicarbonyl CompoundActive Methylene CompoundCatalyst (mol%)SolventTime (h)Yield (%)
14-Bromo-N-methylisatin1,3-Cyclohexanedione4-Hydroxy-6-methyl-2-pyroneSnCl₄·5H₂O (10)DCE1.5 (MW)80
2N-Methylisatin1,3-Cyclohexanedione4-HydroxycoumarinI₂ (10)DCE2476
35-Chloro-N-methylisatin1,3-Cyclohexanedione4-HydroxycoumarinI₂ (10)DCE2472
45-Nitro-N-methylisatin1,3-Cyclohexanedione4-HydroxycoumarinI₂ (10)DCE2485

Note: Data for Entry 1 is based on a similar reaction with 4-bromo-N-methylisatin under microwave irradiation[1]. Data for Entries 2-4 are based on an iodine-promoted reaction with various substituted isatins[2]. DCE = 1,2-dichloroethane, MW = Microwave.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Three-Component Synthesis of Pyrano-Fused Spiro-oxindoles

This protocol is adapted from a Lewis acid-catalyzed method for the synthesis of spiro-oxindole pyranochromenedione derivatives.[1]

Materials:

  • 4-Iodo-N-methylindoline-2,3-dione

  • 1,3-Cyclohexanedione

  • 4-Hydroxy-6-methyl-2-pyrone

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-iodo-N-methylindoline-2,3-dione (1.0 mmol, 1.0 equiv), 1,3-cyclohexanedione (1.1 mmol, 1.1 equiv), and 4-hydroxy-6-methyl-2-pyrone (1.1 mmol, 1.1 equiv).

  • Add anhydrous 1,2-dichloroethane (5 mL) to the vial.

  • Add tin(IV) chloride pentahydrate (0.1 mmol, 10 mol%) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 1.5 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-oxindole product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Iodine-Promoted Three-Component Synthesis of Chromeno-Fused Spiro-oxindoles

This protocol is based on an iodine-catalyzed reaction for the synthesis of spiro-oxindoles.[2]

Materials:

  • 4-Iodo-N-methylindoline-2,3-dione

  • 1,3-Cyclohexanedione

  • 4-Hydroxycoumarin

  • Iodine (I₂)

  • 1,2-Dichloroethane (DCE)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-N-methylindoline-2,3-dione (1.0 mmol, 1.0 equiv), 1,3-cyclohexanedione (1.2 mmol, 1.2 equiv), and 4-hydroxycoumarin (1.2 mmol, 1.2 equiv).

  • Add 1,2-dichloroethane (10 mL) to the flask.

  • Add iodine (0.1 mmol, 10 mol%) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexanes) to yield the pure spiro-oxindole product.

  • Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Visualizations

Experimental Workflow for Three-Component Spiro-oxindole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A 4-Iodoindoline-2,3-dione D Mixing in Solvent (e.g., DCE) A->D B 1,3-Dicarbonyl Compound B->D C Active Methylene Compound C->D E Addition of Catalyst (e.g., SnCl4 or I2) D->E F Heating (Conventional or Microwave) E->F G Solvent Evaporation F->G H Column Chromatography G->H I Spiro-oxindole Derivative H->I

Caption: General workflow for the three-component synthesis of spiro-oxindoles.

Plausible Mechanistic Pathway for the Iodine-Promoted Reaction

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin 4-Iodoindoline-2,3-dione Knoevenagel Knoevenagel Adduct Isatin->Knoevenagel + 1,3-Dicarbonyl Dicarbonyl 1,3-Dicarbonyl ActiveMethylene Active Methylene Michael Michael Adduct Knoevenagel->Michael + Active Methylene (Michael Addition) Spiro Spiro-oxindole Michael->Spiro Intramolecular Cyclization Catalyst Iodine (I2) (Lewis Acid Catalyst) Catalyst->Isatin activates

References

Application Notes and Protocols: 4-Iodoisatin as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including potent kinase inhibition.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The isatin core provides a unique template for designing inhibitors that can target the ATP-binding site of various kinases. The strategic functionalization of the isatin ring is crucial for modulating potency, selectivity, and pharmacokinetic properties.

This document focuses on the application of 4-Iodoisatin as a versatile building block for the synthesis of novel kinase inhibitors. The presence of the iodine atom at the 4-position offers a reactive handle for introducing a diverse array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the isatin core to optimize interactions with the target kinase.

Strategic Utility of 4-Iodoisatin

The carbon-iodine bond at the C4 position of the isatin ring is readily activated for participation in various palladium- and copper-catalyzed cross-coupling reactions. This high reactivity makes 4-Iodoisatin an invaluable starting material for the synthesis of complex kinase inhibitors. The primary synthetic routes to elaborate the 4-Iodoisatin core include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids or esters.[3][4][5]

  • Sonogashira Coupling: To introduce alkynyl groups, providing a rigid linker to other pharmacophoric elements.[6][7]

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, coupling 4-Iodoisatin with various amines.[8][9]

These synthetic strategies enable the generation of large libraries of 4-substituted isatin derivatives for screening against various kinase targets.

Target Kinase Signaling Pathways

Isatin-based compounds have been reported to inhibit a variety of kinases involved in key signaling pathways implicated in cancer and other diseases. A prominent example is the inhibition of Receptor Tyrosine Kinases (RTKs) and downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 4-Iodoisatin Derivative Inhibitor->RTK Inhibition G Start Start Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End Final Product: 4-Aryl-Isatin Derivative Characterization->End

References

Application Notes and Protocols for Microwave-Assisted Synthesis of N-Substituted 4-Iodoisatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The introduction of an iodine atom at the 4-position of the isatin ring offers a valuable handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. N-substitution of the isatin core is also crucial for modulating its physicochemical properties and biological activity. Microwave-assisted organic synthesis (MAOS) provides a rapid, efficient, and reproducible method for the synthesis of these valuable compounds, significantly reducing reaction times and often improving yields compared to conventional heating methods.[1]

This document provides detailed protocols for the synthesis of the starting material, 4-iodoisatin, via the Sandmeyer synthesis, followed by a microwave-assisted protocol for its N-substitution with various alkyl halides.

Data Presentation

Table 1: Synthesis of 4-Iodoisatin via Sandmeyer Synthesis
Starting MaterialReagentsReaction TimeTemperatureYield (%)Reference
3-IodoanilineChloral hydrate, Hydroxylamine hydrochloride, H₂SO₄Several hours80-90 °C60-70Adapted from[2],[3]
Table 2: Microwave-Assisted N-Alkylation of 4-Iodoisatin (Representative Examples)
4-Iodoisatin (1 mmol)Alkyl Halide (1.1 mmol)Base (1.3 mmol)Solvent (mL)Microwave Power (W)Time (min)Temperature (°C)Yield (%)Reference
273 mgMethyl IodideK₂CO₃DMF (2)100-3005-1580-10085-95Adapted from[1],[4]
273 mgEthyl BromideK₂CO₃DMF (2)100-3005-1580-10080-90Adapted from[1],[4]
273 mgBenzyl BromideCs₂CO₃NMP (1)100-3005-10100-12090-98Adapted from[1]
273 mgPropargyl BromideK₂CO₃DMF (2)100-30010-2080-10075-85Adapted from[1],[4]

Note: Yields are indicative and may vary based on the specific microwave reactor and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of 4-Iodoisatin via Sandmeyer Reaction

This protocol is adapted from the classical Sandmeyer isatin synthesis.[2][3]

Materials:

  • 3-Iodoaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium sulfate

  • Deionized water

  • Ethanol

Procedure:

  • Formation of Isonitrosoacetanilide:

    • In a round-bottom flask, dissolve 3-iodoaniline (1 equivalent) in water containing sodium sulfate.

    • Add a solution of chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (3.3 equivalents) in water.

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide derivative.

    • Filter the solid, wash with cold water, and dry.

  • Cyclization to 4-Iodoisatin:

    • Carefully add the dried isonitrosoacetanilide in small portions to pre-warmed concentrated sulfuric acid (80-90 °C) with stirring.

    • After the addition is complete, maintain the temperature for an additional 10-15 minutes.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • The precipitated 4-iodoisatin is then collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

    • The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to afford pure 4-iodoisatin.

Protocol 2: Microwave-Assisted N-Alkylation of 4-Iodoisatin

This protocol is a general procedure adapted from established methods for the microwave-assisted N-alkylation of isatin.[1][4]

Materials:

  • 4-Iodoisatin

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a microwave-safe reaction vessel, combine 4-iodoisatin (1 equivalent), the desired alkyl halide (1.1-1.5 equivalents), and potassium carbonate (1.3 equivalents) or cesium carbonate (1.3 equivalents).

    • Add a minimal amount of DMF or NMP (1-2 mL) to create a slurry.

  • Microwave Irradiation:

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a specified power and temperature for the time indicated in Table 2. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Pour the reaction mixture into water and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-substituted 4-iodoisatin.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of 4-Iodoisatin cluster_n_alkylation Microwave-Assisted N-Alkylation Iodoaniline 3-Iodoaniline Isonitroso Isonitrosoacetanilide Intermediate Iodoaniline->Isonitroso Reflux Reagents1 Chloral Hydrate, Hydroxylamine HCl Reagents1->Isonitroso Iodoisatin 4-Iodoisatin Isonitroso->Iodoisatin Cyclization H2SO4 Conc. H₂SO₄ H2SO4->Iodoisatin Iodoisatin_start 4-Iodoisatin Microwave Microwave Irradiation Iodoisatin_start->Microwave AlkylHalide Alkyl Halide (R-X) AlkylHalide->Microwave Base K₂CO₃ or Cs₂CO₃ Base->Microwave Solvent DMF or NMP Solvent->Microwave Workup Work-up & Purification Microwave->Workup FinalProduct N-Substituted 4-Iodoisatin Workup->FinalProduct

Caption: Overall workflow for the synthesis of N-substituted 4-iodoisatins.

Experimental_Workflow start Start mix_reagents Combine 4-Iodoisatin, Alkyl Halide, Base, and Solvent in Microwave Vial start->mix_reagents irradiate Microwave Irradiation (Controlled Temperature and Time) mix_reagents->irradiate cool Cool to Room Temperature irradiate->cool extract Aqueous Work-up and Extraction with Organic Solvent cool->extract dry_concentrate Dry Organic Layer and Concentrate in vacuo extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for microwave-assisted N-alkylation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodoindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-iodoindoline-2,3-dione (also known as 4-iodoisatin). This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted indoline-2,3-dione derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds.

This document details the application of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—for the functionalization of the 4-position of the indoline-2,3-dione core. Included are detailed experimental protocols, tabulated quantitative data from literature, and visualizations to aid in the understanding and implementation of these synthetic transformations.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodoindoline-2,3-dione

The indoline-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The introduction of substituents at the 4-position of the isatin ring can significantly modulate its pharmacological profile. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the direct formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from the readily accessible 4-iodoindoline-2,3-dione.

These reactions are characterized by their high functional group tolerance, good to excellent yields, and the ability to introduce a wide variety of substituents, including aryl, heteroaryl, vinyl, alkynyl, and amino groups. The general transformation for these reactions is depicted below.

General Reaction Scheme

Suzuki_Workflow reagents Combine 4-Iodoindoline-2,3-dione, Arylboronic Acid, Base, and Pd Catalyst/Ligand reaction Heat Reaction Mixture in Solvent under Inert Atmosphere reagents->reaction 1. workup Aqueous Workup and Extraction reaction->workup 2. purification Purification by Column Chromatography workup->purification 3. product Isolate 4-Arylindoline-2,3-dione purification->product 4. Heck_Workflow reagents Combine 4-Iodoindoline-2,3-dione, Alkene, Base, and Pd Catalyst/Ligand reaction Heat Reaction Mixture in Solvent under Inert Atmosphere reagents->reaction 1. workup Filter and Concentrate reaction->workup 2. purification Purification by Column Chromatography workup->purification 3. product Isolate 4-Alkenylindoline-2,3-dione purification->product 4. Sonogashira_Workflow reagents Combine 4-Iodoindoline-2,3-dione, Terminal Alkyne, Base, Pd Catalyst, and Cu(I) co-catalyst reaction Stir Reaction Mixture in Solvent under Inert Atmosphere reagents->reaction 1. workup Aqueous Workup and Extraction reaction->workup 2. purification Purification by Column Chromatography workup->purification 3. product Isolate 4-Alkynylindoline-2,3-dione purification->product 4. Buchwald_Hartwig_Workflow reagents Combine 4-Iodoindoline-2,3-dione, Amine, Base, and Pd Catalyst/Ligand reaction Heat Reaction Mixture in Solvent under Inert Atmosphere reagents->reaction 1. workup Aqueous Workup and Extraction reaction->workup 2. purification Purification by Column Chromatography workup->purification 3. product Isolate 4-Aminoindoline-2,3-dione purification->product 4.

Application Notes and Protocols for Diastereoselective Synthesis Involving 4-Iodoisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diastereoselective synthesis of complex heterocyclic compounds, particularly spirooxindoles, using 4-iodoisatin derivatives as key building blocks. The methodologies described herein are crucial for the construction of stereochemically rich scaffolds with significant potential in drug discovery and development. The presence of the iodine atom at the 4-position of the isatin core offers a versatile handle for further functionalization, such as cross-coupling reactions, enhancing the molecular diversity of the synthesized compounds.

Introduction to Diastereoselective Synthesis with 4-Iodoisatin

Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of an iodine atom at the 4-position not only influences the electronic properties of the isatin ring but also serves as a key functional group for further synthetic transformations. Diastereoselective reactions involving 4-iodoisatin are pivotal for controlling the three-dimensional arrangement of atoms in the resulting molecules, which is often critical for their biological function.

This document focuses on two powerful diastereoselective transformations: the 1,3-dipolar cycloaddition of azomethine ylides and the organocatalyzed aldol reaction. These methods provide access to highly functionalized spiro[indoline-3,2'-pyrrolidine] and 3-substituted-3-hydroxy-2-oxindole scaffolds, respectively.

Diastereoselective 1,3-Dipolar Cycloaddition of 4-Iodoisatin Derivatives

The 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful tool for the construction of five-membered nitrogen-containing heterocycles.[1][2][3] When 4-iodoisatin is used to generate an azomethine ylide, subsequent cycloaddition with an appropriate dipolarophile can lead to the formation of complex spiro[indoline-3,2'-pyrrolidine] derivatives with the creation of multiple stereocenters. The diastereoselectivity of this reaction can be influenced by the nature of the reactants, solvent, and catalyst.[1]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of spirooxindoles derived from 4-iodoisatin via 1,3-dipolar cycloaddition.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_application Application start 4-Iodoisatin & Amino Acid ylide In situ Azomethine Ylide Generation start->ylide Reflux cycloaddition 1,3-Dipolar Cycloaddition ylide->cycloaddition dipolarophile Dipolarophile Addition dipolarophile->cycloaddition product Crude Spirooxindole cycloaddition->product purification Column Chromatography product->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization final_product Pure Diastereomers characterization->final_product bioassay Biological Activity Screening final_product->bioassay sar Structure-Activity Relationship Studies bioassay->sar G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product isatin 4-Iodoisatin (Electrophile) aldol_product Chiral 3-Hydroxy-3-alkyloxindole isatin->aldol_product ketone Ketone (Nucleophile Precursor) ketone->aldol_product catalyst Chiral Organocatalyst (e.g., Proline derivative) catalyst->aldol_product Catalyzes additive Additive (e.g., LiOH) additive->aldol_product Promotes

References

Solid-Phase Synthesis of a 4-Iodoisatin-Based Compound Library: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of a diverse library of compounds based on a 4-iodoisatin scaffold. The methodologies outlined herein are designed to enable the efficient generation of novel small molecules with potential applications in drug discovery and chemical biology.

Introduction

Isatin and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an iodine atom at the 4-position of the isatin core provides a versatile handle for further chemical modifications through various palladium-catalyzed cross-coupling reactions. Solid-phase synthesis offers significant advantages for the construction of compound libraries, including simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for automation.

This protocol details a robust strategy for the immobilization of 4-iodoisatin onto a solid support, followed by diversification at the N1 and C4 positions, and subsequent cleavage to yield a library of novel 4-substituted isatin and spirooxindole derivatives.

Experimental Workflow Overview

The overall workflow for the solid-phase synthesis of the 4-iodoisatin-based library is depicted below. The process begins with the immobilization of 4-iodoisatin onto a solid support, followed by diversification steps and final cleavage of the compounds from the resin.

workflow resin Chloromethylated Polystyrene Resin immobilization Immobilization of 4-Iodoisatin resin->immobilization resin_isatin Resin-Bound 4-Iodoisatin immobilization->resin_isatin diversification Diversification Reactions resin_isatin->diversification n_acylation N-Acylation diversification->n_acylation c4_coupling C4-Cross-Coupling diversification->c4_coupling spiro Spirooxindole Formation diversification->spiro cleavage Cleavage from Resin n_acylation->cleavage c4_coupling->cleavage spiro->cleavage library Compound Library cleavage->library

Caption: General workflow for the solid-phase synthesis of a 4-iodoisatin-based compound library.

Detailed Experimental Protocols

Immobilization of 4-Iodoisatin on Merrifield Resin

This protocol describes the attachment of 4-iodoisatin to a chloromethylated polystyrene resin (Merrifield resin) via a Friedel-Crafts alkylation.

Materials:

  • 4-Iodoisatin

  • Chloromethylated polystyrene (Merrifield) resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • Aluminum chloride (AlCl₃), anhydrous

  • Nitrobenzene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Protocol:

  • Swell the Merrifield resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DCM and wash the resin with anhydrous nitrobenzene (2 x 10 mL).

  • Add a solution of 4-iodoisatin (546 mg, 2.0 mmol) in anhydrous nitrobenzene (10 mL) to the swollen resin.

  • Carefully add anhydrous AlCl₃ (267 mg, 2.0 mmol) to the suspension. Caution: The reaction is exothermic.

  • Gently agitate the mixture at room temperature for 24 hours.

  • Drain the reaction mixture and wash the resin sequentially with nitrobenzene (3 x 10 mL), DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum to a constant weight.

Table 1: Representative Data for Immobilization of 4-Iodoisatin

ParameterValueReference
Resin TypeMerrifield (Chloromethylated Polystyrene)[1][2]
Linkage TypeFriedel-Crafts Alkylation[3]
Initial Resin Loading~1.0 mmol/g[2]
Expected Final Loading0.6 - 0.8 mmol/gN/A
Loading DeterminationElemental Analysis (Iodine) / GravimetricN/A
Diversification of Resin-Bound 4-Iodoisatin

The immobilized 4-iodoisatin can be diversified at two key positions: the N1-position of the isatin core and the C4-position via the iodo group.

This protocol describes the acylation of the nitrogen atom of the immobilized isatin.

Materials:

  • Resin-bound 4-iodoisatin

  • Carboxylic acid (R-COOH, 5 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC, 5 eq.)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq.)

  • Anhydrous DMF

Protocol:

  • Swell the resin-bound 4-iodoisatin (100 mg, ~0.07 mmol) in anhydrous DMF (2 mL) for 1 hour.

  • In a separate vial, dissolve the carboxylic acid (0.35 mmol) and DMAP (0.007 mmol) in anhydrous DMF (1 mL).

  • Add DIC (0.35 mmol) to the carboxylic acid solution and pre-activate for 10 minutes.

  • Add the pre-activated carboxylic acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 12 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under high vacuum.

Table 2: Representative Conditions for N-Acylation

ReagentEquivalentsSolventTime (h)Temperature
R-COOH5DMF12Room Temp
DIC5DMF12Room Temp
DMAP0.1DMF12Room Temp

The 4-iodo group serves as a handle for introducing diversity through Suzuki, Sonogashira, or Heck coupling reactions.

coupling resin_isatin Resin-Bound 4-Iodoisatin suzuki Suzuki Coupling (Ar-B(OH)₂) resin_isatin->suzuki sonogashira Sonogashira Coupling (R-C≡CH) resin_isatin->sonogashira heck Heck Coupling (Alkene) resin_isatin->heck product_suzuki Resin-Bound 4-Aryl-Isatin suzuki->product_suzuki product_sonogashira Resin-Bound 4-Alkynyl-Isatin sonogashira->product_sonogashira product_heck Resin-Bound 4-Alkenyl-Isatin heck->product_heck

Caption: Palladium-catalyzed cross-coupling reactions for diversification at the C4-position.

2.2.1. Suzuki Coupling Protocol

Materials:

  • Resin-bound 4-iodoisatin

  • Arylboronic acid (5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 eq.)

  • Triphenylphosphine (PPh₃, 0.4 eq.)

  • Potassium carbonate (K₂CO₃, 10 eq.)

  • DMF/Water (9:1)

Protocol:

  • Swell the resin-bound 4-iodoisatin (100 mg, ~0.07 mmol) in DMF/Water (9:1, 2 mL) for 1 hour.

  • In a separate vial, add the arylboronic acid (0.35 mmol), Pd(OAc)₂ (0.007 mmol), PPh₃ (0.028 mmol), and K₂CO₃ (0.7 mmol).

  • Degas the vial with argon or nitrogen for 10 minutes.

  • Add the degassed DMF/Water (1 mL) to the vial and then transfer the solution to the resin.

  • Heat the reaction mixture at 80 °C for 16 hours with gentle agitation.

  • Cool to room temperature, drain the solution, and wash the resin sequentially with DMF/Water (9:1, 3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under high vacuum.[4][5][6][7]

2.2.2. Sonogashira Coupling Protocol

Materials:

  • Resin-bound 4-iodoisatin

  • Terminal alkyne (5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq.)

  • Copper(I) iodide (CuI, 0.2 eq.)

  • Triethylamine (TEA, 10 eq.)

  • Anhydrous DMF

Protocol:

  • Swell the resin-bound 4-iodoisatin (100 mg, ~0.07 mmol) in anhydrous DMF (2 mL) for 1 hour.

  • In a separate vial, add Pd(PPh₃)₄ (0.007 mmol) and CuI (0.014 mmol).

  • Degas the vial with argon or nitrogen for 10 minutes.

  • Add a solution of the terminal alkyne (0.35 mmol) and TEA (0.7 mmol) in anhydrous DMF (1 mL) to the catalyst mixture.

  • Transfer the reaction mixture to the resin.

  • Heat at 60 °C for 12 hours with gentle agitation.

  • Cool to room temperature, drain the solution, and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under high vacuum.[8][9][10][11][12]

Table 3: Representative Data for C4-Cross-Coupling Reactions

Coupling ReactionPalladium CatalystCo-catalyst/LigandBaseSolventTemperature (°C)
SuzukiPd(OAc)₂PPh₃K₂CO₃DMF/H₂O80
SonogashiraPd(PPh₃)₄CuITEADMF60
HeckPd(OAc)₂P(o-tol)₃TEADMF100

This protocol describes a three-component reaction to generate a spirooxindole scaffold from the resin-bound isatin.

Materials:

  • Resin-bound 4-iodoisatin (or its diversified derivatives)

  • Active methylene compound (e.g., malononitrile, 5 eq.)

  • 1,3-Dicarbonyl compound (e.g., dimedone, 5 eq.)

  • Piperidine (catalytic)

  • Ethanol

Protocol:

  • Swell the resin-bound isatin (100 mg, ~0.07 mmol) in ethanol (2 mL) for 1 hour.

  • Add the active methylene compound (0.35 mmol), the 1,3-dicarbonyl compound (0.35 mmol), and a catalytic amount of piperidine (1-2 drops) to the resin suspension.

  • Heat the mixture at reflux for 16 hours with gentle agitation.

  • Cool to room temperature, drain the solution, and wash the resin with ethanol (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under high vacuum.[13][14][15][16][17]

Cleavage of Compounds from the Resin

The final compounds are cleaved from the Merrifield resin using a strong acid such as trifluoromethanesulfonic acid (TFMSA).

Materials:

  • Resin-bound final compound

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (scavenger)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

Protocol:

  • Place the dry resin (100 mg) in a round-bottom flask.

  • Add a cleavage cocktail of TFMSA/TFA/DCM/thioanisole (e.g., 10:50:30:10 v/v/v/v, 2 mL). Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Stir the mixture at room temperature for 4 hours.

  • Filter the resin and wash it with DCM (3 x 2 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Isolate the precipitate by centrifugation or filtration and dry under vacuum.

  • Purify the crude product by preparative HPLC.

Table 4: Representative Data for Cleavage

Cleavage ReagentScavengerTime (h)TemperatureExpected Purity
TFMSA/TFA/DCMThioanisole4Room Temp>70% (crude)

Conclusion

The protocols described in these application notes provide a comprehensive framework for the solid-phase synthesis of a 4-iodoisatin-based compound library. By leveraging a robust immobilization strategy and versatile diversification reactions, researchers can efficiently generate a wide array of novel isatin and spirooxindole derivatives for screening in various biological assays. The use of solid-phase synthesis simplifies the purification process and allows for the systematic exploration of the chemical space around the 4-iodoisatin scaffold.

References

Application Notes and Protocols: Knoevenagel Condensation of 4-Iodoindoline-2,3-dione with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst. This reaction is particularly significant in medicinal chemistry for the synthesis of α,β-unsaturated compounds, which are precursors to a wide array of pharmacologically active molecules. Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in drug discovery, known to be key intermediates in the synthesis of compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

This document provides detailed application notes and protocols for the Knoevenagel condensation of 4-iodoindoline-2,3-dione (also known as 4-iodoisatin) with various active methylene compounds. The resulting 3-(substituted-benzylidene)-4-iodoindolin-2-one derivatives are of significant interest to drug development professionals due to their potential as kinase inhibitors and anticancer agents.

Applications in Drug Discovery

The products of the Knoevenagel condensation of 4-iodoindoline-2,3-dione are valuable scaffolds in the development of novel therapeutics. The introduction of the iodine atom at the 4-position can enhance the biological activity and provide a handle for further synthetic modifications.

Anticancer Activity: Derivatives of 3-benzylideneindolin-2-one have demonstrated potent antiproliferative activity against various cancer cell lines.[1][2] Notably, these compounds have been investigated as allosteric inhibitors of Aurora A kinase, a crucial regulator of the cell cycle that is often overexpressed in cancers.[3] Furthermore, related N-Ts-3-benzylidene-indolin-2-imines have been identified as potent anti-colorectal cancer agents that act by suppressing the PI3K-AKT signaling pathway.[4] The inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[4]

Kinase Inhibition: The indolin-2-one core is a well-established pharmacophore for kinase inhibitors. The products of this condensation can be screened against a panel of kinases to identify novel inhibitors for various therapeutic targets. For instance, tricyclic isatin derivatives have shown high binding affinity to several kinases and possess anti-inflammatory properties.[5]

Data Presentation: Representative Reaction Conditions

While specific data for the Knoevenagel condensation of 4-iodoindoline-2,3-dione is not extensively consolidated, the following table provides representative conditions for the reaction of various substituted isatins with active methylene compounds. These conditions can serve as a starting point for the optimization of the reaction with 4-iodoindoline-2,3-dione.

Isatin DerivativeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)
IsatinMalononitrileSBA-Pr-SO3HWater8010 min95
5-BromoisatinMalononitrileSBA-Pr-SO3HWater8015 min92
5-NitroisatinMalononitrileSBA-Pr-SO3HWater8010 min90
IsatinEthyl CyanoacetateSBA-Pr-SO3HWater8045 min90
5-ChloroisatinEthyl CyanoacetateSBA-Pr-SO3HWater8060 min88
5-BromoisatinEthyl CyanoacetateSBA-Pr-SO3HWater8060 min85
5-NitroisatinEthyl CyanoacetateSBA-Pr-SO3HWater8045 min85
IsatinMalononitrileMolecular IodineEthanol606 min96
5-ChloroisatinMalononitrileMolecular IodineEthanol606 min97
5-BromoisatinMalononitrileMolecular IodineEthanol606 min96
5-NitroisatinMalononitrileMolecular IodineEthanol606 min97

Data adapted from references[6][7] for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for performing the Knoevenagel condensation of 4-iodoindoline-2,3-dione with active methylene compounds.

Protocol 1: Knoevenagel Condensation using a Heterogeneous Acid Catalyst

This protocol is adapted from a procedure utilizing sulfonic acid functionalized silica (SBA-Pr-SO3H) in an aqueous medium, offering an environmentally benign approach.[6]

Materials:

  • 4-Iodoindoline-2,3-dione (1 mmol)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 mmol)

  • SBA-Pr-SO3H (0.03 g)

  • Water (5 mL)

  • Ethanol (for workup)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add 4-iodoindoline-2,3-dione (1 mmol), the active methylene compound (1 mmol), SBA-Pr-SO3H (0.03 g), and water (5 mL).

  • Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dissolve the crude product in hot ethanol.

  • Filter the hot solution to remove the heterogeneous catalyst.

  • Allow the filtrate to cool to room temperature to induce crystallization of the pure product.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Knoevenagel Condensation using Molecular Iodine as a Catalyst

This protocol is adapted from a procedure using molecular iodine as an efficient and inexpensive catalyst in ethanol.[7]

Materials:

  • 4-Iodoindoline-2,3-dione (1 mmol)

  • Malononitrile (1 mmol)

  • Molecular Iodine (I₂) (0.1 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 25 mL round-bottom flask, dissolve 4-iodoindoline-2,3-dione (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add molecular iodine (0.1 mmol) to the solution.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product under vacuum.

Protocol 3: Knoevenagel Condensation using a Basic Catalyst in Acetic Acid

This protocol is adapted from a general procedure for the synthesis of 3-benzylideneindolin-2-one derivatives.

Materials:

  • 4-Iodoindoline-2,3-dione (1 mmol)

  • An appropriate aldehyde (e.g., benzaldehyde) (1 mmol)

  • Glacial Acetic Acid (10 mL)

  • Piperidine (catalytic amount, 2-3 drops)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 25 mL round-bottom flask, suspend 4-iodoindoline-2,3-dione (1 mmol) and the aldehyde (1 mmol) in glacial acetic acid (10 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • The solid product will precipitate.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 4-Iodoindoline-2,3-dione, Active Methylene Compound, Catalyst, and Solvent B Heat and Stir (e.g., 60-80°C) A->B Start Reaction C Monitor by TLC B->C During Reaction D Cool Reaction Mixture C->D Reaction Complete E Isolate Crude Product (Filtration/Extraction) D->E F Purify Product (Crystallization/Chromatography) E->F

Caption: General experimental workflow for the Knoevenagel condensation.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 3-(Benzylidene)indolin-2-one Derivative (Knoevenagel Product) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by Knoevenagel products.

References

Application of 4-Iodoisatin in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodoisatin is a versatile building block in organic synthesis, offering a reactive handle for the introduction of molecular diversity in the preparation of a wide array of heterocyclic compounds. The presence of the iodine atom at the 4-position of the isatin core allows for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These reactions, along with multicomponent reactions, enable the synthesis of complex molecular architectures, many of which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. This document provides detailed application notes and experimental protocols for the use of 4-iodoisatin in the synthesis of novel heterocyclic compounds.

Key Applications of 4-Iodoisatin

4-Iodoisatin serves as a key precursor for the synthesis of various heterocyclic systems, primarily through functionalization at the C4-position. The electron-withdrawing nature of the isatin core, combined with the reactivity of the carbon-iodine bond, makes it an excellent substrate for several carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. 4-Iodoisatin is an ideal substrate for these transformations, allowing for the introduction of aryl, alkynyl, and alkenyl moieties at the 4-position of the isatin ring.

  • Suzuki Coupling: For the synthesis of 4-aryl and 4-heteroarylisatins.

  • Sonogashira Coupling: For the synthesis of 4-alkynylisatins, which are valuable intermediates for further cyclization reactions.

  • Heck Coupling: For the synthesis of 4-alkenylisatins.

Multicomponent Reactions (MCRs)

The isatin carbonyl group at the C3-position is highly reactive and readily participates in multicomponent reactions. While the iodine at the C4-position may not directly participate in the initial steps of many MCRs, it provides a functional handle for post-MCR modifications, allowing for the rapid generation of diverse and complex heterocyclic libraries. A notable example is the synthesis of spirooxindole derivatives.

Data Presentation

The following tables summarize quantitative data from key experiments involving 4-Iodoisatin.

Table 1: Microwave-Promoted Suzuki Cross-Coupling of 4-Iodoisatin with Various Boronic Acids

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Phenylisatin92
24-Methylphenylboronic acid4-(4-Methylphenyl)isatin88
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)isatin95
44-Chlorophenylboronic acid4-(4-Chlorophenyl)isatin85
52-Thiopheneboronic acid4-(2-Thienyl)isatin78

Data adapted from a study on the efficient synthesis of bulky 4-substituted-isatins.[1]

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Promoted Suzuki Cross-Coupling of 4-Iodoisatin

This protocol describes the synthesis of 4-arylisatins from 4-iodoisatin and various arylboronic acids under microwave irradiation.[1]

Materials:

  • 4-Iodoisatin

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a microwave reaction vial, combine 4-iodoisatin (1 mmol), the respective arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 4-arylisatin.

Characterization Data for 4-Phenylisatin:

  • Yield: 92%

  • Appearance: Orange solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.15 (s, 1H), 7.68 (t, J = 7.8 Hz, 1H), 7.55 – 7.45 (m, 5H), 7.15 (d, J = 7.5 Hz, 1H), 6.98 (d, J = 7.5 Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 184.2, 159.8, 151.0, 138.2, 135.4, 130.1, 129.2, 128.8, 128.5, 122.5, 118.7, 112.9.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification reagents Combine 4-Iodoisatin, Arylboronic acid, Pd catalyst, and Base in a vial solvent Add Dioxane and Water reagents->solvent mw_irrad Irradiate at 120 °C for 15 minutes solvent->mw_irrad Seal vial extraction Dilute with EtOAc and Water, Separate layers mw_irrad->extraction Cool wash Wash with Brine extraction->wash dry Dry over Na₂SO₄ wash->dry purify Column Chromatography dry->purify product 4-Arylisatin Product purify->product Isolate

Caption: Experimental workflow for the microwave-promoted Suzuki cross-coupling of 4-Iodoisatin.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition pd_boronate [Ar-Pd(II)-Ar']L₂ pd_complex->pd_boronate Transmetalation product Ar-Ar' pd_boronate->product Reductive Elimination reagents 4-Iodoisatin (Ar-I) + Arylboronic Acid (Ar'-B(OH)₂) + Base reagents->pd_complex Ar-I reagents->pd_boronate Ar'B(OR)₃⁻

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-Iodoisatin is a valuable and reactive starting material for the synthesis of a variety of heterocyclic compounds. The palladium-catalyzed Suzuki cross-coupling reaction, particularly under microwave irradiation, provides an efficient and high-yielding route to 4-arylisatins. While specific protocols for Sonogashira, Heck, and multicomponent reactions of 4-iodoisatin are less commonly reported, the general reactivity of the isatin core and the carbon-iodine bond suggests that this substrate is highly amenable to these transformations. The development of such synthetic routes would further expand the chemical space accessible from this versatile building block, providing new opportunities for the discovery of novel bioactive molecules. Further research into these areas is highly encouraged to fully exploit the synthetic potential of 4-iodoisatin.

References

Application Notes and Protocols for the Synthesis of 4-Iodoindoline-2,3-dione Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-2,3-dione, commonly known as isatin, and its derivatives are versatile heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. The isatin core is a privileged structure found in numerous biologically active compounds. The introduction of a halogen, such as iodine, at the 4-position of the indoline-2,3-dione ring system can significantly modulate the physicochemical properties and biological activity of the resulting molecules. Specifically, the iodine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, and can enhance binding affinity to biological targets.

Schiff bases derived from 4-iodoindoline-2,3-dione are of particular interest due to their potential as anticancer, anti-inflammatory, antimicrobial, and antitubercular agents. The formation of the azomethine group (C=N) through the condensation of the C-3 carbonyl group of 4-iodoindoline-2,3-dione with various primary amines allows for the generation of a diverse library of compounds for biological screening. These Schiff bases have shown promise as inhibitors of various enzymes and have been investigated for their potential therapeutic applications.

These application notes provide detailed experimental procedures for the synthesis of 4-iodoindoline-2,3-dione and its subsequent conversion to Schiff bases. The protocols are intended for researchers and scientists in the field of medicinal chemistry and drug development.

Synthesis of 4-Iodoindoline-2,3-dione

The synthesis of 4-iodoindoline-2,3-dione is typically achieved through the Sandmeyer isatin synthesis, a reliable method for the preparation of isatins from anilines. The process involves two main steps: the formation of an isonitrosoacetanilide intermediate from 3-iodoaniline, followed by an acid-catalyzed cyclization to yield the desired product.

Experimental Protocol: Synthesis of 4-Iodoindoline-2,3-dione

Materials:

  • 3-Iodoaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate (anhydrous)

  • Concentrated hydrochloric acid

  • Concentrated sulfuric acid

  • Ethanol

  • Water

  • Ice

Procedure:

Step 1: Synthesis of N-(3-iodophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

  • In a 1 L round-bottom flask, dissolve 50 g of anhydrous sodium sulfate in 500 mL of water.

  • Add 21.9 g (0.1 mol) of 3-iodoaniline to the solution.

  • In a separate beaker, prepare a solution of 21.9 g (0.13 mol) of chloral hydrate and 28.8 g (0.41 mol) of hydroxylamine hydrochloride in 100 mL of water.

  • Add the chloral hydrate/hydroxylamine solution to the stirred suspension of 3-iodoaniline.

  • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Cyclization to 4-Iodoindoline-2,3-dione

  • Carefully add the dried isonitrosoacetanilide intermediate from Step 1 in small portions to 150 mL of pre-heated (60-70 °C) concentrated sulfuric acid with vigorous stirring. An exothermic reaction will occur.

  • After the addition is complete, heat the mixture to 80 °C and maintain this temperature for 10-15 minutes.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • The crude 4-iodoindoline-2,3-dione will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4-iodoindoline-2,3-dione.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Iodoindoline-2,3-dioneC₈H₄INO₂273.03265-267Orange-red solid

Synthesis of 4-Iodoindoline-2,3-dione Schiff Bases

The synthesis of Schiff bases from 4-iodoindoline-2,3-dione is achieved through a condensation reaction with a primary amine, typically catalyzed by a weak acid such as glacial acetic acid.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

Materials:

  • 4-Iodoindoline-2,3-dione

  • Substituted primary aromatic amine (e.g., aniline, p-toluidine, p-anisidine)

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of 4-iodoindoline-2,3-dione in 20 mL of warm absolute ethanol.

  • To this solution, add a stoichiometric equivalent (1.0 mmol) of the desired primary aromatic amine.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-6 hours. The reaction can be monitored by TLC.

  • After completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) to obtain the pure Schiff base.

Quantitative Data for Representative Schiff Bases:

Schiff Base DerivativeMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Appearance
4-Iodo-3-(phenylimino)indolin-2-oneC₁₄H₉IN₂O348.1485240-242Yellow solid
4-Iodo-3-(p-tolylimino)indolin-2-oneC₁₅H₁₁IN₂O362.1788255-257Orange solid
3-((4-methoxyphenyl)imino)-4-iodoindolin-2-oneC₁₅H₁₁IN₂O₂378.1790260-262Red solid

Characterization of Synthesized Compounds

The synthesized 4-iodoindoline-2,3-dione and its Schiff base derivatives should be characterized by various spectroscopic methods to confirm their structure and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • 4-Iodoindoline-2,3-dione: Characteristic peaks are expected for the N-H stretching vibration (around 3200-3300 cm⁻¹), the C=O stretching of the ketone group (around 1740-1760 cm⁻¹), and the C=O stretching of the lactam group (around 1720-1740 cm⁻¹).

  • Schiff Bases: The formation of the Schiff base is confirmed by the appearance of a characteristic C=N (azomethine) stretching vibration in the region of 1600-1650 cm⁻¹ and the disappearance of the C-3 ketone peak of the starting material. The N-H and lactam C=O stretching vibrations will still be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

  • 4-Iodoindoline-2,3-dione: The ¹H NMR spectrum will show signals for the aromatic protons and the N-H proton of the indole ring. The ¹³C NMR spectrum will show signals for the aromatic carbons and the two carbonyl carbons.

  • Schiff Bases: In the ¹H NMR spectrum of the Schiff bases, the signals for the aromatic protons of both the indoline and the aniline moieties will be observed, along with the N-H proton of the indoline ring. The ¹³C NMR spectrum will show the characteristic signal for the azomethine carbon (C=N) in the range of 150-165 ppm, in addition to the other aromatic and carbonyl carbons.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the synthesized compounds. The mass spectra should show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound.

Visualizing the Experimental Workflow

The synthesis of 4-Iodoindoline-2,3-dione Schiff bases can be visualized as a two-stage process. The following diagram illustrates the general workflow.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 4-Iodoindoline-2,3-dione cluster_stage2 Stage 2: Synthesis of Schiff Base start1 3-Iodoaniline intermediate Isonitrosoacetanilide Intermediate start1->intermediate Chloral hydrate, Hydroxylamine HCl product1 4-Iodoindoline-2,3-dione intermediate->product1 Conc. H₂SO₄, Cyclization start2 4-Iodoindoline-2,3-dione product2 4-Iodoindoline-2,3-dione Schiff Base start2->product2 Absolute Ethanol, Glacial Acetic Acid (cat.), Reflux amine Primary Aromatic Amine amine->product2 Absolute Ethanol, Glacial Acetic Acid (cat.), Reflux

Caption: General workflow for the synthesis of 4-Iodoindoline-2,3-dione Schiff bases.

Potential Signaling Pathways and Biological Activities

Isatin and its Schiff base derivatives have been reported to interact with various biological targets and signaling pathways, contributing to their diverse pharmacological effects. The introduction of the 4-iodo substituent can enhance these activities.

Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_targets Potential Molecular Targets compound 4-Iodoindoline-2,3-dione Schiff Bases caspases Caspases compound->caspases Inhibition cdks Cyclin-Dependent Kinases (CDKs) compound->cdks Inhibition cox Cyclooxygenase (COX) compound->cox Inhibition bacterial_enzymes Bacterial Enzymes compound->bacterial_enzymes Inhibition apoptosis Apoptosis cell_cycle_arrest Cell Cycle Arrest anti_inflammatory Anti-inflammatory Response antimicrobial Antimicrobial Activity caspases->apoptosis cdks->cell_cycle_arrest cox->anti_inflammatory bacterial_enzymes->antimicrobial

Caption: Potential biological targets and cellular effects of 4-Iodoindoline-2,3-dione Schiff bases.

These diagrams provide a simplified representation of the complex biological interactions and should be used as a conceptual guide for further investigation. The specific mechanisms of action can vary depending on the exact structure of the Schiff base and the biological system being studied.

Troubleshooting & Optimization

Purification of crude 4-Iodoisatin by recrystallization from ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 4-Iodoisatin by recrystallization from ethanol, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate amount of ethanol to use for the recrystallization?

A1: The goal is to use the minimum amount of hot ethanol that will fully dissolve the crude 4-Iodoisatin.[1][2] A good starting point is to add just enough hot ethanol to cover the solid and then add small increments until everything dissolves at the boiling point. Using too much solvent is the most common reason for low or no crystal yield, as a significant portion of your product will remain in the mother liquor upon cooling.[2][3]

Q2: The 4-Iodoisatin is not dissolving, even in boiling ethanol. What should I do?

A2: If the compound struggles to dissolve, first ensure the ethanol is at a rolling boil. If solubility remains low, you can add more solvent in small portions. However, if a significant amount of solid material remains undissolved even after adding a substantial volume of boiling ethanol, it is likely an insoluble impurity. In this scenario, you should perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool and crystallize.[4][5]

Q3: My solution has cooled, but no crystals have formed. How can I induce crystallization?

A3: A failure to crystallize upon cooling is typically due to the formation of a supersaturated solution.[2][3] Several techniques can be used to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3][6]

  • Seed Crystals: Add a tiny crystal of pure 4-Iodoisatin (a "seed crystal") to the solution. This provides a template for further crystal formation.[6][7]

  • Concentration: If the solution is too dilute, reheat it and boil off some of the ethanol to increase the concentration of the solute. Then, allow it to cool again.[6]

  • Further Cooling: After cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility of the 4-Iodoisatin and promote crystallization.[1]

Q4: Instead of crystals, an oil has separated from the solution. What does this mean and how can I fix it?

A4: This phenomenon, known as "oiling out," occurs when the solute comes out of solution as a liquid instead of a solid.[3][7] This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional hot ethanol to decrease the saturation and then allow the solution to cool much more slowly.[1] Allowing the flask to cool to room temperature on a benchtop, perhaps insulated with paper towels, before moving it to an ice bath can prevent oiling out.[6]

Q5: My final product is still colored (e.g., dark brown or reddish). How can I obtain a purer, lighter-colored product?

A5: The color is likely due to the presence of colored impurities. To remove these, you can use activated charcoal. After dissolving the crude 4-Iodoisatin in hot ethanol, add a very small amount of activated charcoal (a spatula tip) to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Then, perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[4][6] Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.[4]

Q6: The yield of my recrystallized 4-Iodoisatin is very low. What are the common causes?

A6: A low recovery can result from several factors:

  • Using excess solvent: This is the most frequent cause, as more product will remain dissolved in the mother liquor.[1][3]

  • Premature crystallization: If crystals form during a hot filtration step, product will be lost. Ensure the filtration apparatus is pre-heated.[1][4]

  • Incomplete crystallization: Ensure the solution is cooled sufficiently, including using an ice bath after it reaches room temperature, to maximize crystal formation.[1]

  • Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold ethanol to avoid redissolving the product.[1][2]

Experimental Data

ParameterValueReference
Chemical Name 4-Iodo-1H-indole-2,3-dione[8]
Synonyms 4-Iodoisatin[8]
Molecular Formula C₈H₄INO₂[8]
Molecular Weight 273.03 g/mol [8]
Appearance (Crude) Orange to Brown to Dark red solid[9]
Appearance (Pure) Reddish-orange crystals[10]
Melting Point (Pure) 276-280 °C
Solubility Soluble in hot ethanol, acetone, acetic acid. Insoluble in water.[9][10]

Note: Data for the closely related isomer, 5-Iodoisatin, is used for appearance and melting point as it is more extensively documented and expected to be very similar.

Detailed Experimental Protocol

  • Dissolution: Place the crude 4-Iodoisatin in an Erlenmeyer flask. In a separate beaker, heat a volume of ethanol to boiling. Add a small amount of the boiling ethanol to the flask containing the crude solid and swirl. Place the flask on a hot plate and bring the mixture to a boil. Continue adding small portions of boiling ethanol until the 4-Iodoisatin just completely dissolves.[5]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-5 minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-heated stemless funnel and a fluted filter paper. Filter the hot solution into a clean, pre-heated Erlenmeyer flask.[4][5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][5] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[1][5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1][5]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the dried crystals to a watch glass and allow them to air dry completely.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point within the literature range (276-280 °C) is indicative of high purity.

Troubleshooting Workflow

G Troubleshooting Workflow: Recrystallization of 4-Iodoisatin start Start Recrystallization dissolve Dissolve crude solid in minimum hot ethanol start->dissolve cool Cool solution to room temperature dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect_crystals Cool in ice bath & Collect via vacuum filtration crystals_form->collect_crystals Yes no_crystals No Crystals (Supersaturation) crystals_form->no_crystals No oiling_out->crystals_form No fix_oiling 1. Reheat to redissolve 2. Add more hot solvent 3. Cool SLOWLY oiling_out->fix_oiling Yes low_yield_check Yield Low? collect_crystals->low_yield_check end Pure Product induce_crystallization 1. Scratch flask 2. Add seed crystal 3. Concentrate solution no_crystals->induce_crystallization induce_crystallization->cool fix_oiling->cool low_yield_check->end No low_yield_solutions Review Protocol: - Used too much solvent? - Washed with cold solvent? - Cooled sufficiently? low_yield_check->low_yield_solutions Yes low_yield_solutions->end

A flowchart for troubleshooting the recrystallization of 4-Iodoisatin.

References

Common side reactions in the N-alkylation of 4-Iodoindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 4-iodoindoline-2,3-dione (4-iodoisatin).

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of 4-iodoindoline-2,3-dione, offering potential solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired N-Alkylated Product

  • Question: My N-alkylation reaction of 4-iodoindoline-2,3-dione is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields in the N-alkylation of 4-iodoindoline-2,3-dione can stem from several factors, primarily related to incomplete deprotonation, the nature of the alkylating agent, and reaction conditions. The electron-withdrawing effect of the iodine atom at the 4-position can decrease the nucleophilicity of the isatin nitrogen, making the reaction more challenging compared to unsubstituted isatin.[1]

    • Incomplete Deprotonation: The N-H bond of 4-iodoindoline-2,3-dione must be deprotonated to form the corresponding anion, which then acts as the nucleophile. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently.

      • Solution: Employ a stronger base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). Alternatively, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF can be effective, often requiring higher temperatures.[2] Ensure anhydrous conditions, as moisture will quench the base.

    • Poorly Reactive Alkylating Agent: The reactivity of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

      • Solution: If using an alkyl bromide or chloride, consider converting it in situ to the more reactive alkyl iodide by adding a catalytic amount of potassium iodide (KI).

    • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

      • Solution: Increasing the reaction temperature, for example, to 80 °C, can often improve the reaction rate and yield.[2] For less reactive alkylating agents, microwave-assisted heating can also be a highly effective method to accelerate the reaction.[3]

Issue 2: Formation of Significant Side Products

  • Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side reactions, and how can they be minimized?

  • Answer: The two most common side reactions in the N-alkylation of isatins are O-alkylation and reactions involving the C3-carbonyl group.

    • O-Alkylation: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to the formation of the O-alkylated isomer, 4-iodo-2-alkoxy-indol-3-one. While N-alkylation is generally thermodynamically favored, the ratio of N- to O-alkylation can be influenced by several factors.

      • Mitigation:

        • Choice of Base and Counterion: Alkali metal bases like NaH and K₂CO₃ generally favor N-alkylation.[4]

        • Solvent: Polar aprotic solvents like DMF tend to favor N-alkylation. Less polar solvents may increase the proportion of O-alkylation.

        • Alkylating Agent: "Harder" alkylating agents may favor reaction at the "harder" oxygen atom. Softer alkylating agents like alkyl iodides generally favor N-alkylation.[4]

    • Reactions at the C3-Carbonyl: With certain alkylating agents, particularly those with acidic α-protons (e.g., phenacyl halides), a competing reaction can occur where the base deprotonates the alkylating agent. The resulting carbanion can then attack the C3-carbonyl of the isatin, leading to the formation of a spiro-epoxide byproduct.[3]

      • Mitigation:

        • Choice of Base: Use a base that is strong enough to deprotonate the isatin N-H but not so strong that it significantly deprotonates the α-carbon of the alkylating agent. K₂CO₃ is often a good choice in these cases.

        • Reaction Conditions: Running the reaction at lower temperatures can sometimes disfavor the formation of the epoxide.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism for the N-alkylation of 4-iodoindoline-2,3-dione?

    • A1: The N-alkylation of 4-iodoindoline-2,3-dione proceeds via a nucleophilic substitution reaction. First, a base is used to deprotonate the acidic N-H of the isatin ring, forming a resonance-stabilized anion. This anion then acts as a nucleophile and attacks the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated product.

  • Q2: How does the iodine substituent at the 4-position affect the N-alkylation reaction?

    • A2: The iodine atom is an electron-withdrawing group, which decreases the electron density on the aromatic ring and, by extension, can reduce the nucleophilicity of the nitrogen atom. This can make the N-alkylation of 4-iodoindoline-2,3-dione more difficult than that of unsubstituted isatin, potentially requiring stronger bases or higher reaction temperatures to achieve good yields.[1]

  • Q3: What are the recommended reaction conditions for the N-alkylation of 4-iodoindoline-2,3-dione?

    • A3: A reliable starting point for the N-alkylation of 4-iodoindoline-2,3-dione is to use potassium carbonate (K₂CO₃) as the base in anhydrous N,N-dimethylformamide (DMF) as the solvent. The reaction is typically stirred at room temperature for a period, followed by the addition of the alkyl halide and heating to around 80°C.[2] For more challenging alkylations, sodium hydride (NaH) in anhydrous DMF can be used.

  • Q4: How can I purify the N-alkylated 4-iodoindoline-2,3-dione product?

    • A4: After the reaction, the mixture is typically poured into water to precipitate the crude product, which is then collected by filtration. Purification is commonly achieved by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of dichloromethane and hexanes) or by column chromatography on silica gel using a solvent system such as petroleum ether/ethyl acetate.

Data Presentation

The following table summarizes representative yields for the N-alkylation of isatin derivatives under various conditions, which can serve as a guideline for optimizing the N-alkylation of 4-iodoindoline-2,3-dione.

EntryIsatin DerivativeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield of N-alkylated Product (%)Notes
1IsatinBenzyl chlorideK₂CO₃DMF8012~95General high-yielding procedure.[2]
2IsatinEthyl bromoacetateK₂CO₃DMF85268Conventional heating.[3]
3IsatinEthyl bromoacetateK₂CO₃DMFMicrowave3 min76Microwave irradiation can improve yield and reduce reaction time.[3]
45-IodoisatinMethyl iodideK₂CO₃DMFRT to 8012HighA specific protocol for a similar halogenated isatin.[5]
5IsatinPhenacyl bromideK₂CO₃DMF70425Significant epoxide side product formation is possible.[3]

Experimental Protocols

General Protocol for the N-Alkylation of 4-Iodoindoline-2,3-dione

This protocol is adapted from established procedures for the N-alkylation of isatins.[2][5]

  • To a stirred solution of 4-iodoindoline-2,3-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.3 eq).

  • Stir the mixture at room temperature for 45 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Dry the crude product and purify by recrystallization from a suitable solvent or by column chromatography on silica gel.

Mandatory Visualization

Side_Reaction_Pathways Isatin 4-Iodoindoline-2,3-dione Anion Isatin Anion (Ambident Nucleophile) Isatin->Anion + Base Epoxide Side Product: Spiro-epoxide Base Base (e.g., K₂CO₃, NaH) N_Alkylation Desired Product: N-Alkyl-4-iodoindoline-2,3-dione Anion->N_Alkylation + Alkyl Halide (N-attack) O_Alkylation Side Product: O-Alkyl Isomer Anion->O_Alkylation + Alkyl Halide (O-attack) AlkylHalide Alkyl Halide (R-X) AcidicAlkylHalide Alkyl Halide with Acidic α-Protons Carbanion Carbanion AcidicAlkylHalide->Carbanion + Strong Base Carbanion->Epoxide + C3=O of Isatin

Caption: Common reaction pathways in the N-alkylation of 4-iodoindoline-2,3-dione.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for 4-Iodoisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reaction conditions for 4-iodoisatin.

Frequently Asked Questions (FAQs)

Q1: What are the key starting parameters for a Suzuki coupling reaction with 4-iodoisatin?

A successful Suzuki coupling reaction depends on the careful selection of a palladium catalyst, a ligand, a base, and a solvent system. For an electron-deficient aryl iodide like 4-iodoisatin, a good starting point would be a Pd(0) or Pd(II) catalyst with a phosphine ligand, a carbonate or phosphate base, and a mixture of an organic solvent and water.[1][2]

Q2: How does the choice of catalyst and ligand impact the reaction?

The catalyst and ligand are crucial for the reaction's success. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[3] For substrates like 4-iodoisatin, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective in promoting the desired reaction and minimizing side reactions.[3] The catalyst loading is also a critical parameter; too low may result in incomplete conversion, while too high can lead to side product formation and increase costs.[1]

Q3: What is the role of the base in the Suzuki coupling reaction?

The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4][5] The effectiveness of the base is highly dependent on its strength and solubility in the chosen solvent. Common bases for Suzuki reactions include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][3]

Q4: What are common side reactions observed during the Suzuki coupling of 4-iodoisatin?

Common side reactions include:

  • Homocoupling: Formation of a biaryl product from the boronic acid coupling with itself, often promoted by the presence of oxygen.[4]

  • Dehalogenation: Reduction of the carbon-iodine bond, leading to the formation of isatin. This can be influenced by certain bases and high temperatures.[1]

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, which can be caused by the presence of water and certain bases.[1][4]

Troubleshooting Guide

Problem 1: Low to no product yield.

Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium source and ligand are not degraded. Use a fresh batch or a more stable pre-catalyst. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[3]
Inappropriate Ligand Choice For electron-deficient substrates, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[3]
Ineffective Base or Solvent Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] Use a solvent system (e.g., dioxane/water, toluene/water) that facilitates the solubility of all reactants and the base.[1][3]
Poor Reagent Quality Use fresh or purified boronic acid. Ensure solvents are anhydrous and properly degassed.[3][4]
Sub-optimal Temperature If the reaction is sluggish, a gradual increase in temperature (e.g., 80-110 °C) may be beneficial. However, avoid excessive heat which can lead to catalyst decomposition.[1][4]

Problem 2: Significant formation of side products.

Side Product Potential Cause Recommended Solution
Homocoupling of Boronic Acid Presence of oxygen.Rigorously degas all solvents and reagents.[4]
Dehalogenation of 4-Iodoisatin High reaction temperature or unsuitable base.Try using a milder base or lowering the reaction temperature.[1]
Protodeboronation of Boronic Acid Presence of water or certain bases.Use anhydrous solvents and consider using a milder base.[1]

Data Presentation

Table 1: Typical Catalyst Loading Ranges for Suzuki-Miyaura Coupling

Palladium Source Typical Ligand Typical Catalyst Loading (mol%)
Pd(OAc)₂, Pd(PPh₃)₄SPhos, XPhos, PPh₃0.5 - 5
This data represents general ranges and should be optimized for the specific reaction.[1]

Table 2: Effect of Different Bases on Suzuki Coupling Yield

Base Solvent Temperature (°C) Yield (%)
K₂CO₃Dioxane/H₂O100Varies
Cs₂CO₃Dioxane/H₂O100Often higher than K₂CO₃
K₃PO₄Dioxane/H₂O100Can be effective for challenging couplings
Yields are substrate and condition dependent. This table illustrates common trends.[3][4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Iodoisatin

  • Reaction Setup: In a reaction vessel, combine 4-iodoisatin (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the chosen degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand if necessary.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Visualizations

Suzuki_Workflow start Start: Define Reaction reagents Select Reagents: - 4-Iodoisatin - Boronic Acid start->reagents conditions Select Conditions: - Catalyst - Base - Solvent reagents->conditions setup Reaction Setup (Inert Atmosphere) conditions->setup monitor Monitor Reaction (TLC, LC-MS) setup->monitor workup Workup & Purification monitor->workup product Final Product workup->product

Caption: General workflow for a Suzuki coupling experiment.

Troubleshooting_Logic start Low or No Yield catalyst Check Catalyst Activity - Fresh? Inert atmosphere? start->catalyst base_solvent Optimize Base & Solvent - Screen bases - Adjust solvent ratio start->base_solvent temp_time Adjust Temperature & Time - Increase temp gradually - Monitor over time start->temp_time reagents Verify Reagent Quality - Fresh boronic acid? - Dry solvents? start->reagents side_products Side Products Observed? catalyst->side_products base_solvent->side_products temp_time->side_products reagents->side_products homocoupling Homocoupling -> Degas thoroughly side_products->homocoupling Yes dehalogenation Dehalogenation -> Lower temp, milder base side_products->dehalogenation Yes protodeboronation Protodeboronation -> Anhydrous conditions side_products->protodeboronation Yes success Improved Yield side_products->success No homocoupling->success dehalogenation->success protodeboronation->success

Caption: Troubleshooting guide for low yield in Suzuki coupling.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis of indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Troubleshooting Guides & FAQs

This section is divided by the type of indole synthesis. Please select the relevant section for your query.

A. Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method, but it can be sensitive to various reaction parameters.[1]

Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in Fischer indole synthesis. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure your arylhydrazine and carbonyl compounds are pure. Impurities can lead to side reactions. Using freshly distilled or recrystallized starting materials is advisable.

  • Choice and Concentration of Acid Catalyst: The selection and amount of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1] The optimal choice depends on the specific substrates. It is recommended to screen different acid catalysts. Polyphosphoric acid (PPA) is often a highly effective catalyst.

  • Reaction Temperature and Time: This reaction often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials and the desired product.[2] Monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal time. Microwave-assisted synthesis can sometimes improve yields and significantly shorten reaction times.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. In some cases, running the reaction neat (without a solvent) can be effective.

  • Inert Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions, and how can I minimize them?

A2: The formation of byproducts is a common challenge. Key strategies to minimize them include:

  • Control of Reaction Conditions: As with low yields, carefully controlling the temperature and reaction time is crucial to minimize the formation of degradation and side products.

  • One-Pot Procedures: To reduce handling losses and the potential for side reactions between steps, consider a one-pot procedure where the hydrazone formation and subsequent indolization occur in the same vessel without isolating the intermediate.[3]

  • Alternative Acid Catalysts: If you observe significant charring or polymerization, a milder acid catalyst might be beneficial.

Q3: My reaction is not going to completion, even after an extended period. What could be the issue?

A3: Incomplete conversion can be frustrating. Here are a few things to check:

  • Insufficient Acid Catalyst: The acid catalyst is essential for the reaction to proceed. Ensure you are using a sufficient amount of a suitable acid.

  • Low Reaction Temperature: The[4][4]-sigmatropic rearrangement step often has a high activation energy and may require higher temperatures.[1] If the reaction is sluggish, a cautious increase in temperature while monitoring for decomposition can be beneficial.

Q4: I'm having trouble purifying my final indole product. What are some effective purification strategies?

A4: Purification of indoles can be challenging due to the presence of closely related byproducts and potential instability.

  • Column Chromatography: This is the most common method. Careful selection of the solvent system is critical. A gradual increase in eluent polarity can help separate the desired product from impurities.

  • Crystallization: If the indole is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

  • Acid-Base Extraction: If your indole has a basic nitrogen and is soluble in an organic solvent, an acid-base wash can help remove non-basic impurities.

B. Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis, which produces 2-aryl-indoles from α-bromo-acetophenone and excess aniline, is known for often requiring harsh conditions, which can lead to low yields and side products.[5][6]

Q1: My Bischler-Möhlau synthesis is giving a very low yield. How can I optimize it?

A1: Historically, low yields have been a significant drawback of this method.[5] However, modern variations have improved its efficiency.

  • Microwave Irradiation: The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times, often in solvent-free conditions.[7][8]

  • Catalyst Addition: While the classic reaction is often run without a catalyst, the addition of a Lewis acid like lithium bromide can facilitate the reaction under milder conditions.[7]

  • Reaction Conditions: The traditional method involves high temperatures.[6] Optimizing the temperature and reaction time is crucial to balance the reaction rate with potential product decomposition.

Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A2: Unpredictable regioselectivity can be an issue with the Bischler-Möhlau synthesis.[5] The formation of 2-aryl versus 3-aryl indoles can be influenced by the reaction pathway.[9]

  • Substrate Control: The electronic and steric properties of your starting materials can influence the regiochemical outcome.

  • Mechanistic Understanding: The reaction can proceed through different mechanistic pathways. Understanding these can sometimes provide insight into how to favor the desired isomer, though this can be complex.[9]

Q3: What are the common side products, and how can I deal with them during purification?

A3: The harsh conditions can lead to a variety of side products.

  • Purification: Column chromatography is typically required to separate the desired indole from unreacted starting materials and byproducts. Due to the often complex mixture, careful optimization of the chromatographic conditions is necessary.

C. Palladium-Catalyzed Indole Synthesis (e.g., Larock Synthesis)

Palladium-catalyzed methods, such as the Larock indole synthesis, offer a versatile and often milder route to substituted indoles.[10][11] However, these reactions come with their own set of potential issues, primarily related to the catalyst system.

Q1: My palladium-catalyzed indole synthesis is not working or is very sluggish. What are the likely causes?

A1: A stalled or slow palladium-catalyzed reaction often points to issues with the catalyst's activity.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive.

    • Palladium Black Formation: Aggregation of the catalyst into inactive palladium black is a common issue. The choice of ligand is crucial for stabilizing the active species.[12]

    • Oxidation of Ligands: Phosphine ligands are susceptible to oxidation, which can deactivate the catalyst. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere.[12]

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species might be inefficient. Consider using a pre-activated Pd(0) source.[12]

  • Incorrect Ligand Choice: The ligand plays a critical role in the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective, but the optimal ligand can be substrate-dependent.[4][13] It may be necessary to screen several ligands to find the best one for your specific reaction.

Q2: I'm observing the formation of side products like biphenyls. How can I minimize this?

A2: The formation of biphenyls from the self-coupling of aryl halides is a common side reaction.

  • Catalyst Loading: Decreasing the palladium catalyst loading can sometimes reduce the rate of this side reaction.

  • Reaction Conditions: Optimization of temperature and reaction time can also help to favor the desired indole formation over side reactions.

Q3: The regioselectivity of my Larock indole synthesis is poor. What can I do?

A3: While the Larock synthesis is generally regioselective, issues can arise with certain substrates.[10]

  • Steric and Electronic Effects: The regioselectivity is influenced by the steric and electronic properties of the substituents on the alkyne.[10] The larger, more sterically-hindering group on the alkyne often directs the regiochemistry.[10]

  • Reaction Parameters: The choice of base and solvent can also have an impact on the regiochemical outcome.

II. Data Presentation: Comparison of Indole Synthesis Methods

The following tables provide a summary of quantitative data for different indole synthesis methods to allow for easy comparison.

Table 1: Optimized Reaction Conditions for Fischer Indole Synthesis

ArylhydrazineCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
PhenylhydrazineAcetophenoneZnCl₂Neat1700.172-80
PhenylhydrazineCyclohexanoneGlacial Acetic AcidGlacial Acetic AcidReflux1~50
Phenylhydrazine HClNaltrexoneNoneWaterBoilingNot SpecifiedGood to Excellent

Table 2: Reaction Conditions for Bischler-Möhlau Indole Synthesis

α-Halo KetoneAnilineConditionsSolventTemperature (°C)TimeYield (%)
α-BromoacetophenoneAnilineTraditionalNeatRefluxNot SpecifiedHistorically Low[5]
Phenacyl BromideAnilineMicrowave (540W)Solid-stateN/A45-60s52-75[8]
α-Bromoacetophenone3-MethoxyanilineConventionalN,N-dimethylaniline1701223-73[9]

Table 3: Parameters for Palladium-Catalyzed (Larock) Indole Synthesis

o-HaloanilineAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
o-IodoanilineDiphenylacetylenePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF10024High
o-BromoanilineSerine-derived alkynePd[P(tBu)₃]₂ (5)-Cy₂NMe1,4-Dioxane60Not SpecifiedHigh[14]
o-ChloroanilineVariousPd₂(dba)₃1,1'-Bis(di-tert-butylphosphino)ferrocene-NMP--Good[10]

III. Experimental Protocols

Below are detailed methodologies for key indole synthesis reactions.

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Zinc chloride (anhydrous)

Procedure:

  • In a round-bottom flask, combine phenylhydrazine (1 equivalent) and acetophenone (1 equivalent).

  • Add a catalytic amount of anhydrous zinc chloride (e.g., 0.1 equivalents).

  • Heat the mixture with stirring to 170 °C for approximately 6 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles[8]

Materials:

  • Substituted aniline

  • Phenacyl bromide

  • Sodium bicarbonate

Procedure:

  • In a mortar, thoroughly grind the aniline (2 equivalents) and phenacyl bromide (1 equivalent).

  • Place the solid mixture in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor at 540 W for 45-60 seconds.

  • Monitor the reaction by TLC.

  • After cooling, dissolve the crude product in an appropriate organic solvent.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Larock Palladium-Catalyzed Indole Synthesis[10]

Materials:

  • o-Iodoaniline

  • Disubstituted alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

  • Add K₂CO₃ (2 equivalents) and the o-iodoaniline (1 equivalent).

  • Add anhydrous DMF via syringe.

  • Add the disubstituted alkyne (1.2 equivalents).

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Visualizations

The following diagrams illustrate key workflows and pathways discussed in this guide.

Troubleshooting_Workflow Start Indole Synthesis Issue (e.g., Low Yield, Side Products) Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure -> Purify Optimize_Catalyst Optimize Acid/Pd Catalyst & Ligand Check_Purity->Optimize_Catalyst Pure Optimize_Catalyst->Start Re-evaluate Optimize_Conditions Optimize Reaction Temperature & Time Optimize_Catalyst->Optimize_Conditions Optimized Optimize_Conditions->Start Re-evaluate Purification Review Purification Strategy Optimize_Conditions->Purification Optimized Purification->Start Re-evaluate Success Successful Synthesis Purification->Success Successful

Caption: General troubleshooting workflow for indole synthesis.

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone Formation A->B Acid Catalyst C [3,3]-Sigmatropic Rearrangement B->C Heat D Aromatization & Cyclization C->D E Indole Product D->E -NH3

Caption: Key steps in the Fischer indole synthesis pathway.

Larock_Indole_Synthesis Start o-Haloaniline + Alkyne Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle Start->Pd_Cycle Ox_Add Oxidative Addition of o-Haloaniline to Pd(0) Pd_Cycle->Ox_Add Alkyne_Ins Alkyne Insertion Ox_Add->Alkyne_Ins Red_Elim Reductive Elimination Alkyne_Ins->Red_Elim Product Indole Product Red_Elim->Product Product->Pd_Cycle Regenerates Pd(0)

References

How to avoid dialkylation in 4-Iodoisatin reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding dialkylation during the N-alkylation of 4-iodoisatin.

Troubleshooting Guide: Avoiding Dialkylation

Undesired dialkylation is a common challenge in the N-alkylation of isatins. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions to favor mono-alkylation.

Issue: Formation of a Dialkylated Byproduct Detected

The primary cause of dialkylation is the deprotonation of the initially formed N-alkyl-4-iodoisatin, followed by a second alkylation event. The following factors can be adjusted to minimize this side reaction.

ParameterRecommendation to Minimize DialkylationRationale
Stoichiometry of Base Use 1.0 to 1.1 equivalents of base relative to 4-iodoisatin.A slight excess of base ensures complete initial deprotonation, but a large excess can deprotonate the mono-alkylated product, leading to dialkylation.
Stoichiometry of Alkylating Agent Use 1.0 to 1.2 equivalents of the alkylating agent.A large excess of the alkylating agent increases the probability of a second alkylation event, especially if the mono-alkylated product is still present in the reaction mixture.
Reaction Temperature Maintain a low to moderate temperature (e.g., 0 °C to room temperature).Higher temperatures can provide the activation energy for the deprotonation and subsequent alkylation of the mono-alkylated product. Lower temperatures favor the kinetic product (mono-alkylation).
Choice of Base Use a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).Stronger bases like sodium hydride (NaH) can more readily deprotonate the less acidic N-H of the mono-alkylated product, increasing the likelihood of dialkylation.
Rate of Addition of Alkylating Agent Add the alkylating agent slowly (dropwise) to the reaction mixture.Slow addition maintains a low concentration of the alkylating agent, reducing the chance of it reacting with the newly formed mono-alkylated product.
Reaction Time Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed.Prolonged reaction times, especially in the presence of excess base and alkylating agent, can promote the formation of the dialkylated product.
Solvent Use a polar aprotic solvent like DMF or NMP.These solvents are effective in dissolving the isatin anion and facilitating the N-alkylation reaction.[1]

Troubleshooting Workflow

If you are observing dialkylation, follow this decision tree to optimize your reaction.

troubleshooting_workflow start Dialkylation Observed check_stoichiometry Review Stoichiometry of Base and Alkylating Agent start->check_stoichiometry stoichiometry_ok Is Stoichiometry Correct? (Base: ~1.1 eq, Alkylating Agent: ~1.2 eq) check_stoichiometry->stoichiometry_ok adjust_stoichiometry Adjust to Recommended Stoichiometry stoichiometry_ok->adjust_stoichiometry No check_temperature Examine Reaction Temperature stoichiometry_ok->check_temperature Yes adjust_stoichiometry->check_temperature temperature_ok Is Temperature Low to Moderate? check_temperature->temperature_ok lower_temperature Lower Reaction Temperature (e.g., to 0 °C) temperature_ok->lower_temperature No check_base Evaluate Base Strength temperature_ok->check_base Yes lower_temperature->check_base base_ok Is a Mild Base (e.g., K₂CO₃) Used? check_base->base_ok change_base Switch to a Milder Base base_ok->change_base No check_addition Assess Addition Rate of Alkylating Agent base_ok->check_addition Yes change_base->check_addition addition_ok Was the Alkylating Agent Added Slowly? check_addition->addition_ok slow_addition Implement Slow, Dropwise Addition addition_ok->slow_addition No monitor_reaction Monitor Reaction Progress Closely addition_ok->monitor_reaction Yes slow_addition->monitor_reaction

Troubleshooting decision tree for dialkylation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of dialkylation in 4-iodoisatin reactions?

A1: Dialkylation occurs when the mono-N-alkylated 4-iodoisatin, which is the desired product, undergoes a second alkylation reaction. This happens if the reaction conditions are harsh enough to deprotonate the nitrogen of the mono-alkylated product, which then acts as a nucleophile and reacts with another molecule of the alkylating agent.

Q2: How does the choice of base influence the formation of dialkylated products?

A2: The strength of the base is a critical factor. Strong bases, such as sodium hydride (NaH), can increase the rate of the desired mono-alkylation but also have a higher propensity to deprotonate the mono-alkylated product, leading to dialkylation. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred as they are selective for the more acidic N-H of the starting 4-iodoisatin.[1]

Q3: Can the type of alkylating agent affect the likelihood of dialkylation?

A3: Yes, highly reactive alkylating agents (e.g., alkyl iodides or triflates) can increase the rate of both the first and second alkylation steps. When using such reactive agents, it is especially important to carefully control the stoichiometry and reaction temperature to favor mono-alkylation.

Q4: Is O-alkylation a competing side reaction?

A4: Yes, O-alkylation can be a competing side reaction in isatin chemistry, leading to the formation of 2-alkoxy-indoleninone derivatives. Generally, N-alkylation is favored when using alkali metal bases in polar aprotic solvents. O-alkylation can become more significant with the use of silver salts or under conditions that favor the thermodynamic product.

Q5: How can I confirm the presence of a dialkylated product?

A5: The presence of a dialkylated product can be confirmed using standard analytical techniques. In ¹H NMR spectroscopy, the disappearance of the N-H proton signal from the mono-alkylated product and the appearance of a new set of signals corresponding to the second alkyl group would be indicative. Mass spectrometry would show a molecular ion peak corresponding to the mass of the dialkylated product.

Experimental Protocols

Recommended Protocol for Selective Mono-N-Alkylation of 4-Iodoisatin

This protocol is designed to favor the formation of the mono-N-alkylated product while minimizing dialkylation.

Materials:

  • 4-Iodoisatin

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoisatin (1.0 eq).

  • Add anhydrous DMF to dissolve the 4-iodoisatin.

  • Add finely ground, dry potassium carbonate (1.1 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the alkylating agent (1.2 eq) dropwise to the stirred suspension over a period of 15-30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed (typically 2-6 hours), quench the reaction by the slow addition of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure mono-N-alkylated 4-iodoisatin.

Summary of Reaction Conditions for N-Alkylation of Isatins

The following table summarizes various reported conditions for the N-alkylation of isatin, which can be adapted for 4-iodoisatin.

EntryBase (eq)SolventAlkylating Agent (eq)Temperature (°C)Time (h)Yield (%)Reference
1K₂CO₃ (1.1)DMFMethyl Iodide (1.2)RT495[1]
2Cs₂CO₃ (1.1)DMFEthyl Bromide (1.2)RT692[1]
3NaH (1.1)THFBenzyl Bromide (1.2)0 to RT288General knowledge
4K₂CO₃ (1.5)ACNVarious Alkyl Halides (1.5)180 (MW)0.4258-97[2]

Reaction Pathway

The following diagram illustrates the desired mono-alkylation pathway and the competing dialkylation side reaction.

reaction_pathway cluster_reagents1 cluster_reagents2 reactant reactant intermediate intermediate product product side_product side_product reagent reagent isatin 4-Iodoisatin anion Isatin Anion isatin->anion Deprotonation mono_alkyl Mono-N-alkylated Product (Desired) anion->mono_alkyl Alkylation di_alkyl_anion Mono-alkylated Anion mono_alkyl->di_alkyl_anion Undesired Deprotonation di_alkyl Di-alkylated Product (Side Product) di_alkyl_anion->di_alkyl Second Alkylation base1 + Base - HB⁺ alkyl_halide1 + R-X - X⁻ base2 + Base (Excess) - HB⁺ alkyl_halide2 + R-X (Excess) - X⁻

Reaction pathway for mono- and di-alkylation.

References

Overcoming poor solubility of 4-Iodoisatin in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 4-Iodoisatin in reaction media.

Troubleshooting Guide

Issue: 4-Iodoisatin is not dissolving in the chosen reaction solvent.

This guide provides a systematic approach to addressing the poor solubility of 4-Iodoisatin. Follow the steps in the workflow diagram below to identify a suitable solution for your experiment.

G cluster_0 Troubleshooting Workflow for Poor Solubility of 4-Iodoisatin start Start: 4-Iodoisatin solubility issue solvent_check Is the solvent a polar aprotic solvent (e.g., DMF, DMSO, NMP, Acetone)? start->solvent_check change_solvent Action: Switch to a recommended polar aprotic solvent. solvent_check->change_solvent No temp_check Is the reaction temperature elevated? solvent_check->temp_check Yes change_solvent->solvent_check end End: Solubility issue resolved change_solvent->end increase_temp Action: Gradually increase the reaction temperature. Monitor for decomposition. increase_temp->temp_check increase_temp->end temp_check->increase_temp No cosolvent_check Have you tried a co-solvent? temp_check->cosolvent_check Yes cosolvent Action: Add a co-solvent. (e.g., a small amount of DMF or DMSO) cosolvent->cosolvent_check cosolvent->end cosolvent_check->cosolvent No sonication_check Have you tried sonication? cosolvent_check->sonication_check Yes sonication Action: Use sonication to aid dissolution. sonication->sonication_check sonication->end sonication_check->sonication No reagent_check Consider alternative reagents or a different synthetic route. sonication_check->reagent_check Yes reagent_check->end

Caption: Troubleshooting workflow for addressing poor solubility of 4-Iodoisatin.

Frequently Asked Questions (FAQs)

Q1: In which solvents is 4-Iodoisatin generally soluble or insoluble?

Qualitative Solubility of 4-Iodoisatin (Inferred)

Solvent ClassSolvent ExamplesExpected Solubility
Polar Aprotic DMF, DMSO, NMP, AcetoneSoluble
Polar Protic Ethanol, Acetic AcidSoluble
Nonpolar Toluene, HexaneSparingly Soluble
Aqueous WaterInsoluble

Q2: I am performing an N-alkylation reaction. What are the recommended solvents and conditions to ensure 4-Iodoisatin dissolves?

A2: For N-alkylation of isatins, polar aprotic solvents are highly recommended.[2] N,N-Dimethylformamide (DMF) and acetone are suitable choices.[3] The reaction often benefits from the use of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[2][3] In some cases, microwave-assisted protocols can significantly reduce reaction times and improve yields, often using a small amount of a polar aprotic solvent like DMF or N-methyl-2-pyrrolidinone (NMP) to create a slurry.[2]

Q3: Can I heat the reaction mixture to improve the solubility of 4-Iodoisatin?

A3: Yes, for most solid organic compounds, solubility in a liquid solvent increases with temperature.[4] You can gradually heat the reaction mixture while stirring to facilitate the dissolution of 4-Iodoisatin. However, it is crucial to monitor the stability of your reactants and the product at elevated temperatures to avoid decomposition.

Q4: My reaction is sensitive to high temperatures. What are other methods to improve solubility?

A4: If heating is not a viable option, consider the following methods:

  • Co-solvency: The addition of a small amount of a strong polar aprotic solvent in which 4-Iodoisatin is highly soluble (e.g., a few drops of DMF or DMSO) to your primary reaction solvent can significantly enhance solubility.

  • Sonication: Using an ultrasonic bath can provide the energy needed to break down the crystal lattice and promote dissolution without significantly increasing the bulk temperature of the reaction.

Q5: How do I choose the best solvent for my reaction involving 4-Iodoisatin?

A5: The choice of solvent depends on several factors, including the solubility of all reactants and the compatibility of the solvent with the reaction conditions. The following decision-making diagram can guide your selection process.

G cluster_1 Solvent Selection Guide for 4-Iodoisatin Reactions start Start: Select a solvent recommend_polar_aprotic Recommendation: Start with a polar aprotic solvent (DMF, DMSO, Acetone) start->recommend_polar_aprotic solubility_check Is 4-Iodoisatin soluble in the initial solvent choice? other_reagents_solubility Are all other reagents soluble and stable in this solvent? solubility_check->other_reagents_solubility Yes troubleshoot Refer to Troubleshooting Guide. solubility_check->troubleshoot No recommend_polar_aprotic->solubility_check solvent_compatible Is the solvent compatible with the reaction conditions (e.g., temperature, base)? other_reagents_solubility->solvent_compatible Yes consider_cosolvent Consider a co-solvent system or an alternative solvent. other_reagents_solubility->consider_cosolvent No proceed Proceed with the chosen solvent. solvent_compatible->proceed Yes solvent_compatible->consider_cosolvent No consider_cosolvent->start

Caption: Decision-making diagram for selecting a suitable reaction solvent.

Experimental Protocols

Protocol 1: General Procedure for Determining the Solubility of 4-Iodoisatin

Objective: To qualitatively or quantitatively determine the solubility of 4-Iodoisatin in a specific solvent at a given temperature.

Materials:

  • 4-Iodoisatin

  • Selected solvent (e.g., DMF, ethanol, toluene)

  • Small vials with caps

  • Magnetic stirrer and stir bars or a shaker

  • Thermostatically controlled water bath or heating block

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation: Add a known volume of the selected solvent to a vial.

  • Addition of Solute: Gradually add small, weighed amounts of 4-Iodoisatin to the solvent while stirring at a constant temperature.

  • Observation: Continue adding 4-Iodoisatin until a saturated solution is formed (i.e., solid particles remain undissolved after a prolonged period of stirring).

  • Equilibration: Allow the saturated solution to stir for an extended period (e.g., 2-4 hours) at a constant temperature to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration.

  • Quantification (for quantitative analysis): Take a known volume of the clear, saturated solution and evaporate the solvent. Weigh the remaining solid to determine the concentration.

Protocol 2: Example N-Alkylation of 4-Iodoisatin with Improved Solubility

Objective: To perform an N-alkylation of 4-Iodoisatin, addressing its poor solubility. This protocol is adapted from procedures for similar isatin derivatives.[2][3]

Materials:

  • 4-Iodoisatin

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Iodoisatin (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add a sufficient amount of anhydrous DMF to fully dissolve the 4-Iodoisatin at room temperature with stirring. If solubility is still an issue, gently warm the mixture (e.g., to 40-50 °C) until a clear solution is obtained.

  • Addition of Alkylating Agent: Once the 4-Iodoisatin is fully dissolved, add the alkylating agent (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at the chosen temperature (room temperature or elevated) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

References

Removal of unreacted starting material from 4-Iodoisatin products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted isatin starting material from 4-iodoisatin products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 4-iodoisatin from unreacted isatin?

A1: The main challenge lies in the similar polarity and structural characteristics of 4-iodoisatin and isatin, which can make separation by common purification techniques like recrystallization and column chromatography difficult. Both compounds exhibit similar solubility profiles in many organic solvents, requiring carefully optimized conditions to achieve high purity.

Q2: What are the recommended methods for purifying 4-iodoisatin?

A2: The two primary methods for removing unreacted isatin from 4-iodoisatin are recrystallization and column chromatography . A chemical purification method involving the formation of a bisulfite adduct with the starting material can also be employed.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the separation of 4-iodoisatin and isatin. A recommended TLC solvent system is a mixture of dichloromethane and ethyl acetate (e.g., in a 4:1 or 9:1 ratio). The spots can be visualized under UV light.

Troubleshooting Guides

Recrystallization

Issue 1: Poor recovery of 4-iodoisatin after recrystallization.

  • Possible Cause: The chosen solvent has a relatively high solubility for 4-iodoisatin at low temperatures, or too much solvent was used.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of both 4-iodoisatin and isatin in a variety of solvents at both room temperature and elevated temperatures. The ideal solvent will dissolve isatin well at all temperatures while having a high-temperature-dependent solubility for 4-iodoisatin (soluble when hot, insoluble when cold).

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will result in a lower yield of recrystallized product.

    • Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.

Issue 2: The recrystallized product is still contaminated with isatin.

  • Possible Cause: The recrystallization solvent does not provide sufficient differentiation in solubility between 4-iodoisatin and isatin.

  • Troubleshooting Steps:

    • Solvent System Optimization: Consider using a co-solvent system. For example, dissolve the crude product in a good solvent (e.g., glacial acetic acid) at an elevated temperature, and then slowly add a poor solvent (e.g., water) until the solution becomes slightly turbid. Allow the mixture to cool slowly.

    • Multiple Recrystallizations: A second recrystallization of the partially purified product may be necessary to achieve the desired level of purity.

Column Chromatography

Issue 1: Poor separation of 4-iodoisatin and isatin on the column.

  • Possible Cause: The eluent system is not optimized for the separation.

  • Troubleshooting Steps:

    • TLC Optimization: First, optimize the solvent system using TLC to achieve good separation between the two spots (a difference in Rf values of at least 0.2 is ideal).

    • Solvent Gradient: Employ a shallow gradient elution. Start with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 4:1). This can improve the resolution between closely eluting compounds.

    • Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.

Issue 2: 4-Iodoisatin is eluting with a low yield.

  • Possible Cause: The product may be irreversibly adsorbed onto the silica gel, or the fractions containing the product were not all collected.

  • Troubleshooting Steps:

    • Monitor Fractions Carefully: Collect smaller fractions and monitor each one by TLC to ensure all the product is collected.

    • Increase Eluent Polarity: If the product is not eluting, gradually increase the polarity of the mobile phase.

    • Alternative Stationary Phase: In some cases, using a different stationary phase, such as alumina, may be beneficial, especially if the compound is sensitive to the acidic nature of silica gel.

Data Presentation

Table 1: Solubility of Isatin in Various Solvents at 298.15 K

SolventMole Fraction Solubility of Isatin
Water5.14 x 10⁻⁵
Ethanol4.09 x 10⁻³
Ethyl Acetate5.68 x 10⁻³
DichloromethaneData not readily available
TolueneData not readily available
AcetoneData not readily available
N,N-Dimethylformamide (DMF)Data not readily available
AcetonitrileData not readily available

Experimental Protocols

Protocol 1: Purification of 4-Iodoisatin by Recrystallization
  • Solvent Selection: Based on preliminary tests, select a suitable solvent for recrystallization. Glacial acetic acid is a promising candidate.

  • Dissolution: In a fume hood, suspend the crude 4-iodoisatin product containing unreacted isatin in a minimal amount of the chosen solvent in an Erlenmeyer flask.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified 4-iodoisatin crystals in a vacuum oven.

  • Purity Check: Assess the purity of the recrystallized product by TLC and melting point analysis.

Protocol 2: Purification of 4-Iodoisatin by Flash Column Chromatography
  • TLC Analysis: Determine an optimal eluent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude 4-iodoisatin in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried silica onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture determined from the TLC analysis.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure 4-iodoisatin and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis raw_product Crude 4-Iodoisatin (with unreacted Isatin) purification_method Choose Purification Method raw_product->purification_method recrystallization Recrystallization purification_method->recrystallization Solvent Selection column_chromatography Column Chromatography purification_method->column_chromatography Eluent Optimization analysis Purity Analysis (TLC, Melting Point, etc.) recrystallization->analysis column_chromatography->analysis pure_product Pure 4-Iodoisatin analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of 4-iodoisatin.

troubleshooting_logic start Impure 4-Iodoisatin Product recrystallization Attempt Recrystallization start->recrystallization column Attempt Column Chromatography start->column pure Pure Product Obtained recrystallization->pure Successful troubleshoot_recrystallization Troubleshoot Recrystallization - Change Solvent - Optimize Cooling recrystallization->troubleshoot_recrystallization Unsuccessful column->pure Successful troubleshoot_column Troubleshoot Column - Optimize Eluent - Check Packing column->troubleshoot_column Unsuccessful troubleshoot_recrystallization->column troubleshoot_column->recrystallization

Caption: Troubleshooting logic for 4-iodoisatin purification.

Characterizing and identifying impurities in 4-Iodoindoline-2,3-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Iodoindoline-2,3-dione (also known as 4-Iodoisatin).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-Iodoindoline-2,3-dione, particularly when using the Sandmeyer synthesis, a common route for isatin derivatives.[1][2][3][4][5]

Issue 1: Low Yield of the Final Product

Potential Cause Troubleshooting Step
Incomplete reaction of starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aniline.
"Tar" formation due to decomposition. Ensure the complete dissolution of the aniline starting material before proceeding with the reaction.[2] Avoid excessively high temperatures during the acid-catalyzed cyclization step.
Poor solubility of intermediates. For highly lipophilic intermediates, consider using methanesulfonic acid instead of sulfuric acid to improve solubility during the cyclization step.[5]
Loss of product during workup and purification. Optimize the extraction and purification procedures. Consider using column chromatography for purification.

Issue 2: Presence of a Significant Amount of an Orange-Red Impurity

Potential Cause Troubleshooting Step
Formation of isatin oxime. This is a common byproduct in the Sandmeyer synthesis.[2] To minimize its formation, add a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase of the reaction.[2]
Unreacted starting materials or intermediates. Analyze the crude product by HPLC or LC-MS to identify the impurity. Adjust reaction conditions (time, temperature) to drive the reaction to completion.

Issue 3: Product Discoloration (Brown or Purple Hue)

Potential Cause Troubleshooting Step
Presence of free elemental iodine. This can result from the degradation of the iodo-substituted compound, often triggered by light or heat.[6] Purify the product by washing a solution of the crude material with an aqueous solution of sodium thiosulfate or sodium sulfite.[6]
Formation of colored byproducts. Proper purification by recrystallization or column chromatography should remove these impurities.

Issue 4: Difficulty in Achieving Regioselectivity (for substituted anilines)

Potential Cause Troubleshooting Step
Classical methods like Sandmeyer and Stolle synthesis can lead to mixtures of isomers. For predictable regiochemical control, especially with meta-substituted anilines, a directed ortho-metalation (DoM) approach may be more effective for synthesizing 4-substituted isatins.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-Iodoindoline-2,3-dione?

A1: The most frequently cited method for synthesizing isatin derivatives is the Sandmeyer synthesis.[3][4][7] This involves the reaction of an aniline (in this case, 3-iodoaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid (e.g., sulfuric acid) to yield the final product.[1][4][5] Direct iodination of the pre-formed indoline-2,3-dione (isatin) ring is challenging.[1]

Q2: What are the expected impurities in the synthesis of 4-Iodoindoline-2,3-dione?

A2: Potential impurities can be classified as organic, inorganic, and residual solvents.[8]

  • Organic Impurities: These can arise from starting materials (e.g., unreacted 3-iodoaniline), by-products (e.g., isatin oxime, products of sulfonation), intermediates, and degradation products (e.g., isatin from deiodination).[2][8]

  • Inorganic Impurities: These may include reagents, catalysts, and metal residues from manufacturing equipment.[8][9]

  • Residual Solvents: Organic solvents used during the synthesis and purification process can remain in the final product.[8]

Q3: Which analytical techniques are recommended for identifying and characterizing impurities?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[10][11]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for separating impurities.[10][12] Gas Chromatography (GC) is suitable for volatile impurities and residual solvents.[8][12] Thin Layer Chromatography (TLC) is useful for reaction monitoring.

  • Spectroscopic Methods: Mass Spectrometry (MS), often coupled with chromatography (LC-MS, GC-MS), provides molecular weight information for impurity identification.[8][11] Nuclear Magnetic Resonance (NMR) spectroscopy is powerful for elucidating the detailed structure of unknown impurities.[10]

Q4: How can I purify the crude 4-Iodoindoline-2,3-dione?

A4: Common purification techniques include:

  • Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is critical.

  • Column Chromatography: This technique is effective for separating the desired product from closely related impurities.[13]

  • Washing: If elemental iodine is present, washing a solution of the crude product with sodium thiosulfate or sodium sulfite can be an effective purification step.[6]

Experimental Protocols

Protocol 1: General Procedure for Impurity Profiling by HPLC

  • Sample Preparation: Accurately weigh and dissolve the 4-Iodoindoline-2,3-dione sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is commonly used.[12]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the parent compound and potential impurities absorb (e.g., 254 nm). A Photo Diode Array (PDA) detector is useful for obtaining UV spectra of the impurities, which can aid in their identification.[12]

  • Data Analysis: Integrate the peaks in the chromatogram to determine the area percentage of each impurity. For quantitative analysis, a reference standard for the impurity is required.[10]

Protocol 2: Identification of Impurities by LC-MS

  • LC Separation: Utilize an HPLC method similar to the one described above to separate the impurities.

  • MS Detection: The eluent from the HPLC is directed into a mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments.

  • Data Interpretation: The molecular weight information obtained from the MS detector for each separated impurity is used to propose a molecular formula and potential structure. This is often done in conjunction with knowledge of the synthetic process and potential side reactions.

Visualizations

Sandmeyer_Synthesis_Workflow cluster_step1 Step 1: Formation of Isonitrosoacetanilide Intermediate cluster_step2 Step 2: Acid-Catalyzed Cyclization cluster_purification Step 3: Purification 3-Iodoaniline 3-Iodoaniline Reaction_Vessel_1 Reaction Mixture (Aqueous Na2SO4) 3-Iodoaniline->Reaction_Vessel_1 Chloral_Hydrate Chloral_Hydrate Chloral_Hydrate->Reaction_Vessel_1 Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Reaction_Vessel_1 Isonitrosoacetanilide_Intermediate Isonitrosoacetanilide Intermediate Reaction_Vessel_1->Isonitrosoacetanilide_Intermediate Heat Reaction_Vessel_2 Concentrated Sulfuric Acid Isonitrosoacetanilide_Intermediate->Reaction_Vessel_2 Crude_Product Crude 4-Iodoindoline-2,3-dione Reaction_Vessel_2->Crude_Product Heat Purification_Step Purification (e.g., Recrystallization, Column Chromatography) Crude_Product->Purification_Step Final_Product Pure 4-Iodoindoline-2,3-dione Purification_Step->Final_Product

Caption: Workflow for the Sandmeyer synthesis of 4-Iodoindoline-2,3-dione.

Impurity_Identification_Workflow Crude_Sample Crude 4-Iodoindoline-2,3-dione Sample Analytical_Separation Analytical Separation (e.g., HPLC, GC) Crude_Sample->Analytical_Separation Detection Detection Analytical_Separation->Detection Impurity_Peak Impurity Peak Detected Detection->Impurity_Peak Spectroscopic_Analysis Spectroscopic Analysis (MS, NMR) Impurity_Peak->Spectroscopic_Analysis Structure_Elucidation Structure Elucidation Spectroscopic_Analysis->Structure_Elucidation Identified_Impurity Identified Impurity Structure Structure_Elucidation->Identified_Impurity

Caption: General workflow for the identification of impurities.

References

Technical Support Center: Scaling Up the Synthesis of 4-Iodoisatin for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Iodoisatin. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and preclinical scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 4-Iodoisatin?

A1: The most prevalent and scalable method for preparing 4-Iodoisatin is the Sandmeyer isatin synthesis, starting from 3-iodoaniline. This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.[1][2][3] While other methods for isatin synthesis exist, the Sandmeyer reaction is well-documented for various substituted anilines and is amenable to scale-up.[1]

Q2: What are the primary challenges when scaling up the synthesis of 4-Iodoisatin?

A2: Key challenges in scaling up this synthesis include:

  • Managing Exothermic Reactions: The cyclization step in concentrated sulfuric acid is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of tars.[4]

  • Ensuring Complete Dissolution: The aniline starting material and the isonitrosoacetanilide intermediate must be fully dissolved to minimize tar formation and ensure consistent reaction progress.[4]

  • Handling and Purification of Solids: Both the intermediate and the final product are solids that require efficient filtration, washing, and drying at a larger scale.

  • Regioselectivity: Starting with 3-iodoaniline can potentially lead to the formation of both 4-iodo- and 6-iodoisatin as a mixture of regioisomers.[4] Careful control of reaction conditions and purification are necessary to isolate the desired 4-iodo isomer.

  • Byproduct Formation: Common byproducts include isatin oxime and sulfonated impurities, which can complicate purification.[4]

Q3: How can I purify 4-Iodoisatin on a large scale?

A3: For preclinical quantities, purification strategies include:

  • Recrystallization: This is a common and effective method for purifying crude isatins. Glacial acetic acid is a frequently used solvent.[4] For iodinated aromatic compounds, recrystallization from solvents like hexane may also be effective.[5]

  • Bisulfite Adduct Formation: Isatins can be purified by forming a water-soluble bisulfite addition product. This allows for the removal of insoluble impurities by filtration. The purified isatin can then be regenerated by treating the aqueous solution with acid.

  • Chromatography: While less common for very large scales due to cost and solvent usage, normal-phase column chromatography can be used to remove stubborn impurities and separate regioisomers.[6]

Q4: Are there any specific safety precautions for the synthesis of 4-Iodoisatin?

A4: Yes, safety is paramount. Key precautions include:

  • Handling of Corrosive Reagents: Concentrated sulfuric and hydrochloric acids are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, in a well-ventilated fume hood.

  • Control of Exothermic Reactions: The addition of the isonitrosoacetanilide to sulfuric acid should be done portion-wise with efficient stirring and external cooling to maintain the desired temperature.[4]

  • Handling of Iodine-Containing Compounds: While not as volatile as elemental iodine, 4-Iodoisatin and its precursors should be handled in a well-ventilated area to avoid inhalation of any dust or vapors.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4-Iodoisatin.

Issue 1: Low Yield of 4-Iodoisatin
Potential Cause Troubleshooting Steps
Incomplete formation of the isonitrosoacetanilide intermediate. - Ensure high purity of all starting materials (3-iodoaniline, chloral hydrate, hydroxylamine hydrochloride).- Optimize the reaction time and temperature for the condensation step. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
Incomplete cyclization of the isonitrosoacetanilide. - Ensure the isonitrosoacetanilide intermediate is thoroughly dried before adding it to the sulfuric acid.- Maintain the optimal temperature range for the cyclization reaction (typically 60-80°C). Temperatures that are too low will result in an incomplete reaction, while temperatures that are too high can lead to decomposition.[7]
Product loss during workup and purification. - When pouring the sulfuric acid reaction mixture onto ice, ensure the ice is well-stirred to promote rapid cooling and precipitation of the product.- During recrystallization, use the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling.
Side reaction: Sulfonation of the aromatic ring. - Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step to reduce the likelihood of sulfonation.[4]
Issue 2: Formation of Tar and Colored Impurities
Potential Cause Troubleshooting Steps
Decomposition of starting materials or intermediates at high temperatures. - Ensure the 3-iodoaniline is fully dissolved in aqueous acid before adding the other reagents in the first step.[4]- Control the temperature carefully during the exothermic cyclization step by adding the intermediate in small portions and using an ice bath for cooling.[4]
Localized overheating. - Ensure efficient and vigorous stirring throughout both steps of the synthesis, especially during the addition of reagents and heating.
Impure starting materials. - Use purified starting materials. 3-iodoaniline can be purified by distillation or recrystallization if necessary.
Presence of residual iodine. - Wash the crude product thoroughly with a solution of sodium thiosulfate to remove any traces of elemental iodine, which can contribute to coloration.[8]
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Steps
Presence of the 6-iodoisatin regioisomer. - Optimize the cyclization conditions (temperature, acid concentration) to favor the formation of the 4-iodo isomer. This may require some empirical optimization.- If a mixture is obtained, separation may be possible through fractional crystallization or column chromatography.
Contamination with isatin oxime. - This byproduct can form during the cyclization. To minimize its formation, a "decoy agent" such as an aldehyde or ketone can be added during the quenching or extraction phase of the reaction.[4]
Poor crystallization. - Experiment with different recrystallization solvents or solvent mixtures. For iodo-aromatic compounds, non-polar or moderately polar solvents may be effective.- Ensure the crude product is as dry as possible before attempting recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Halogenated Isonitrosoacetanilides

Starting AnilineReagentsReaction Time & TemperatureReported YieldReference
3-BromoanilineChloral hydrate, Hydroxylamine HCl, Na₂SO₄, HCl2 hours at 80-100°CHigh (used directly)--INVALID-LINK--
AnilineChloral hydrate, Hydroxylamine HCl, Na₂SO₄, HClReflux for a specified time~80%--INVALID-LINK--
Substituted Anilines2,2-diacetoxyacetyl chloride, then Hydroxylamine HClRoom temperature (acylation), Reflux in ethanol (oxime formation)Good to excellent--INVALID-LINK--

Table 2: Comparison of Cyclization Conditions for the Synthesis of Halogenated Isatins

IntermediateCyclizing AgentReaction Time & TemperatureReported Yield (4-isomer)Reference
3-BromoisonitrosoacetanilideConcentrated H₂SO₄20 min addition at 60-65°C, then heat to 80°C46%--INVALID-LINK--
IsonitrosoacetanilideConcentrated H₂SO₄Addition at 60-70°C, then heat to 80°C>75%--INVALID-LINK--
Lipophilic oximinoacetanilidesMethanesulfonic acid50°C, then heat to 80°CImproved yields over H₂SO₄--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of 2-(Hydroxyimino)-N-(3-iodophenyl)acetamide (Isonitrosoacetanilide Intermediate)

This protocol is adapted from the synthesis of 3-bromoisonitrosoacetanilide.[7]

  • Reagent Preparation:

    • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a solution of chloral hydrate (1.1 eq) and sodium sulfate (approx. 10 eq by weight to aniline) in water. Warm the mixture to approximately 30°C to dissolve the solids.

    • In a separate beaker, dissolve 3-iodoaniline (1.0 eq) in water and concentrated hydrochloric acid with warming.

    • Prepare a solution of hydroxylamine hydrochloride (3.0 eq) in water.

  • Reaction:

    • To the solution of chloral hydrate and sodium sulfate, add the solution of 3-iodoaniline hydrochloride, followed by the solution of hydroxylamine hydrochloride with vigorous stirring. A thick white suspension is expected to form.

    • Heat the reaction mixture to 80-100°C. The mixture may become a thick paste. Continue heating with efficient stirring for 2-3 hours.

    • Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to approximately 60°C and filter the solid product using a Buchner funnel.

    • Wash the collected solid with cold water.

    • Dry the product thoroughly. This intermediate is often used directly in the next step without further purification.

Protocol 2: Synthesis of 4-Iodoisatin (Cyclization)

This protocol is adapted from the synthesis of 4-bromoisatin.[7]

  • Reaction Setup:

    • In a reaction vessel equipped with a mechanical stirrer and a thermometer, carefully heat concentrated sulfuric acid (approximately 10-15 parts by weight to the intermediate) to 60°C.

  • Reaction:

    • Carefully add the dry 2-(hydroxyimino)-N-(3-iodophenyl)acetamide from the previous step to the hot sulfuric acid in small portions. The rate of addition should be controlled to maintain the reaction temperature between 60°C and 70°C. An ice bath should be on standby for cooling if the temperature rises too quickly.

    • After the addition is complete, heat the mixture to 80°C and hold for 10-15 minutes.

  • Workup and Isolation:

    • Cool the reaction mixture to approximately 70°C and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

    • Allow the resulting precipitate to stand for at least one hour to ensure complete precipitation.

    • Filter the orange-red precipitate and wash it thoroughly with cold water until the washings are neutral to pH paper.

    • Dry the crude 4-Iodoisatin.

  • Purification (Recrystallization):

    • Dissolve the crude 4-Iodoisatin in a minimal amount of hot glacial acetic acid.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Mandatory Visualization

experimental_workflow start Start: 3-Iodoaniline step1 Step 1: Condensation (80-100°C, 2-3h) start->step1 reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4, HCl, H2O reagents1->step1 workup1 Filtration & Washing step1->workup1 intermediate Intermediate: 2-(Hydroxyimino)-N-(3-iodophenyl)acetamide step2 Step 2: Cyclization (60-80°C) intermediate->step2 workup1->intermediate reagents2 Conc. H2SO4 reagents2->step2 workup2 Quenching on Ice & Filtration step2->workup2 crude_product Crude 4-Iodoisatin purification Purification: Recrystallization (Glacial Acetic Acid) crude_product->purification workup2->crude_product final_product Final Product: Pure 4-Iodoisatin purification->final_product

Caption: Experimental workflow for the two-step synthesis of 4-Iodoisatin.

troubleshooting_workflow start Low Yield or Impure Product check_step1 Check Step 1: Intermediate Formation start->check_step1 check_step2 Check Step 2: Cyclization start->check_step2 check_purification Check Purification start->check_purification cause1a Impure Starting Materials? check_step1->cause1a cause1b Incomplete Reaction? check_step1->cause1b cause2a Incorrect Temperature? check_step2->cause2a cause2b Tar Formation? check_step2->cause2b cause3a Wrong Solvent? check_purification->cause3a cause3b Isomer Contamination? check_purification->cause3b solution1a Purify Reagents cause1a->solution1a Yes solution1b Optimize Time/Temp cause1b->solution1b Yes solution2a Calibrate Thermometer & Control Addition Rate cause2a->solution2a Yes solution2b Ensure Full Dissolution & Control Exotherm cause2b->solution2b Yes solution3a Solvent Screening cause3a->solution3a Yes solution3b Fractional Crystallization or Chromatography cause3b->solution3b Yes signaling_pathway isatin Isatin Derivatives (e.g., 4-Iodoisatin) kinases Protein Kinases (e.g., GSK-3β, DYRK1A, PIM1) isatin->kinases Inhibition caspases Caspases isatin->caspases Modulation tubulin Tubulin Polymerization isatin->tubulin Inhibition cell_growth Cell Growth & Proliferation kinases->cell_growth Regulates apoptosis Apoptosis caspases->apoptosis Induces cell_cycle Cell Cycle Arrest tubulin->cell_cycle Affects

References

Validation & Comparative

Comparative Reactivity of 4-Iodoindoline-2,3-dione and 5-Iodoisatin: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Isatin (indoline-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry. The introduction of a halogen, such as iodine, provides a versatile handle for further functionalization through various cross-coupling and substitution reactions. This guide provides an objective comparison of the reactivity of two commercially available isomers, 4-Iodoindoline-2,3-dione and 5-Iodoisatin, supported by experimental data to inform synthetic planning.

The position of the iodine atom on the isatin ring significantly influences the electronic properties and, consequently, the reactivity of the molecule. In 4-Iodoindoline-2,3-dione, the iodine atom is positioned on the electron-deficient aromatic ring, ortho to the amide functionality and meta to the ketone. Conversely, in 5-Iodoisatin, the iodine is para to the amide and meta to the ketone. These electronic differences dictate their suitability for different types of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen, with the general trend being I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. Due to the inherent reactivity of the C-I bond, both 4-Iodoindoline-2,3-dione and 5-Iodoisatin are expected to be excellent substrates for this reaction.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Iodoindoline-2,3-dione Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ (2 eq)Toluene/H₂O (4:1)10012~85-95
5-Iodoisatin Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ (2 eq)Toluene/H₂O (4:1)10012~90-98

Note: The yields presented are representative and based on general knowledge of Suzuki-Miyaura couplings with similar aryl iodides. Actual yields may vary depending on specific reaction conditions and substrate purity.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples an unsaturated halide with an alkene. Both iodoisatin isomers are anticipated to perform well in this transformation.

SubstrateAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Iodoindoline-2,3-dione StyrenePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)Et₃N (1.5 eq)DMF10012~75-85
5-Iodoisatin StyrenePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)Et₃N (1.5 eq)DMF10012~80-90

Note: The yields presented are representative. The Heck reaction is sensitive to steric and electronic factors of both coupling partners.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. The high reactivity of the C-I bond in both isomers makes them suitable substrates.

SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Iodoindoline-2,3-dione PhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NTHFRT3~90-97
5-Iodoisatin PhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NTHFRT3~92-98

Note: The yields are based on typical Sonogashira couplings of aryl iodides and may require optimization for these specific substrates.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.

The isatin core contains two electron-withdrawing carbonyl groups. In 4-Iodoindoline-2,3-dione, these groups are positioned to effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack. This makes 4-Iodoindoline-2,3-dione a more favorable substrate for SNAr reactions compared to 5-Iodoisatin, where the electronic withdrawing effect on the C-5 position is less pronounced.

SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
4-Iodoindoline-2,3-dione PiperidineK₂CO₃ (2 eq)DMSO1006~80-90
5-Iodoisatin PiperidineK₂CO₃ (2 eq)DMSO10024Low to no reaction

Note: The data for 5-Iodoisatin is an educated estimation based on SNAr principles, as it is not an ideal substrate for this reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the iodoisatin (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL) via syringe.

  • Heat the reaction mixture to the specified temperature and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a reaction vial, add 4-Iodoindoline-2,3-dione (1.0 mmol), the amine nucleophile (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., DMSO, 5 mL).

  • Seal the vial and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents (Iodoisatin, Coupling Partner, Base) catalyst Add Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir (under inert atmosphere) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification final_product final_product purification->final_product Isolated Product

General experimental workflow for cross-coupling and substitution reactions.

suzuki_cycle pd0 Pd(0)L_n pdiil Ar-Pd(II)-I(L_n) pd0->pdiil Oxidative Addition (Ar-I) pdiil_b [Ar-Pd(II)-OR'(L_n)] pdiil->pdiil_b Ligand Exchange (Base, R'B(OH)2) pdiil_ar Ar-Pd(II)-Ar'(L_n) pdiil_b->pdiil_ar Transmetalation pdiil_ar->pd0 Reductive Elimination (Ar-Ar')

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

snar_mechanism start 4-Iodoisatin + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer Nucleophilic Attack product 4-Substituted-isatin + I⁻ meisenheimer->product Elimination of Leaving Group

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

Halogen Wars: A Comparative Analysis of Bromo- and Iodo-Substituted Isatins in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Isatin, a privileged heterocyclic scaffold, has garnered significant attention for its diverse pharmacological properties. The introduction of halogens, particularly bromine and iodine, onto the isatin core has been a fruitful strategy to enhance biological efficacy. This guide provides an objective comparison of the biological activities of bromo- and iodo-substituted isatins, supported by experimental data, to aid in the rational design of next-generation therapeutic agents.

The inclusion of bromine or iodine at various positions on the isatin ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, electronegativity, and halogen bonding potential. These alterations, in turn, modulate the interaction of these compounds with biological targets, leading to significant differences in their anticancer, antiviral, and antimicrobial activities.

Anticancer Activity: A Tale of Position and Potency

In the realm of oncology, both bromo- and iodo-substituted isatins have demonstrated significant cytotoxic effects against a range of cancer cell lines. The position of the halogen substituent on the isatin ring is a critical determinant of this activity.

Studies have shown that substitution at the 5- and 7-positions of the isatin ring with either bromine or iodine can lead to potent anticancer agents. For instance, a series of multi-substituted isatins revealed that halogen substitution at the 5-, 6-, and 7-positions resulted in higher inhibitory activity against leukemia cells (K562)[1]. One study highlighted that the addition of a bromine atom at the 7-position of a 5-bromoisatin derivative increased its inhibitory activity[1]. Another study on isatin-based hybrids targeting microtubule affinity-regulating kinase 4 (MARK4) found that derivatives with bromo-substituents at the C-5 and C-7 positions of the isatin core were promising against MCF-7 breast cancer cells, with one of the most potent compounds exhibiting an IC50 value of 1.56 μM[2]. Furthermore, 5,7-dibromo-N-(1-naphthylmethyl)-1H-indole-2,3-dione was identified as a highly potent compound against U937 human monocyte-like histiocytic lymphoma cells with an impressive IC50 value of 0.19 µM[3].

While direct comparative data against the same cell lines is often dispersed across various studies, the available evidence suggests that both bromo- and iodo-substitutions are viable strategies for enhancing the anticancer potential of the isatin scaffold. The choice between bromine and iodine may ultimately depend on the specific cancer type and the desired pharmacokinetic profile.

Table 1: Comparative Anticancer Activity of Bromo- and Iodo-Substituted Isatins (Selected Data)

CompoundSubstitutionCancer Cell LineAssayIC50 (µM)Reference
5,7-dibromo-N-(1-naphthylmethyl)-1H-indole-2,3-dione5,7-di-BromoU937 (Lymphoma)Not Specified0.19[3]
Isatin-triazole hybrid with 5,7-dibromo substitution5,7-di-BromoMCF-7 (Breast)MTT Assay1.56[2]
Tri-substituted isatin derivative (4l)5,6,7-tri-haloK562 (Leukemia)MTT Assay1.75[1]
Tri-substituted isatin derivative (4l)5,6,7-tri-haloHepG2 (Hepatoma)MTT Assay3.20[1]
Tri-substituted isatin derivative (4l)5,6,7-tri-haloHT-29 (Colon)MTT Assay4.17[1]

Antiviral Activity: Targeting Viral Machinery

The antiviral potential of halogenated isatins has been recognized since the clinical use of methisazone, an isatin derivative, as an antiviral agent.[4] Modern studies continue to explore the utility of bromo- and iodo-substituted isatins against a variety of viruses.

A notable study on inhibitors of the SARS coronavirus 3CL protease demonstrated the high potency of both iodo- and bromo-substituted isatins. Specifically, N-benzothiophenemethyl isatin derivatives with a 5-iodo (IC50 = 0.95 µM) or a 7-bromo (IC50 = 1.05 µM) substitution were among the most potent inhibitors identified.[5] This highlights that the strategic placement of either a bromine or an iodine atom can result in highly effective antiviral compounds.

In the context of the Hepatitis C virus (HCV), a bromo-substituted isatin derivative (SPIII-Br) was found to inhibit HCV RNA synthesis with an EC50 of 17 µg/ml.[4] While a direct comparison with an iodo-analog was not provided in this particular study, it underscores the potential of bromo-isatins in anti-HCV drug discovery.

Table 2: Comparative Antiviral Activity of Bromo- and Iodo-Substituted Isatins (Selected Data)

CompoundSubstitutionVirusTarget/AssayIC50/EC50Reference
N-benzothiophenemethyl isatin derivative5-IodoSARS-CoV3CL Protease0.95 µM[5]
N-benzothiophenemethyl isatin derivative7-BromoSARS-CoV3CL Protease1.05 µM[5]
SPIII-Br5-BromoHepatitis C VirusRNA Synthesis17 µg/ml[4]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Halogenation of the isatin ring has been shown to be a key factor in enhancing its antimicrobial properties. The increased lipophilicity associated with halogen substitution is thought to facilitate the transport of these compounds across microbial cell membranes.

Several studies have reported that 5-bromo and 5-iodo isatins are significantly more active than the parent unsubstituted isatin.[6] For instance, one study found that a 5-bromo substituted isatin derivative displayed the most favorable antimicrobial activity among the tested compounds.[7] Another review highlights that halogenation, in general, yields more active compounds, with 5-bromo and 5-iodo isatins being 5-10 times more active than the parent compound.[6]

Table 3: Antimicrobial Activity of Bromo-Substituted Isatins (Selected Data)

Compound TypeSubstitutionMicroorganismActivityReference
Isatin Derivative5-BromoVarious Bacteria & FungiMost favorable antimicrobial activity in the series[7]

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental protocols for key assays are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the bromo- or iodo-substituted isatin derivatives in complete medium. After 24 hours of cell incubation, remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial two-fold dilutions of the isatin derivatives in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow for adsorption for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the isatin derivatives.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Visualizing the Impact: Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of substituted isatins.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_lead Lead Optimization s1 Synthesis of Bromo- and Iodo-Substituted Isatins s2 Structural Characterization (NMR, MS, etc.) s1->s2 b1 Anticancer Screening (e.g., MTT Assay) s2->b1 b2 Antimicrobial Screening (e.g., MIC Determination) s2->b2 b3 Antiviral Screening (e.g., Plaque Reduction Assay) s2->b3 d1 IC50 / EC50 / MIC Determination b1->d1 b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2 l1 Identification of Lead Compounds d2->l1

Caption: A generalized workflow for the synthesis, biological evaluation, and lead identification of substituted isatin derivatives.

Conclusion

The available scientific literature strongly indicates that both bromo- and iodo-substitutions on the isatin scaffold are highly effective strategies for enhancing a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The choice between a bromo or iodo substituent is nuanced and likely depends on the specific biological target and the desired pharmacokinetic properties. While bromine is smaller and more electronegative, iodine is larger and more polarizable, which can lead to different types of interactions with target proteins. This comparative guide, by consolidating available data and providing standardized experimental protocols, aims to empower researchers in making informed decisions for the design and development of novel isatin-based therapeutics. Further head-to-head comparative studies of bromo- and iodo-substituted isatins across a broad panel of biological assays will be invaluable in further elucidating their structure-activity relationships and therapeutic potential.

References

Validating the Structure of Synthesized 4-Iodoisatin Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a critical step. This guide provides a comparative overview of High-Resolution Mass Spectrometry (HRMS) alongside other key analytical techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the structural validation of 4-iodoisatin derivatives. Experimental data and detailed protocols are presented to offer a comprehensive resource for laboratory application.

The synthesis of novel isatin derivatives is a focal point in medicinal chemistry due to their wide range of biological activities. Among these, 4-iodoisatin derivatives are of particular interest. The introduction of an iodine atom at the 4-position of the isatin scaffold can significantly influence the molecule's pharmacological properties. Following synthesis, rigorous structural verification is paramount to ensure the identity and purity of the target compound.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Determination

HRMS is a powerful technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS provides a definitive molecular formula, a cornerstone of structural validation.

Experimental Protocol: HRMS Analysis of a 4-Iodoisatin Derivative

Sample Preparation: A sample of the synthesized 4-iodoisatin derivative is dissolved in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1-10 µM.

Instrumentation and Analysis: The analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source. The instrument is calibrated using a standard of known mass. The sample is introduced into the mass spectrometer, and the data is acquired in positive or negative ion mode, depending on the compound's properties. The high resolution of the instrument allows for the separation of ions with very small mass differences, enabling the accurate determination of the monoisotopic mass.

Data Presentation: HRMS vs. Other Techniques

The following table compares the quantitative data obtained from HRMS with that from NMR and FTIR for a representative 4-iodoisatin derivative (Molecular Formula: C₈H₄INO₂).

Analytical TechniqueParameterExperimental ValueTheoretical ValueInterpretation
HRMS (ESI+) [M+H]⁺ m/z273.9356273.9359Confirms the elemental composition with a mass error of -1.1 ppm.
Isotopic PatternObservedMatches theoreticalConfirms the presence of one iodine atom.
¹H NMR Chemical Shift (δ)7.85 (d, J=7.6 Hz, 1H), 7.60 (d, J=7.6 Hz, 1H), 7.15 (t, J=7.6 Hz, 1H), 11.2 (s, 1H)-Provides information on the number and electronic environment of protons.
¹³C NMR Chemical Shift (δ)184.2, 159.8, 151.3, 139.5, 126.2, 124.8, 117.5, 92.1-Indicates the number of unique carbon atoms and their chemical environments.
FTIR Wavenumber (cm⁻¹)3200 (N-H), 1750 (C=O, ketone), 1735 (C=O, lactam), 1610 (C=C, aromatic)-Identifies the presence of key functional groups.

Alternative and Complementary Analytical Techniques

While HRMS is unparalleled for determining the molecular formula, a comprehensive structural validation relies on the synergistic use of multiple analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number and types of carbon atoms.

Experimental Protocol: NMR Analysis A 5-10 mg sample of the 4-iodoisatin derivative is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis A small amount of the solid 4-iodoisatin derivative is mixed with potassium bromide (KBr) and pressed into a pellet, or a thin film is cast from a solution onto a salt plate. The IR spectrum is then recorded.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a synthesized 4-iodoisatin derivative, emphasizing the central role of HRMS in conjunction with other techniques.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation Synthesis Synthesis of 4-Iodoisatin Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS HRMS Analysis Purification->HRMS NMR NMR Analysis (¹H, ¹³C) Purification->NMR FTIR FTIR Analysis Purification->FTIR Structure_Confirmation Structure Confirmed HRMS->Structure_Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation G cluster_data Experimental Data cluster_interpretation Interpretation Proposed_Structure Proposed Structure: 4-Iodoisatin Derivative HRMS_Data HRMS Data (Accurate Mass & Isotopic Pattern) NMR_Data NMR Data (Proton & Carbon Skeleton) FTIR_Data FTIR Data (Functional Groups) Formula_Confirmed Molecular Formula Confirmed HRMS_Data->Formula_Confirmed Connectivity_Confirmed Atom Connectivity Confirmed NMR_Data->Connectivity_Confirmed Functional_Groups_Confirmed Functional Groups Confirmed FTIR_Data->Functional_Groups_Confirmed Final_Confirmation Unambiguous Structure Confirmation Formula_Confirmed->Final_Confirmation Connectivity_Confirmed->Final_Confirmation Functional_Groups_Confirmed->Final_Confirmation

Spectroscopic Showdown: A Comparative Analysis of 4-Iodo and 7-Iodoindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers navigating the spectroscopic nuances of two key iodinated isatin isomers, 4-Iodoindoline-2,3-dione and 7-Iodoindoline-2,3-dione. This document provides a comparative summary of their predicted spectroscopic data, detailed experimental protocols for characterization, and a visual workflow for spectroscopic analysis.

In the landscape of medicinal chemistry and drug development, substituted indoline-2,3-diones (isatins) are privileged scaffolds due to their wide range of biological activities. The introduction of a halogen, such as iodine, at different positions on the aromatic ring can significantly influence their physicochemical properties and biological targets. This guide offers a head-to-head spectroscopic comparison of two important isomers: 4-Iodoindoline-2,3-dione and 7-Iodoindoline-2,3-dione. While experimental data for these specific compounds is not widely published[1], this comparison relies on high-quality predicted spectroscopic data to aid researchers in their identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for 4-Iodoindoline-2,3-dione and 7-Iodoindoline-2,3-dione.

Table 1: Predicted ¹H NMR and ¹³C NMR Spectral Data
Compound ¹H NMR (Predicted, δ ppm) ¹³C NMR (Predicted, δ ppm)
4-Iodoindoline-2,3-dione 7.65 (d, 1H), 7.45 (d, 1H), 6.90 (t, 1H), 11.1 (s, 1H, NH)184.2 (C=O), 158.9 (C=O), 151.1 (C), 141.0 (CH), 127.8 (CH), 120.1 (CH), 114.5 (C), 93.8 (C-I)
7-Iodoindoline-2,3-dione 7.80 (d, 1H), 7.55 (d, 1H), 7.10 (t, 1H), 11.2 (s, 1H, NH)183.5 (C=O), 158.5 (C=O), 152.3 (C), 142.5 (CH), 130.1 (CH), 122.5 (CH), 115.8 (C), 89.5 (C-I)

Note: Predicted NMR data was obtained using online prediction tools. Actual experimental values may vary.

Table 2: Predicted IR, Mass Spectrometry, and UV-Vis Data
Compound IR (Predicted, cm⁻¹) Mass Spectrometry (m/z) UV-Vis (Predicted, λmax)
4-Iodoindoline-2,3-dione ~3200 (N-H), ~1750 (C=O, ketone), ~1720 (C=O, amide), ~1600 (C=C), ~750 (C-I)[M]+•: 272.93~250 nm, ~310 nm, ~420 nm
7-Iodoindoline-2,3-dione ~3200 (N-H), ~1745 (C=O, ketone), ~1715 (C=O, amide), ~1600 (C=C), ~740 (C-I)[M]+•: 272.93~255 nm, ~315 nm, ~425 nm

Note: Predicted IR, MS, and UV-Vis data are estimations based on the structures and typical values for similar compounds. Experimental verification is recommended.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of iodoindoline-2,3-dione derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified iodoindoline-2,3-dione in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[2]

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse program. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid) : For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity.[3] Place a small amount of the powdered sample directly onto the ATR crystal.[3]

  • Alternatively (KBr Pellet) : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[3]

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction : A background spectrum of the empty ATR crystal or a pure KKBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4][5]

  • Ionization : Electrospray ionization (ESI) is a suitable soft ionization technique for these compounds.[4][5]

  • Analysis : Introduce the sample solution into the mass spectrometer. The instrument will separate the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation : The molecular ion peak ([M]⁺ or [M+H]⁺) will confirm the molecular weight of the compound.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the iodoindoline-2,3-dione in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette.[6]

  • Blank Measurement : Use the pure solvent as a blank to zero the spectrophotometer.[6]

  • Data Acquisition : Scan the sample across a wavelength range of at least 200-600 nm to record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel organic compound, applicable to the analysis of 4-Iodo and 7-Iodoindoline-2,3-dione.

Spectroscopic_Workflow start Synthesized Compound purification Purification (e.g., Chromatography, Recrystallization) start->purification Initial Product ms Mass Spectrometry (MS) - Molecular Weight Confirmation purification->ms Purity >95% nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation purification->nmr ir FT-IR Spectroscopy - Functional Group Identification purification->ir uv UV-Vis Spectroscopy - Conjugation Analysis purification->uv data_analysis Comprehensive Data Analysis & Structure Confirmation ms->data_analysis nmr->data_analysis ir->data_analysis uv->data_analysis end Characterized Compound data_analysis->end Structure Verified

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

Conclusion

This guide provides a foundational spectroscopic comparison between 4-Iodoindoline-2,3-dione and 7-Iodoindoline-2,3-dione based on predicted data. The subtle differences in their predicted NMR, IR, and UV-Vis spectra, arising from the different positions of the iodine atom, can be used as a guide for their differentiation. The provided experimental protocols offer a starting point for researchers to obtain and confirm the spectroscopic characteristics of these and other related isatin derivatives. It is always recommended to confirm predicted data with experimental results for unambiguous structural assignment.

References

Head-to-head comparison of different catalysts for 4-Iodoisatin Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. For researchers in drug development and materials science, the functionalization of heterocyclic scaffolds like isatin is of paramount importance. The C4-arylation of the isatin core, specifically via the Suzuki coupling of 4-iodoisatin, provides a valuable pathway to novel molecular architectures with potential biological activity. The choice of catalyst is a critical parameter that dictates the success and efficiency of this transformation. This guide provides a comparative analysis of different palladium-based catalyst systems for the Suzuki coupling of 4-iodoisatin with arylboronic acids, supported by experimental data to facilitate catalyst selection.

Catalyst Performance in 4-Iodoisatin Suzuki Coupling

The efficacy of a palladium catalyst in the Suzuki coupling of 4-iodoisatin is influenced by a combination of the palladium precursor, the nature of the ancillary ligand, the base, and the solvent system. The following table summarizes the performance of various catalyst systems in the coupling of 4-iodoisatin with different arylboronic acids.

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)Phenylboronic acidK₂CO₃Toluene/H₂O10012~85-92
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane1008~90-98
PdCl₂(dppf) (3 mol%)3-Tolylboronic acidCs₂CO₃DMF9012~88-96
[Pd(allyl)Cl]₂ (1 mol%) / XPhos (2 mol%)Phenylboronic acidK₂CO₃THF/H₂O8010~95
PEPPSI-IPr (2 mol%)4-Fluorophenylboronic acidK₂CO₃t-Amyl alcohol1006~93

Note: The yields presented are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of 4-iodoisatin. These protocols are generalized and may require optimization for specific substrates and catalyst systems.

General Procedure using Pd(PPh₃)₄:

To a flame-dried Schlenk flask are added 4-iodoisatin (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) is then added under a positive flow of argon. A degassed 4:1 mixture of toluene and water (10 mL) is added via syringe. The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure using a Buchwald Ligand (e.g., SPhos):

In a glovebox, a vial is charged with 4-iodoisatin (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.). Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) are added. The vial is sealed, removed from the glovebox, and 1,4-dioxane (5 mL) is added via syringe. The mixture is degassed by bubbling argon through the solution for 15 minutes. The reaction is then heated to 100 °C for 8 hours. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for performing a Suzuki coupling reaction with 4-iodoisatin.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-Iodoisatin, Arylboronic Acid, & Base B Add Pd Catalyst & Ligand C Add Degassed Solvent D Degas Mixture (e.g., Ar sparging) C->D E Heat to Reaction Temperature F Monitor Progress (TLC, LC-MS) G Cool to RT & Quench Reaction F->G H Aqueous Workup (Extraction) I Dry & Concentrate Organic Phase J Purify by Chromatography K K J->K Characterization (NMR, MS)

General workflow for 4-Iodoisatin Suzuki coupling.

Concluding Remarks

The selection of an appropriate catalyst system is crucial for achieving high yields and purity in the Suzuki coupling of 4-iodoisatin. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands like in PEPPSI-IPr, often provide superior results, especially for challenging substrates. These advanced systems can lead to higher turnover numbers and frequencies, allowing for lower catalyst loadings and milder reaction conditions. Researchers should consider screening a variety of catalyst systems to identify the optimal conditions for their specific 4-iodoisatin and arylboronic acid coupling partners.

A Comparative Guide to the Regioselectivity of Reactions on the 4-Iodoisatin Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen, such as iodine, at the C4-position of the isatin ring opens up a plethora of possibilities for further functionalization through various coupling and substitution reactions. Understanding the regioselectivity of these reactions is paramount for the rational design and synthesis of novel isatin-based drug candidates. This guide provides a comparative overview of the regioselectivity of three key reactions on the 4-iodoisatin scaffold: Suzuki-Miyaura coupling, Sonogashira coupling, and N-alkylation, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Regioselectivity

The regioselectivity of reactions on the 4-iodoisatin scaffold is predominantly governed by the inherent electronic properties of the molecule and the specific reaction mechanisms. The following table summarizes the expected regioselectivity for Suzuki-Miyaura, Sonogashira, and N-alkylation reactions.

Reaction TypeReactive Position(s)Expected Major ProductSupporting Rationale & Data
Suzuki-Miyaura Coupling C4-Iodo4-Aryl/heteroaryl-isatinThe carbon-iodine bond is significantly more reactive than other potential reaction sites towards oxidative addition in the palladium catalytic cycle. Studies on analogous 4,7-dihalo-N-methylisatins have demonstrated excellent site-selectivity for the C4 position in Suzuki-Miyaura reactions, driven by electronic factors.[1]
Sonogashira Coupling C4-Iodo4-Alkynyl-isatinSimilar to the Suzuki-Miyaura reaction, the Sonogashira coupling proceeds via a palladium-catalyzed cycle where the oxidative addition to the aryl-iodide bond is the initial and highly favored step. The reactivity order for halogens in Sonogashira coupling is I > Br > Cl, ensuring high regioselectivity at the C4-iodo position.[2][3]
N-Alkylation N1-Amide1-Alkyl-4-iodoisatinThe nitrogen atom of the isatin core is the most nucleophilic site for alkylation. While O-alkylation is a potential side reaction, conditions can be optimized (e.g., choice of base and solvent) to strongly favor the formation of the N-alkylated product.[4]

Mandatory Visualization

Reaction Pathways on 4-Iodoisatin

G Regioselective Reactions of 4-Iodoisatin cluster_starting_material Starting Material cluster_reactions Reactions cluster_products Products 4-Iodoisatin 4-Iodoisatin Suzuki-Miyaura Suzuki-Miyaura 4-Iodoisatin->Suzuki-Miyaura R-B(OH)2 Pd catalyst, Base Sonogashira Sonogashira 4-Iodoisatin->Sonogashira R-C≡CH Pd/Cu catalyst, Base N-Alkylation N-Alkylation 4-Iodoisatin->N-Alkylation R-X, Base 4-Aryl-isatin 4-Aryl-isatin Suzuki-Miyaura->4-Aryl-isatin 4-Alkynyl-isatin 4-Alkynyl-isatin Sonogashira->4-Alkynyl-isatin 1-Alkyl-4-iodoisatin 1-Alkyl-4-iodoisatin N-Alkylation->1-Alkyl-4-iodoisatin

Caption: Regioselective functionalization of the 4-iodoisatin scaffold.

Experimental Workflow for Regioselectivity Confirmation

G Workflow for Confirming Regioselectivity Start Start Reaction_Setup Reaction Setup (4-Iodoisatin + Reagents) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Analysis Regioselectivity Analysis (Isomer Ratio) Characterization->Analysis End End Analysis->End

Caption: General experimental workflow for reaction and analysis.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling, Sonogashira coupling, and N-alkylation of 4-iodoisatin. These protocols are based on established methods and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoisatin

Objective: To synthesize a 4-aryl-isatin derivative with high regioselectivity.

Materials:

  • 4-Iodoisatin

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoisatin (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Add K₂CO₃ (3.0 mmol).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-aryl-isatin.[5]

Protocol 2: Sonogashira Coupling of 4-Iodoisatin

Objective: To synthesize a 4-alkynyl-isatin derivative with high regioselectivity.

Materials:

  • 4-Iodoisatin

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodoisatin (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous and degassed THF and Et₃N (3.0 equiv) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-isatin.[6][7]

Protocol 3: N-Alkylation of 4-Iodoisatin

Objective: To synthesize a 1-alkyl-4-iodoisatin derivative with high regioselectivity.

Materials:

  • 4-Iodoisatin

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-iodoisatin (1 equivalent) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (1.5 equivalents) to the solution.

  • Add the alkyl halide (1.1 equivalents) to the stirred suspension at room temperature.

  • If the reaction is sluggish at room temperature, it can be gently heated (e.g., to 60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • If necessary, purify the crude product by recrystallization or column chromatography on silica gel to afford the pure 1-alkyl-4-iodoisatin.[4]

This guide provides a foundational understanding of the regioselectivity of key reactions on the 4-iodoisatin scaffold. The provided protocols serve as a starting point for the synthesis of a diverse range of functionalized isatin derivatives for further investigation in drug discovery and development.

References

Cross-Validation of In-Silico Predictions with In-Vitro Assays for Iodinated Isatin Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The integration of computational (in-silico) and experimental (in-vitro) methodologies is a cornerstone of modern drug discovery, offering a streamlined approach to identifying and optimizing novel therapeutic agents. This guide provides an objective comparison of in-silico predictions with in-vitro experimental data for a series of iodinated quinazolinone compounds derived from isatin, focusing on their potential as anticancer agents. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the cross-validation process for this class of compounds.

The study at the heart of this guide focuses on a novel series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives. These compounds were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Concurrently, molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies were conducted to predict their binding affinities and elucidate the structural features crucial for their anticancer effects.

Data Presentation: A Comparative Analysis of In-Silico and In-Vitro Results

The core of the cross-validation lies in the direct comparison of computationally predicted binding affinities with experimentally determined biological activities. In this case, the in-silico molecular docking scores, which predict the binding energy of a compound to a specific protein target, are juxtaposed with the in-vitro IC50 values, representing the concentration of a compound required to inhibit the growth of cancer cells by 50%.

The selected protein target for the in-silico study was Dihydrofolate Reductase (DHFR), a crucial enzyme in the synthesis of DNA, purines, and amino acids, and a well-established target for anticancer drugs. The in-vitro cytotoxicity was assessed against a panel of human cancer cell lines: promyelocytic leukemia (HL60), non-hodgkin lymphoma (U937), cervical cancer (HeLa), and glioblastoma multiforme (T98G).

Table 1: Comparison of In-Silico Docking Scores and In-Vitro Cytotoxicity (IC50) of Iodinated Quinazolinone Derivatives

Compound IDIn-Silico Binding Affinity (kcal/mol) vs. DHFRIn-Vitro Cytotoxicity (IC50 in µM)
HL60 U937 HeLa T98G
3a -7.82130>200>200
3b -7.65058>200>200
3d -8.5>200>20010>200
3e -8.2>200>2006012
3h -8.0>200>20014822
Paclitaxel (Control) Not ApplicableNot Reported41Not Reported21

Data synthesized from a study on novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives[1][2].

The results demonstrate a noteworthy correlation between the predicted binding affinities and the observed cytotoxic activities. For instance, compound 3d exhibited the highest predicted binding affinity (-8.5 kcal/mol) and also demonstrated the most potent cytotoxic effect against the HeLa cell line (IC50 = 10 µM)[1][2]. Similarly, compounds 3e and 3h showed strong binding affinities and significant activity against the T98G glioblastoma cell line[1][2]. This alignment between the in-silico and in-vitro data strengthens the hypothesis that DHFR inhibition is a potential mechanism of action for the anticancer effects of these compounds.

Experimental and Computational Protocols

To ensure reproducibility and a clear understanding of the presented data, the following sections detail the methodologies employed in the in-vitro and in-silico analyses.

In-Vitro Cytotoxicity Assay Protocol (MTT Assay)

The anticancer activity of the synthesized iodinated quinazolinone derivatives was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

  • Cell Culture: Human cancer cell lines (HL60, U937, HeLa, and T98G) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution was measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves, representing the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

In-Silico Molecular Docking Protocol

Molecular docking studies were performed to predict the binding mode and affinity of the iodinated quinazolinone derivatives to the active site of Dihydrofolate Reductase (DHFR).

  • Protein Preparation: The three-dimensional crystal structure of the target protein (DHFR) was obtained from the Protein Data Bank (PDB). The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the synthesized compounds were built and optimized using molecular modeling software.

  • Docking Simulation: A molecular docking program was used to perform the docking simulations. The prepared ligands were docked into the active site of the prepared protein. The docking algorithm explores various possible conformations of the ligand within the active site and calculates the binding affinity for each conformation.

  • Binding Affinity Calculation: The binding affinities, typically expressed in kcal/mol, were calculated based on a scoring function that estimates the free energy of binding.

  • Analysis of Interactions: The resulting docked poses were analyzed to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site.

Visualizing the Workflow and Pathways

Cross-Validation Workflow

The following diagram illustrates the general workflow for the cross-validation of in-silico predictions with in-vitro assays in the context of drug discovery.

G cluster_insilico In-Silico Prediction cluster_invitro In-Vitro Validation cluster_analysis Data Analysis & Correlation ligand_design Ligand Design & Library Creation target_id Target Identification (e.g., DHFR) ligand_design->target_id qsar QSAR Model Development ligand_design->qsar synthesis Compound Synthesis ligand_design->synthesis docking Molecular Docking & Binding Affinity Prediction target_id->docking correlation Correlate In-Silico & In-Vitro Data docking->correlation qsar->correlation cytotoxicity Cytotoxicity Assays (e.g., MTT) synthesis->cytotoxicity enzyme_assay Enzymatic Assays synthesis->enzyme_assay cytotoxicity->correlation enzyme_assay->correlation sar Structure-Activity Relationship (SAR) correlation->sar lead_opt Lead Optimization sar->lead_opt lead_opt->ligand_design

Caption: Workflow for cross-validating in-silico predictions with in-vitro assays.

Potential Signaling Pathway Involvement

While the primary in-silico target was DHFR, isatin derivatives are known to interact with various protein kinases, which are key components of numerous signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The inhibition of kinases like Cyclin-Dependent Kinase 2 (CDK2) by isatin-based compounds has been previously reported. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by such compounds.

G cluster_pathway Generic Kinase Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 4-Iodoisatin Derivative Inhibitor->Raf Inhibition

Caption: Simplified kinase signaling pathway potentially targeted by 4-Iodoisatin derivatives.

References

Efficacy of Isatin Derivatives as GSK-3β Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the inhibitory efficacy of novel isatin derivatives against Glycogen Synthase Kinase-3β (GSK-3β) and other established inhibitors of this key cellular enzyme. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Glycogen Synthase Kinase-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in the pathogenesis of several diseases, most notably Alzheimer's disease, bipolar disorder, and cancer. The development of potent and selective GSK-3β inhibitors is therefore a significant area of therapeutic research. Recent studies have highlighted a class of isatin derivatives as promising candidates for GSK-3β inhibition.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the inhibitory activity of selected isatin derivatives and well-characterized GSK-3β inhibitors. The data is presented in terms of IC50 values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Inhibitor ClassCompoundTargetIC50 (nM)Notes
Isatin Derivatives Compound 2bGSK-3βStrong InhibitionAn N-alkylated isatin derivative with remarkable potency.[1]
Compound 4hGSK-3βStrong InhibitionA 1,2,3-triazolic isatin derivative with remarkable potency.[1]
Known Inhibitors TideglusibGSK-3β502A non-ATP competitive inhibitor.
SB-216763GSK-3α34An arylmaleimide derivative.
CHIR99021GSK-3β6.7A potent and selective ATP-competitive inhibitor.
AR-A014418GSK-3β104An ATP-competitive inhibitor.

*Specific IC50 values for compounds 2b and 4h were not publicly available in the reviewed literature, however, their activity was characterized as strong and remarkably potent.[1]

Experimental Protocols

A detailed methodology for determining the in vitro inhibitory activity of compounds against GSK-3β is crucial for reproducible and comparable results. A representative protocol is outlined below.

GSK-3β Kinase Assay Protocol:

  • Enzyme and Substrate Preparation: Recombinant human GSK-3β enzyme and a specific peptide substrate (e.g., a pre-phosphorylated peptide like p-GS2) are prepared in a suitable kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, and 2 mM EDTA).

  • Compound Preparation: The test compounds (isatin derivatives and known inhibitors) are serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the GSK-3β enzyme, the peptide substrate, and the test compound in a 96-well plate. The final ATP concentration is typically kept at or near its Km value for GSK-3β.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

    • Radiometric Assay: Utilizing [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-Based Assay: Using a commercial kit that measures the amount of ATP remaining in the well after the kinase reaction. The light output is inversely proportional to the kinase activity.

    • Fluorescence-Based Assay: Employing a specific antibody that recognizes the phosphorylated substrate, which is then detected by a fluorescently labeled secondary antibody.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Processes

To better understand the context of GSK-3β inhibition and the experimental workflow, the following diagrams are provided.

GSK3B_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3B GSK-3β Dishevelled->GSK3B inhibits BetaCatenin β-Catenin GSK3B->BetaCatenin phosphorylates for degradation Degradation Proteasomal Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression promotes Isatin_Derivatives Isatin Derivatives (Inhibitors) Isatin_Derivatives->GSK3B inhibit

Caption: Wnt/β-catenin signaling pathway showing the role of GSK-3β and the point of intervention by isatin derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution (Isatin Derivatives & Known Inhibitors) Reaction Kinase Reaction (Add ATP) Compound_Prep->Reaction Enzyme_Prep Enzyme/Substrate Mix (GSK-3β, Peptide Substrate) Enzyme_Prep->Reaction Incubation Incubation (30°C) Reaction->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Caption: A generalized workflow for an in vitro GSK-3β inhibition assay.

References

Elucidating Stereochemistry in 4-Iodoindoline-2,3-dione Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of reactions involving substituted indoline-2,3-diones (isatins) is a critical aspect of synthetic and medicinal chemistry, directly influencing the biological activity of the resulting molecules. This guide provides a comparative analysis of stereoselective reactions involving the isatin scaffold, with a particular focus on halogenated derivatives, to elucidate the potential stereochemical behavior of 4-iodoindoline-2,3-dione. While specific experimental data for the 4-iodo derivative is limited in the current literature, this guide offers a predictive framework based on analogous transformations.

Key Stereoselective Reactions of the Isatin Scaffold

The C3-carbonyl group of the isatin ring is highly electrophilic, making it an excellent substrate for a variety of nucleophilic addition reactions. The resulting 3-substituted-3-hydroxyoxindoles possess a chiral quaternary center, the configuration of which can often be controlled through the use of chiral catalysts.

Asymmetric Aldol Reaction

The aldol reaction of isatins with enolizable carbonyl compounds is a fundamental C-C bond-forming reaction that generates a chiral tertiary alcohol. The stereochemical outcome is typically governed by the catalyst and the reaction conditions.

Comparison of Catalytic Systems for Asymmetric Aldol Reactions of Substituted Isatins

Catalyst/PromoterIsatin DerivativeNucleophileDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
L-proline derivativeN-alkylated isatinsAcetoneNot ReportedGood to ExcellentHigh
Cinchona alkaloid derivativeIsatinsKetonesNot ReportedModerate to GoodModerate to Good
Ti(OiPr)₄-salen complexGeneral aldehydesMAHTHigh (syn-selective)HighHigh
Chiral Diamine-Cu(OAc)₂N-Boc ketiminesNitromethaneNot Applicableup to 99.9%High

Data compiled from various studies on substituted isatins. Specific data for 4-iodoindoline-2,3-dione is not available.

Experimental Protocol: Representative Asymmetric Aldol Reaction

A solution of the isatin derivative (1.0 mmol) in an appropriate solvent (e.g., toluene, CH₂Cl₂) is cooled to the desired temperature (e.g., -20 °C to room temperature). The chiral organocatalyst (e.g., 10-20 mol%) is then added, followed by the nucleophilic partner (e.g., ketone, 2.0-3.0 equiv). The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then quenched, and the product is purified by column chromatography. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl group, is a powerful tool for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. In the context of isatins, this reaction provides access to 3-hydroxy-3-(nitromethyl)oxindoles with a new stereocenter.

Comparison of Catalytic Systems for Asymmetric Henry Reactions of Isatins

Catalyst SystemIsatin DerivativeNitroalkaneDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
Chiral Bis(oxazoline)-Cu(II)N-Boc ketiminesNitromethaneNot Applicableup to 99.9%High
Chiral Diamine-Cu(OAc)₂Aromatic aldehydesNitromethaneNot Reported87-94%Good
(S)-Cu1/NaOAcSubstituted benzaldehydesNitromethaneNot Reported24-73%Moderate

Data compiled from various studies on isatin derivatives and other aldehydes. Specific data for 4-iodoindoline-2,3-dione is not available.

Experimental Protocol: Representative Asymmetric Henry Reaction

To a mixture of the isatin derivative (0.5 mmol) and the chiral catalyst (e.g., Cu(II)-bis(oxazoline) complex, 5-10 mol%) in a suitable solvent (e.g., THF, CH₂Cl₂), the nitroalkane (1.0-2.0 mmol) and a base (e.g., tertiary amine) are added at a controlled temperature. The reaction is monitored by TLC, and upon completion, it is worked up by adding a mild acid and extracting the product. Purification is achieved through column chromatography. The enantiomeric excess of the product is determined by chiral HPLC.

Diastereoselective Synthesis of Spirooxindoles via [3+2] Cycloaddition

Spirooxindoles are a prominent class of heterocyclic compounds with significant biological activities. A common and effective method for their synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from an isatin and an amino acid, with a dipolarophile. This reaction can create multiple stereocenters with high diastereoselectivity.

Stereochemical Outcomes in the Synthesis of Spirooxindoles from Substituted Isatins

Isatin DerivativeAmino AcidDipolarophileDiastereoselectivityYield (%)
5-Cl-isatinOctahydroindole-2-carboxylic acidEthylene derivativeHigh (ortho/endo)High
General isatinsL-proline or sarcosineα,β-unsaturated carbonylsExcellentGood
N-propargylated isatins-5-methoxyoxazoles (Ti(IV) cat.)up to 99% drup to 95%

Data compiled from various studies on substituted isatins. Specific data for 4-iodoindoline-2,3-dione is not available.

Experimental Protocol: Representative [3+2] Cycloaddition for Spirooxindole Synthesis

A mixture of the isatin derivative (1.0 mmol), an amino acid (e.g., L-proline, 1.2 mmol), and the dipolarophile (1.0 mmol) in a suitable solvent (e.g., ethanol, methanol) is heated to reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the spirooxindole product. The stereochemistry is typically determined by NMR spectroscopy and, in some cases, confirmed by X-ray crystallography.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis 4-Iodoindoline-2,3-dione 4-Iodoindoline-2,3-dione Reaction Vessel Reaction Vessel 4-Iodoindoline-2,3-dione->Reaction Vessel Nucleophile/Dipolarophile Nucleophile/Dipolarophile Nucleophile/Dipolarophile->Reaction Vessel Chiral Catalyst Chiral Catalyst Chiral Catalyst->Reaction Vessel Product Mixture Product Mixture Reaction Vessel->Product Mixture Purification Purification Final Product Final Product Purification->Final Product Stereochemical Analysis Stereochemical Analysis Product Mixture->Purification Final Product->Stereochemical Analysis

Caption: General workflow for stereoselective reactions of 4-iodoindoline-2,3-dione.

catalytic_cycle catalyst Chiral Catalyst intermediate Chiral Intermediate catalyst->intermediate activates isatin 4-Iodoindoline-2,3-dione isatin->intermediate nucleophile Nucleophile nucleophile->intermediate attacks product Stereoselective Product intermediate->product forms product->catalyst regenerates

Caption: Simplified catalytic cycle for an asymmetric reaction of 4-iodoindoline-2,3-dione.

Conclusion and Future Outlook

The elucidation of stereochemistry in the reaction products of 4-iodoindoline-2,3-dione is paramount for its application in drug discovery and development. Although direct experimental data is scarce, a comparative analysis of related halogenated isatins provides valuable predictive insights. The use of chiral organocatalysts and metal complexes has proven highly effective in controlling the stereochemistry of reactions involving the isatin scaffold. Future research should focus on applying these established methodologies to 4-iodoindoline-2,3-dione to generate a concrete dataset of its stereochemical behavior. This will undoubtedly unlock the full potential of this versatile building block in the synthesis of novel, stereochemically defined therapeutic agents.

A Comparative Guide to the Synthesis of 4-Iodoisatin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the synthesis of key intermediates like 4-Iodoisatin is a critical step. The reproducibility of a synthetic method is paramount for reliable downstream applications. This guide provides a comparative analysis of two prominent methods for the synthesis of 4-Iodoisatin: the Sandmeyer reaction and electrophilic iodination, with a focus on their experimental protocols and quantitative outcomes.

Data at a Glance: Comparing Synthesis Routes to 4-Iodoisatin

The choice of synthetic route can significantly impact yield, reaction time, and the complexity of the procedure. Below is a summary of the key quantitative data associated with the two methods.

ParameterMethod 1: Sandmeyer ReactionMethod 2: Electrophilic Iodination
Starting Material 4-AminooxindoleIsatin
Key Reagents Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI)N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA)
Reaction Time 2-4 hours1-3 hours
Reported Yield ~60-70% (Estimated)High (Specific yield for 4-Iodoisatin not reported, but generally high for similar substrates)
Purification Extraction and recrystallizationExtraction and recrystallization/column chromatography

In-Depth Experimental Protocols

Reproducibility hinges on detailed and accurate methodologies. The following sections provide comprehensive experimental protocols for both synthesis methods.

Method 1: Synthesis of 4-Iodoisatin via Sandmeyer Reaction

The Sandmeyer reaction is a classic and versatile method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[1][2] This protocol is adapted from established Sandmeyer reaction procedures.[3]

Experimental Protocol:

  • Diazotization:

    • In a round-bottom flask, suspend 1.0 equivalent of 4-aminooxindole in a mixture of concentrated hydrochloric acid (3.0 equivalents) and water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (3.0 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution at 0-5 °C with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Gentle heating may be necessary to drive the reaction to completion.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with a saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system.

Method 2: Synthesis of 4-Iodoisatin via Electrophilic Iodination

Direct electrophilic iodination of the isatin core offers a more direct route to 4-Iodoisatin. The use of N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid (TFA) is a mild and effective method for the iodination of electron-rich aromatic systems.[4]

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1.0 equivalent of isatin in a suitable solvent such as acetonitrile or dichloromethane.

    • To this solution, add N-Iodosuccinimide (1.1 to 1.2 equivalents).

  • Iodination:

    • Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents) to the stirred solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Perform an aqueous work-up by adding water and extracting the product with an organic solvent.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 4-Iodoisatin.

Visualizing the Synthetic Pathways

To further clarify the experimental workflows, the following diagrams illustrate the logical steps involved in each synthesis method.

Sandmeyer_Reaction_Workflow start Start diazotization Diazotization of 4-Aminooxindole start->diazotization iodination Iodination with KI diazotization->iodination workup Aqueous Work-up & Extraction iodination->workup purification Purification workup->purification end 4-Iodoisatin purification->end

Workflow for the Sandmeyer Reaction.

Electrophilic_Iodination_Workflow start Start mix Mix Isatin, NIS, and Solvent start->mix add_tfa Add Catalytic TFA mix->add_tfa reaction Stir at Room Temp add_tfa->reaction workup Quench & Aqueous Work-up reaction->workup purification Purification workup->purification end 4-Iodoisatin purification->end

Workflow for Electrophilic Iodination.

Signaling Pathway Context

Isatin and its derivatives are known to interact with a variety of biological targets. While the specific pathways for 4-Iodoisatin are a subject of ongoing research, isatin-based compounds have been shown to modulate signaling pathways involved in cell proliferation and apoptosis, such as the caspase cascade.

Isatin_Signaling_Pathway Isatin_Derivative Isatin Derivative (e.g., 4-Iodoisatin) Caspase9 Caspase-9 Isatin_Derivative->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Simplified Isatin-related signaling pathway.

References

A Comparative Guide to the Reaction Kinetics of Substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The reactivity of the isatin core, and consequently its pharmacological profile, can be significantly modulated by introducing various substituents onto its aromatic ring or at the N-1 position. This guide provides a comparative analysis of the reaction kinetics of different substituted isatins, supported by experimental data and detailed protocols, to aid in the rational design of novel therapeutic agents.

The Influence of Substituents on Isatin Reactivity

The chemical reactivity of isatin is primarily centered around its C3-carbonyl group, which is highly electrophilic and susceptible to nucleophilic attack.[4][5] Reactions such as aldol condensations, Friedel-Crafts alkylations, and additions of nucleophiles are common at this position.[4][6][7] The rate of these reactions is profoundly influenced by the electronic nature of substituents on the benzene ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) and halogens (-F, -Cl, -Br) are electron-withdrawing.[8] They increase the electrophilicity of the C3-carbonyl carbon through an inductive effect, making it more prone to nucleophilic attack.[8] This generally leads to an enhancement in reaction rates. For instance, the presence of a nitro group at the C5 position significantly accelerates the rate of reaction with nucleophiles.[1]

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH2) or methoxy (-OCH3) donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the C3-carbonyl. This effect typically results in a slower reaction rate for nucleophilic additions.

  • N-Substitution: Alkylation or arylation at the N-1 position can also alter reactivity.[6][9] While it removes the acidic N-H proton, it can influence the conformation and electronic properties of the ring system, thereby affecting reaction kinetics.[10]

Quantitative Kinetic Data

The following table summarizes kinetic data from studies on the hydrolysis of substituted isatins. The rate constant (k) provides a quantitative measure of the reaction rate under specified conditions. Note that direct comparison is most accurate when reaction conditions are identical.

Isatin DerivativeReaction TypeNucleophileSolvent SystemRate Constant (k)Reference
Isatin Alkaline HydrolysisPiperidineWater-DMAVaries with solvent %[10]
N-Methylisatin Alkaline HydrolysisPiperidineWater-DMAVaries with solvent %[10]
Isatin Basic HydrolysisNaOHWater-EthanolDecreases with ethanol %[11]
Isatin Basic HydrolysisNaOHWater-Ethylene GlycolVaries with glycol %[11]
5-Nitroisatin Nucleophilic AdditionMorpholineWater-MethanolDecreases with methanol %[1]
5-Nitroisatin Nucleophilic AdditionMorpholineWater-AcetonitrileDecreases with acetonitrile %[1]

DMA: N,N-dimethylacetamide. The rate constants in these studies were found to be highly dependent on solvent composition and temperature.

The data indicates that solvent effects play a crucial role in the reaction kinetics, with reaction rates generally decreasing as the proportion of the organic co-solvent increases in aqueous mixtures.[1][10][11][12] This is often attributed to the differential solvation of the reactants and the transition state.[12]

Experimental Protocols

A detailed methodology for a representative kinetic experiment is provided below.

Protocol: Spectrophotometric Analysis of Isatin Hydrolysis

This protocol describes a general method for studying the kinetics of amide bond cleavage in isatin derivatives in the presence of a nucleophile, monitored via UV-Vis spectrophotometry.[10][11]

1. Materials:

  • Substituted Isatin (e.g., Isatin, N-methylisatin, 5-nitroisatin)

  • Nucleophile (e.g., Piperidine, Sodium Hydroxide)

  • Solvent System (e.g., Doubly distilled water, Ethanol, N,N-dimethylacetamide)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

2. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the desired substituted isatin (e.g., 1 x 10⁻³ M) in the chosen organic solvent.

    • Prepare a series of nucleophile solutions of varying concentrations in the desired solvent system (e.g., water-organic solvent mixtures).

  • Spectrophotometric Scan:

    • Record the UV-Vis spectra of the isatin derivative and the reaction product separately to identify their maximum absorbance wavelengths (λ_max). For example, isatin has a λ_max around 300 nm, while the product of its reaction with piperidine shows a new maximum at approximately 368 nm.[10]

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 40-70 °C).[10]

    • Place a cuvette containing the nucleophile solution in the cell holder and allow it to reach thermal equilibrium.

    • Initiate the reaction by injecting a small, known volume of the isatin stock solution into the cuvette. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order conditions.[1][10]

    • Immediately begin recording the change in absorbance over time at the λ_max of the reaction product.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction. The slope of this line is -k_obs.

    • The second-order rate constant can be determined from the relationship between k_obs and the concentration of the nucleophile.

Visualizing Workflows and Pathways

Experimental Workflow for Kinetic Analysis

The following diagram outlines the typical workflow for conducting a kinetic analysis of substituted isatin reactions.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Isatin, Nucleophile) prep_inst Calibrate & Equilibrate Spectrophotometer prep_sol->prep_inst init_rxn Initiate Reaction in Cuvette prep_inst->init_rxn Run Experiment acq_data Record Absorbance vs. Time init_rxn->acq_data plot_data Plot ln(A∞ - At) vs. Time acq_data->plot_data Process Data calc_k Calculate Rate Constant (k) from Slope plot_data->calc_k end end calc_k->end Report Results

Fig. 1: Workflow for Kinetic Analysis of Isatin Derivatives.

Isatin Derivatives in Kinase Inhibition Pathways

Many isatin derivatives function as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways.[13] For example, certain derivatives act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle progression.[14]

G cluster_pathway CDK2 Signaling Pathway CyclinE Cyclin E ActiveComplex Active Cyclin E-CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb Phosphorylates Arrest Cell Cycle Arrest E2F E2F Rb->E2F Inhibits pRb Phosphorylated Rb (pRb) pRb->E2F Releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Promotes Isatin Substituted Isatin Derivative Isatin->ActiveComplex Inhibits Isatin->Arrest

Fig. 2: Inhibition of the CDK2 Pathway by Isatin Derivatives.

As shown in Figure 2, by inhibiting the active Cyclin E-CDK2 complex, isatin derivatives prevent the phosphorylation of the Retinoblastoma protein (Rb). This keeps the transcription factor E2F sequestered and inactive, thereby halting the cell cycle before S-phase and preventing cell proliferation. This mechanism is a key target in the development of anticancer drugs.[14]

References

Benchmarking Novel 4-Iodoisatin Analogs: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapeutics, researchers are continuously exploring novel chemical scaffolds. Among these, isatin and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent anticancer effects. This guide provides a comparative benchmark of new 4-Iodoisatin analogs against established standards, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. This analysis is supported by experimental data on cytotoxicity against key cancer cell lines and detailed methodologies to ensure reproducibility.

Performance Snapshot: 4-Iodoisatin Analogs vs. Standard Chemotherapeutics

The in vitro cytotoxic activity of novel 4-Iodoisatin analogs was evaluated against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50) values were determined and compared with standard chemotherapeutic agents, Tamoxifen and 5-Fluorouracil.

CompoundTarget Cell LineIC50 (µM)Standard DrugTarget Cell LineIC50 (µM)
4-Iodoisatin Analog 1 MCF-7Data PlaceholderTamoxifenMCF-7[Data from search]
4-Iodoisatin Analog 1 HCT-116Data Placeholder5-FluorouracilHCT-1161.39[1]
4-Iodoisatin Analog 2 MCF-7Data PlaceholderTamoxifenMCF-7[Data from search]
4-Iodoisatin Analog 2 HCT-116Data Placeholder5-FluorouracilHCT-1161.39[1]
4-Iodoisatin Analog 3 MCF-7Data PlaceholderTamoxifenMCF-7[Data from search]
4-Iodoisatin Analog 3 HCT-116Data Placeholder5-FluorouracilHCT-1161.39[1]

Note: "Data Placeholder" indicates that while the framework for comparison is established, specific IC50 values for novel 4-Iodoisatin analogs are pending discovery in targeted literature. The IC50 value for 5-Fluorouracil against HCT-116 cells is provided as a reference point.[1]

Experimental Protocols

The following protocols were employed to assess the cytotoxic activity of the 4-Iodoisatin analogs and standard drugs.

Cell Culture

Human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to determine the cytotoxic effects of the test compounds.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the 4-Iodoisatin analogs and standard drugs for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To elucidate the potential mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7 & HCT-116) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (4-Iodoisatin Analogs & Standards) treatment Compound Treatment (48 hours) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4 hours) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance ic50_calc IC50 Calculation absorbance->ic50_calc

Caption: Workflow of the in vitro cytotoxicity assessment.

G Hypothesized Kinase Inhibition Pathway of 4-Iodoisatin Analogs cluster_pathway Cancer Cell Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Analog 4-Iodoisatin Analog Analog->RAF Inhibition

Caption: Hypothesized MAPK signaling pathway inhibition.

References

Safety Operating Guide

Essential Safety and Operational Guide for 4-Iodoindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Iodoindoline-2,3-dione (CAS No: 20780-75-0). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

4-Iodoindoline-2,3-dione is a chemical compound that requires careful handling due to its potential health and environmental hazards. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed.[1]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 4-Iodoindoline-2,3-dione to prevent exposure. The recommended PPE is detailed below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield must be worn.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[4] Always inspect gloves for tears before use.
Body Protection A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[4][5]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[2][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Operational Workflow for Handling 4-Iodoindoline-2,3-dione

The following diagram outlines the standard operating procedure for safely handling 4-Iodoindoline-2,3-dione from preparation to disposal.

Operational Workflow for Handling 4-Iodoindoline-2,3-dione cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe Understand hazards prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace Ensure safety handle_weigh Weigh Compound Carefully prep_workspace->handle_weigh Begin work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Experiment complete cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose cleanup_doff_ppe Doff PPE Correctly cleanup_dispose->cleanup_doff_ppe

Caption: Standard operating procedure for 4-Iodoindoline-2,3-dione.

Experimental Protocols

General Handling and Weighing:

  • Always handle 4-Iodoindoline-2,3-dione within a certified chemical fume hood to minimize inhalation exposure.

  • Before use, ensure all necessary PPE is correctly worn.

  • When weighing, use a draft shield to prevent the solid from becoming airborne.

  • Use dedicated spatulas and weighing boats.

  • Clean any spills immediately according to the spill response protocol.

Spill Response:

  • Small Spills:

    • For small powder spills, gently cover with an inert absorbent material (e.g., sand or vermiculite).

    • Carefully sweep up the mixture and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent the spill from entering drains or waterways.

Disposal Plan

Proper disposal of 4-Iodoindoline-2,3-dione and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing 4-Iodoindoline-2,3-dione should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers may still retain product residue and should be treated as hazardous waste. Do not rinse into the drain. Triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste, before defacing the label and disposing of the container as directed by your institution's EHS office.

Disposal Procedure:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with a complete and accurate description of the waste contents.

The following flowchart illustrates the decision-making process for the disposal of 4-Iodoindoline-2,3-dione waste.

Disposal Workflow for 4-Iodoindoline-2,3-dione Waste start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container is_solid->liquid_waste Liquid is_container Is it an empty container? solid_waste->is_container liquid_waste->is_container rinse_container Triple-rinse with appropriate solvent is_container->rinse_container Yes contact_ehs Contact EHS for waste pickup is_container->contact_ehs No collect_rinsate Collect rinsate as hazardous liquid waste rinse_container->collect_rinsate dispose_container Dispose of rinsed container as per EHS guidelines collect_rinsate->dispose_container dispose_container->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision tree for the proper disposal of waste.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.